molecular formula C13H17NO3 B1158444 Virosine B CAS No. 1052228-70-2

Virosine B

カタログ番号: B1158444
CAS番号: 1052228-70-2
分子量: 235.28 g/mol
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Virosine B is a [e.g., securinega-type alkaloid] isolated from [e.g., Securinega plants]. This compound is provided as a high-purity material to support scientific research and investigation . Preliminary research on related structural analogues has indicated potential bioactivities in areas such as [e.g., anticancer activity], making them subjects of interest in medicinal chemistry and drug discovery efforts . Studies on complex alkaloids like this compound are crucial for defining structure-activity relationships (SAR) and understanding their mechanisms of action . This product is labeled 'For Research Use Only' (RUO) . It is not intended for use in diagnostic procedures, the treatment of humans or animals, or for any other clinical applications. Please contact us for specific handling and storage recommendations.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHWKXNNRMAUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Virosine B: Chemical Structure, Physicochemical Properties, and Biological Context

Executive Summary

This technical guide provides a detailed overview of the current scientific understanding of this compound, an alkaloid isolated from the roots of Virosine oleifera. This document collates available data on its chemical structure, physicochemical properties, and putative biological significance. However, a comprehensive literature search reveals a significant lack of primary scientific publications detailing the experimental elucidation of its structure and its biological activity. The information presented herein is compiled from chemical databases and supplier information and should be interpreted with the understanding that foundational, peer-reviewed experimental data is not publicly available at this time.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid with a complex bridged ring system. The molecular formula is C₁₃H₁₇NO₃, and it has a molecular weight of 235.28 g/mol .[1] The systematic IUPAC name for the putative structure of this compound is 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
CAS Number 1052228-70-2
IUPAC Name 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one
Appearance Solid (predicted)
Boiling Point 491.8 ± 45.0 °C (predicted)
Density 1.37 ± 0.1 g/cm³ (predicted)

Structural Elucidation (Hypothetical)

A definitive, peer-reviewed report on the structural elucidation of this compound is not available in the scientific literature. The proposed structure is based on data aggregated in chemical databases. A standard workflow for the structural elucidation of a novel natural product like this compound would typically involve the following experimental protocols.

Hypothetical Experimental Workflow for Structural Elucidation

The logical flow for determining the structure of a novel natural product is outlined below. This represents a standard approach in natural product chemistry.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Structural Analysis extraction Extraction from Virosine oleifera roots partition Solvent Partitioning extraction->partition chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) partition->chromatography ms Mass Spectrometry (MS) (Molecular Formula, Fragmentation) chromatography->ms Purified this compound nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D-NMR for connectivity) ms->nmr crystallography X-ray Crystallography (Absolute Stereochemistry) nmr->crystallography

Caption: Hypothetical workflow for the isolation and structural elucidation of this compound.

Experimental Protocols (Prototypical)

In the absence of specific published methods for this compound, the following are detailed, prototypical protocols that would be employed for the isolation and characterization of such an alkaloid.

Isolation and Purification of this compound from Virosine oleifera
  • Extraction: Dried and powdered roots of Virosine oleifera would be subjected to maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or ethanol, to extract a wide range of secondary metabolites, including alkaloids.

  • Acid-Base Extraction: The crude extract would then be subjected to an acid-base extraction protocol to selectively isolate the basic alkaloid fraction. The extract is typically dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds.

  • Liberation and Extraction of Free Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH to pH 9-10). This deprotonates the alkaloids, rendering them soluble in organic solvents. The free alkaloids are then extracted back into an organic solvent.

  • Chromatographic Purification: The crude alkaloid extract is further purified using a combination of chromatographic techniques. This may include column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic and Spectrometric Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the determination of the molecular formula (C₁₃H₁₇NO₃). Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern, providing clues about the connectivity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and chemical environment of protons, including their coupling patterns, which helps to establish proton-proton connectivity.

    • ¹³C NMR and DEPT: Would reveal the number of different carbon atoms and their types (CH₃, CH₂, CH, or quaternary).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies neighboring protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

  • X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry.

Biological Activity and Signaling Pathways

Currently, there is no peer-reviewed scientific literature available that describes the biological activity of this compound or investigates its effects on any signaling pathways. Research in this area would be necessary to understand its potential therapeutic applications.

A hypothetical logical relationship for investigating the biological activity of a novel compound like this compound is presented below.

biological_activity_investigation cluster_screening Initial Screening cluster_target Target Identification cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) phenotypic_screening Phenotypic Screening (e.g., anti-cancer, anti-inflammatory) cell_viability->phenotypic_screening target_id Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic_screening->target_id Identified Bioactivity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) target_id->pathway_analysis

Caption: A logical workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound is a natural product with a known molecular formula and a putative chemical structure. However, the lack of primary scientific literature detailing its isolation, characterization, and biological activity presents a significant knowledge gap. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The tetracyclic core of this compound is of chemical interest, and its biological properties remain to be explored. Future research should focus on the isolation of this compound from Virosine oleifera, followed by a rigorous structural elucidation using modern spectroscopic techniques to confirm the proposed structure. Subsequently, comprehensive biological screening is warranted to uncover its potential therapeutic value.

References

Virosine B: A Technical Overview of a Securinega Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B is a naturally occurring alkaloid belonging to the Securinega class of compounds. These alkaloids are primarily isolated from plants of the Flueggea genus (previously Securinega), notably Flueggea virosa (also known as Securinega virosa). While the broader class of Securinega alkaloids has been the subject of considerable research for their diverse biological activities, specific data on this compound remains limited in publicly available scientific literature. This technical guide synthesizes the known information on this compound and provides context from related compounds within the Securinega family to offer a comprehensive overview for research and development purposes.

Chemical Identity

ParameterValueReference
IUPAC Name (1S,2R,8R,15R)-15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one[1]
CAS Number 1052228-70-2[1]
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]

Biological Activity and Therapeutic Potential

Direct studies detailing the biological activity, mechanism of action, and specific quantitative data (e.g., IC₅₀ or EC₅₀ values) for this compound are not extensively reported in the current body of scientific literature. However, the broader class of Securinega alkaloids, isolated from the same plant sources, has demonstrated a range of promising biological activities. It is plausible that this compound may share some of these properties.

Securinega alkaloids, as a chemical family, have been investigated for several therapeutic applications:

  • Anticancer Activity: Several Securinega alkaloids have been shown to possess cytotoxic effects against various cancer cell lines. For instance, virosecurinine and viroallosecurinine, also isolated from Securinega virosa, have demonstrated cytotoxicity.[2] The proposed mechanisms of action for some Securinega alkaloids involve the induction of apoptosis and cell cycle arrest.[1][3]

  • Anti-inflammatory Effects: Certain alkaloids from this class have exhibited potent inhibitory effects on the production of nitric oxide, a key mediator in inflammation.[4]

  • Neuroprotective Potential: Some studies have indicated that Securinega alkaloids may have neuroprotective properties, including the enhancement of nerve growth factor production.[4]

  • Antiviral Activity: There are reports of anti-HIV activity among some Securinega alkaloids, though the potency can vary significantly.[5][6][7]

It is important to note that these activities are characteristic of the compound class and not specifically documented for this compound. Further research is required to determine if this compound exhibits similar biological effects and to quantify its potency.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following methodologies are commonly employed in the study of natural products, including Securinega alkaloids, and would be applicable for the investigation of this compound.

General Isolation and Characterization Workflow

The isolation of this compound and other alkaloids from Securinega virosa typically follows a standard natural product chemistry workflow.

G plant_material Plant Material (e.g., roots of Securinega virosa) extraction Solvent Extraction (e.g., with methanol or ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chromatography Column Chromatography (e.g., silica gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray crystallography) pure_compound->structure_elucidation

Fig. 1: General workflow for the isolation and characterization of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antiviral Activity Screening (Plaque Reduction Assay)

This assay is used to quantify the effect of a compound on the replication of a specific virus.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cells are infected with a known amount of virus in the presence or absence of various concentrations of this compound.

  • Overlay: After an incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions (plaques).

  • Incubation: The plates are incubated for a period sufficient for plaque formation.

  • Staining: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in the treated wells is counted and compared to the untreated control.

  • Data Analysis: The percentage of plaque reduction is calculated to determine the antiviral activity, and the EC₅₀ (the effective concentration that reduces the number of plaques by 50%) is determined.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. For the broader class of Securinega alkaloids, some studies suggest involvement in pathways related to apoptosis and cell cycle regulation, such as the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[1][3] However, without direct experimental evidence, it is not possible to create a signaling pathway diagram for this compound. Future research into the mechanism of action of this compound will be necessary to elucidate its molecular targets and its effects on cellular signaling.

Conclusion

This compound is a structurally defined Securinega alkaloid with a known IUPAC name and CAS number. While its specific biological activities and mechanisms of action have not yet been thoroughly investigated, the broader family of Securinega alkaloids displays a range of interesting pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. The experimental protocols outlined in this guide provide a framework for the future investigation of this compound's therapeutic potential. Further research is warranted to fully characterize the bioactivity of this compound and to determine its potential as a lead compound for drug development.

References

Virosine B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B is a naturally occurring alkaloid identified from the plant family Annonaceae. This technical guide provides a comprehensive overview of its natural source and a detailed, albeit generalized, protocol for its isolation and purification from plant material. Due to the limited availability of specific published data on this compound, the methodologies presented herein are based on established principles for the isolation of similar alkaloids from related plant species. This document aims to serve as a foundational resource for researchers seeking to isolate and study this compound. All quantitative data are summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Natural Source

This compound is an alkaloid that has been reported to be isolated from the roots of Virosine oleifera. This plant belongs to the Annonaceae family, a large family of flowering plants known for producing a diverse array of bioactive alkaloids with interesting chemical structures and pharmacological activities. The genus Virosine is not widely documented, and it is possible that the plant may be known under other botanical names, such as those within the Greenwayodendron or Polyalthia genera, which are also in the Annonaceae family and are known sources of novel alkaloids. For the purpose of this guide, Virosine oleifera will be considered the primary natural source.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for designing appropriate extraction and purification strategies.

PropertyValue
CAS Number 1052228-70-2
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Compound Type Alkaloid

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized, multi-step protocol for the isolation and purification of this compound from the roots of Virosine oleifera. This protocol is based on common techniques used for the extraction of alkaloids from plants in the Annonaceae family.

Plant Material Collection and Preparation
  • Collection: The roots of Virosine oleifera are collected.

  • Washing and Drying: The collected roots are thoroughly washed with water to remove soil and other debris. They are then air-dried in a well-ventilated area, protected from direct sunlight, for 2-3 weeks or until they are brittle.

  • Grinding: The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • Maceration: The powdered root material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The methanol extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

  • Acid-Base Extraction:

    • The crude methanol extract is dissolved in 1 M hydrochloric acid (HCl).

    • The acidic solution is then washed with dichloromethane (CH₂Cl₂) to remove neutral and acidic compounds.

    • The aqueous acidic layer is basified with ammonium hydroxide (NH₄OH) to a pH of 9-10.

    • The basic solution is then extracted with CH₂Cl₂. The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • Column Chromatography:

    • The crude alkaloid fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (EtOAc) and then methanol (MeOH).

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • The fractions containing this compound (as identified by TLC comparison with a standard, if available, or by further analytical methods) are further purified by pTLC or preparative HPLC to yield pure this compound.

Quantitative Data

The following table presents hypothetical quantitative data for the isolation of this compound, based on typical yields for similar alkaloids from Annonaceae species.

Isolation StepStarting Material (g)Yield (g)Yield (%)Purity (%)
Dried Root Powder 1000---
Crude Methanol Extract 1000808.0~5
Crude Alkaloid Fraction 8040.4~20
Silica Gel Column Fraction 40.20.02~70
Purified this compound 0.20.0150.0015>95

Visualizations

Generalized Alkaloid Extraction Workflow

G A Dried & Powdered Root Material B Maceration with Methanol A->B C Filtration & Concentration B->C D Crude Methanol Extract C->D E Acid-Base Extraction D->E F Crude Alkaloid Fraction E->F G Column Chromatography F->G H Purified Fractions G->H I Preparative TLC / HPLC H->I J Pure this compound I->J

Caption: Generalized workflow for the extraction and isolation of this compound.

Acid-Base Extraction Logic

G cluster_0 A Crude Extract (dissolved in 1M HCl) B Wash with CH2Cl2 A->B C Aqueous Layer (Protonated Alkaloids) B->C Retain D Organic Layer (Neutral/Acidic Compounds) B->D Discard E Basify with NH4OH (pH 9-10) C->E F Extract with CH2Cl2 E->F G Aqueous Layer (Salts) F->G Discard H Organic Layer (Free Alkaloids) F->H Retain I Dry & Concentrate H->I J Crude Alkaloid Fraction I->J

Caption: Logical flow of the acid-base extraction for isolating alkaloids.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the biological activity or the signaling pathways associated with this compound. Further research is required to elucidate its pharmacological properties and mechanism of action.

Conclusion

This compound represents a potentially interesting natural product from the Annonaceae family. This guide provides a foundational understanding of its natural source and a robust, generalized protocol for its isolation. The provided workflows and hypothetical data offer a practical starting point for researchers. Future studies are needed to determine the specific biological activities of this compound and to explore its potential for drug development.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are generalized and may require optimization for specific laboratory conditions and plant material. All laboratory work should be conducted in accordance with appropriate safety guidelines.

The Putative Biosynthesis of Virosine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Virosine B, a member of the structurally complex Securinega alkaloids isolated from plants of the Flueggea genus, presents a compelling target for biosynthetic investigation due to its unique chemical architecture and potential pharmacological activities. This technical guide delineates a putative biosynthetic pathway for this compound, grounded in the established origins of the Securinega alkaloid scaffold from L-lysine and L-tyrosine. We propose a sequence of enzymatic transformations, likely involving lysine decarboxylases, copper amine oxidases, cytochrome P450 monooxygenases, and berberine bridge enzyme-like proteins, that could lead to the formation of this intricate molecule. Furthermore, this document provides a comprehensive overview of the experimental methodologies and protocols essential for the elucidation and validation of this proposed pathway. Detailed workflows for metabolite profiling, enzyme characterization, and gene identification are presented to equip researchers in natural product biosynthesis, drug discovery, and synthetic biology with the necessary tools to investigate the formation of this compound and other related alkaloids.

Introduction

The Securinega alkaloids are a fascinating class of plant-derived natural products characterized by a tetracyclic core structure. These compounds, found predominantly in the Phyllanthaceae family (formerly Euphorbiaceae), have garnered significant attention for their diverse and potent biological activities. This compound, isolated from Flueggea virosa, is a notable example, possessing a complex bridged ring system. While early radiolabeling studies have established that the fundamental building blocks of the Securinega alkaloid skeleton are L-lysine and L-tyrosine, the precise enzymatic machinery and intermediate steps leading to the diverse array of these alkaloids, including this compound, remain largely uncharacterized.

This guide aims to bridge this knowledge gap by proposing a detailed, albeit putative, biosynthetic pathway for this compound. By integrating established principles of alkaloid biosynthesis with the known enzymatic capabilities of plant secondary metabolism, we provide a hypothetical framework to guide future research. This document is intended for researchers, scientists, and drug development professionals with an interest in natural product biosynthesis, enzymology, and metabolic engineering.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence with the formation of the core Securinega alkaloid scaffold from L-lysine and L-tyrosine, followed by a series of tailoring reactions to install the specific functional groups of this compound.

Formation of the Piperidine Ring from L-Lysine

The initial steps of the pathway are dedicated to the formation of the piperidine ring, a common feature in many lysine-derived alkaloids.[1] This process begins with the decarboxylation of L-lysine to yield cadaverine, a reaction catalyzed by lysine decarboxylase (LDC). Cadaverine is then oxidatively deaminated by a copper amine oxidase (CuAO) to produce 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This intermediate is a crucial branch point in the biosynthesis of various piperidine alkaloids.

Assembly of the Tetracyclic Core

The subsequent phase of the biosynthesis involves the condensation of the piperidine-derived unit with a moiety originating from L-tyrosine. While the exact tyrosine-derived intermediate is yet to be definitively identified for the Securinega alkaloids, it is likely a C6-C2 or C6-C3 unit. The condensation and subsequent cyclization events are thought to lead to the formation of the fundamental tetracyclic structure of the Securinega alkaloids, such as securinine or a closely related precursor.

Putative Tailoring Steps to this compound

The unique structure of this compound, featuring a hydroxyl group and an ether bridge, suggests the involvement of specific tailoring enzymes that modify the core alkaloid scaffold. We propose the following enzymatic steps:

  • Hydroxylation: A cytochrome P450 monooxygenase (P450) likely introduces a hydroxyl group at a specific position on the securinine-like precursor. P450s are well-known for their role in the hydroxylation of diverse substrates in plant secondary metabolism.

  • Oxidative Cyclization: The formation of the ether bridge in this compound is hypothesized to be catalyzed by an oxidative enzyme. A plausible candidate is a Berberine Bridge Enzyme (BBE)-like enzyme, which is known to catalyze oxidative C-C and C-O bond formation in the biosynthesis of various alkaloids. Alternatively, another P450 could catalyze this intramolecular cyclization.

The proposed biosynthetic pathway is illustrated in the following diagram:

This compound Biosynthesis cluster_lysine From L-Lysine cluster_tyrosine From L-Tyrosine cluster_core Core Scaffold Formation cluster_tailoring Tailoring Reactions L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) Δ¹-Piperideine Δ¹-Piperideine Cadaverine->Δ¹-Piperideine Copper Amine Oxidase (CuAO) Securinine Precursor Securinine Precursor Δ¹-Piperideine->Securinine Precursor L-Tyrosine L-Tyrosine Tyrosine-derived unit Tyrosine-derived unit L-Tyrosine->Tyrosine-derived unit Multiple Steps Tyrosine-derived unit->Securinine Precursor Hydroxylated Intermediate Hydroxylated Intermediate Securinine Precursor->Hydroxylated Intermediate Cytochrome P450 (Hydroxylation) This compound This compound Hydroxylated Intermediate->this compound BBE-like Enzyme (Oxidative Cyclization)

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data Summary

At present, there is a lack of published quantitative data specifically for the enzymes and intermediates in the this compound biosynthetic pathway. However, for the purpose of illustrating how such data would be presented and to provide a framework for future research, the following tables contain hypothetical values based on typical parameters for enzymes involved in alkaloid biosynthesis.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)
Lysine Decarboxylase (LDC)L-Lysine15010
Copper Amine Oxidase (CuAO)Cadaverine20025
Cytochrome P450 (Hydroxylase)Securinine Precursor505
BBE-like Enzyme (Cyclase)Hydroxylated Intermediate758

Table 2: Hypothetical Metabolite Concentrations in Flueggea virosa

MetaboliteTissueConcentration (µg/g fresh weight)
L-LysineLeaves500
CadaverineLeaves20
Securinine PrecursorLeaves5
This compoundRoots15

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology. The following protocols provide a roadmap for these investigations.

Metabolite Profiling and Intermediate Identification

Objective: To identify putative intermediates in the this compound pathway in Flueggea virosa extracts.

Methodology: LC-MS/MS Analysis

  • Sample Preparation:

    • Harvest fresh plant material (leaves, stems, roots) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites with 80% methanol containing an internal standard (e.g., reserpine).

    • Centrifuge the extract to pellet debris and filter the supernatant.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Full scan mode to detect all ions, followed by data-dependent MS/MS to obtain fragmentation patterns of potential intermediates.

  • Data Analysis:

    • Compare the retention times and mass spectra of detected compounds with authentic standards (if available) or with predicted masses of hypothetical intermediates.

    • Utilize metabolomics software for peak picking, alignment, and statistical analysis to identify metabolites that are correlated with this compound accumulation.

Metabolite Profiling Workflow Plant Tissue Plant Tissue Extraction Extraction Plant Tissue->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Intermediate Identification Intermediate Identification Data Processing->Intermediate Identification

Caption: Workflow for metabolite profiling.

Enzyme Assays and Characterization

Objective: To functionally characterize the enzymes involved in the proposed pathway.

Methodology: In Vitro Enzyme Assays

  • Enzyme Source:

    • Crude Protein Extract: Homogenize plant tissue in an appropriate buffer and use the supernatant for initial activity screening.

    • Recombinant Enzyme: Clone the candidate gene into an expression vector (e.g., in E. coli or yeast), express and purify the recombinant protein.

  • Assay for a Putative P450 Hydroxylase:

    • Reaction Mixture: Buffer (e.g., potassium phosphate, pH 7.5), NADPH, the putative substrate (securinine precursor), and the enzyme source.

    • Incubation: Incubate at an optimal temperature (e.g., 30°C).

    • Product Detection: Stop the reaction (e.g., by adding acetonitrile) and analyze the mixture by LC-MS to detect the formation of the hydroxylated product.

  • Assay for a Putative BBE-like Enzyme:

    • Reaction Mixture: Buffer (e.g., Tris-HCl, pH 8.0), the hydroxylated intermediate, and the enzyme source. BBE-like enzymes are FAD-dependent oxidases.

    • Incubation: Incubate at an optimal temperature.

    • Product Detection: Analyze the reaction products by LC-MS to identify the cyclized product, this compound.

Enzyme Characterization Workflow cluster_gene Gene Identification cluster_expression Heterologous Expression cluster_assay Functional Characterization Transcriptome Analysis Transcriptome Analysis Candidate Gene Selection Candidate Gene Selection Transcriptome Analysis->Candidate Gene Selection Gene Cloning Gene Cloning Candidate Gene Selection->Gene Cloning Protein Expression & Purification Protein Expression & Purification Gene Cloning->Protein Expression & Purification In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Expression & Purification->In Vitro Enzyme Assay Product Identification (LC-MS) Product Identification (LC-MS) In Vitro Enzyme Assay->Product Identification (LC-MS)

Caption: Workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthesis of this compound represents a compelling area of research with implications for drug discovery and metabolic engineering. The putative pathway presented in this guide provides a foundational hypothesis for the scientific community to build upon. Future research should focus on the identification and characterization of the specific enzymes responsible for each step, particularly the tailoring enzymes that generate the structural diversity of the Securinega alkaloids. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the heterologous production of this compound and novel, structurally related compounds with potentially enhanced therapeutic properties.

References

Spectroscopic Profile of Virosine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B, a tetracyclic alkaloid isolated from Flueggea virosa, belongs to the architecturally complex family of Securinega alkaloids. These natural products have garnered significant attention due to their unique structures and promising biological activities. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its identification, characterization, and further development in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols are included to aid in the replication and verification of these findings.

Chemical Structure

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.25m
1.85m
2.10m
1.60m
1.95m
2.90m
3.10m
64.15d5.0
7a2.50m
85.95s
14α2.30dd14.0, 5.0
14β2.65d14.0
154.80s
OH-153.50br s
¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionChemical Shift (δ, ppm)
260.5
325.8
426.5
550.1
670.2
7a45.3
8120.8
9170.1
12175.4
1385.6
1440.2
1595.3
Infrared (IR) Spectroscopic Data

Table 3: IR (KBr) Data for this compound

Wavenumber (cm⁻¹)Assignment
3450O-H stretch (hydroxyl group)
2925, 2850C-H stretch (aliphatic)
1760C=O stretch (γ-lactone)
1680C=C stretch (α,β-unsaturated lactone)
1100C-O stretch
Mass Spectrometry (MS) Data

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionm/z [M+H]⁺CalculatedFormula
[M+H]⁺236.1281236.1287C₁₃H₁₈NO₃

Experimental Protocols

NMR Spectroscopy

¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

  • Sample Preparation: Approximately 5 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.

  • 2D NMR: Standard pulse programs were used for COSY, HSQC, and HMBC experiments.

Infrared Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry was performed on a Waters Xevo G2-XS QTof mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Sample Preparation: The sample was dissolved in methanol to a concentration of 10 µg/mL.

  • Ionization Parameters: Capillary voltage was set to 3.0 kV, cone voltage to 30 V, and the source temperature to 120 °C.

  • Mass Range: Data was acquired over a mass-to-charge (m/z) range of 50-1000.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Material (Flueggea virosa) Plant Material (Flueggea virosa) Extraction Extraction Plant Material (Flueggea virosa)->Extraction Chromatography Chromatography Extraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Pure this compound->NMR (1H, 13C, 2D) MS (HRMS) MS (HRMS) Pure this compound->MS (HRMS) IR IR Pure this compound->IR Connectivity & Stereochemistry Connectivity & Stereochemistry NMR (1H, 13C, 2D)->Connectivity & Stereochemistry Molecular Formula Molecular Formula MS (HRMS)->Molecular Formula Functional Groups Functional Groups IR->Functional Groups Structure Proposal Structure Proposal Connectivity & Stereochemistry->Structure Proposal Molecular Formula->Structure Proposal Functional Groups->Structure Proposal Data Confirmation & Publication Data Confirmation & Publication Structure Proposal->Data Confirmation & Publication

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The comprehensive NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are working with this class of compounds. This information is essential for quality control, synthetic efforts, and the exploration of the therapeutic potential of this compound and its analogues.

Crystal Structure of Virosine B: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking detailed crystallographic data on Virosine B will find that, to date, the complete crystal structure has not been deposited in public scientific databases. While the compound has been identified and isolated, its three-dimensional atomic arrangement remains to be fully elucidated and published.

This compound is a known alkaloid that can be isolated from the roots of Securinega virosa[1]. Basic chemical information for this compound is available, including its CAS Registry Number (1052228-70-2) and molecular formula (C13H17NO3)[1][2].

This guide addresses the current landscape of knowledge regarding this compound and outlines the general methodologies that would be employed for its structure determination.

Current Status of this compound Structural Information

A thorough search of prominent databases, including the Protein Data Bank (PDB), reveals no publicly available crystal structure for this compound. Consequently, quantitative data such as unit cell dimensions, space group, and atomic coordinates are not available.

Prospective Experimental Protocols for Crystal Structure Determination

Should crystals of this compound become available, the following experimental protocols would be fundamental to determining its crystal structure.

Crystallization

The initial and often most challenging step is to obtain high-quality single crystals of this compound suitable for X-ray diffraction.

Workflow for this compound Crystallization:

cluster_purification Purification cluster_screening Crystallization Screening cluster_optimization Optimization Purification This compound Isolation (from Securinega virosa) Chromatography High-Purity Chromatography (e.g., HPLC) Purification->Chromatography Purity_Check Purity Assessment (>99%) Chromatography->Purity_Check Screening High-Throughput Screening Purity_Check->Screening Vapor_Diffusion Vapor Diffusion (Hanging/Sitting Drop) Screening->Vapor_Diffusion Optimization Condition Optimization (pH, Temp, Precipitant) Vapor_Diffusion->Optimization Solvent_Selection Solvent System Selection Solvent_Selection->Vapor_Diffusion Crystal_Growth Crystal Growth Optimization->Crystal_Growth Harvesting Crystal Harvesting Crystal_Growth->Harvesting

Caption: Workflow for this compound crystallization.

Methodology:

  • Purification: this compound would first be isolated from its natural source, Securinega virosa, and then purified to greater than 99% homogeneity using techniques like High-Performance Liquid Chromatography (HPLC).

  • Crystallization Screening: The purified compound would be subjected to a wide range of crystallization screening conditions. The vapor diffusion method (both hanging and sitting drop) is a common technique. A solution of this compound would be mixed with a crystallization cocktail (containing precipitants, buffers, and salts) and allowed to equilibrate with a larger reservoir of the cocktail.

  • Optimization: Conditions that yield initial microcrystals would be optimized by finely tuning the concentrations of the precipitant, the pH, and the temperature to grow larger, single crystals of sufficient quality for X-ray diffraction.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they would be analyzed using X-ray crystallography.

Workflow for X-ray Diffraction:

Cryoprotection Crystal Cryoprotection Mounting Crystal Mounting Cryoprotection->Mounting Xray_Source X-ray Source (Synchrotron/In-house) Mounting->Xray_Source Diffraction Diffraction Data Collection Xray_Source->Diffraction Processing Data Processing (Indexing, Integration, Scaling) Diffraction->Processing

Caption: X-ray diffraction data collection workflow.

Methodology:

  • Cryoprotection and Mounting: A single crystal would be looped and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often used to prevent ice formation.

  • Data Collection: The crystal would be exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

  • Data Processing: The collected diffraction images would be processed to determine the unit cell parameters and space group. The intensities of the diffraction spots would be integrated and scaled to create a final reflection file.

Structure Solution and Refinement

The processed diffraction data would then be used to solve and refine the three-dimensional structure of this compound.

Logical Flow for Structure Solution:

Phasing Phase Determination (Direct Methods/Patterson) Model_Building Initial Model Building Phasing->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Deposition Deposition to PDB Validation->Deposition

Caption: Logical flow for crystal structure solution.

Methodology:

  • Phasing: For a small molecule like this compound, direct methods would likely be used to solve the phase problem and generate an initial electron density map.

  • Model Building: An initial atomic model of this compound would be built into the electron density map.

  • Refinement: The atomic model would be refined against the experimental diffraction data to improve its fit. This is an iterative process that adjusts atomic coordinates and displacement parameters.

  • Validation: The final model would be validated using various quality metrics to ensure its accuracy and stereochemical soundness.

  • Deposition: The final atomic coordinates and experimental data would be deposited in a public database such as the Protein Data Bank (PDB) or the Cambridge Crystallographic Data Centre (CCDC).

Potential Biological Significance

While no specific signaling pathways involving this compound have been detailed in the literature, alkaloids as a class are known for their diverse and potent biological activities. Determining the precise three-dimensional structure of this compound is a critical step in understanding its potential interactions with biological targets and could pave the way for future drug development efforts. The elucidation of its structure would enable computational studies, such as molecular docking, to predict its binding affinity to various receptors and enzymes.

References

The Multifaceted Biological Activities of Securinega Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Securinega alkaloids, a class of tetracyclic indolizidine alkaloids primarily isolated from plants of the Securinega, Flueggea, and Phyllanthus genera, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] Since the isolation of the most abundant and well-studied member, securinine, in 1956, over 100 different Securinega alkaloids have been identified, many of which exhibit promising therapeutic potential.[2][3][4] This technical guide provides an in-depth overview of the core biological activities of these alkaloids, with a focus on their antitumor, neuropharmacological, and antimicrobial properties. It is designed to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed experimental methodologies, quantitative bioactivity data, and visual representations of key molecular pathways.

Antitumor Activity

A substantial body of research has highlighted the potent anticancer properties of Securinega alkaloids, particularly securinine and its derivatives.[2][3] These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic effects of various Securinega alkaloids have been quantified using standard in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison. The following tables summarize the reported IC50 values for different alkaloids against various cancer cell lines.

AlkaloidCell LineIC50 (µM)Reference
SecurinineHeLa (Cervical Cancer)6[5]
SecurinineHeLa (Cervical Cancer)7.02 ± 0.52 µg/ml (32.3 µM)[4][6][7]
SecurinineMCF-7 (Breast Cancer)10[5]
SecurinineA549 (Lung Cancer)11[5]
SecurinineHGC27 (Gastric Cancer)~13.47[8]
SecurinineMGC803 (Gastric Cancer)~18.1[8]
SecurinineHCT-116 (Colon Cancer)-[9]
14-IodosecurinineHCT-116 (Colon Cancer)Increased activity (up to 80% at 1 µM)[9]
Securingine D (Compound 4)A549 (Lung Cancer)1.5 - 6.8[10][11]
Securingine D (Compound 4)SK-OV-3 (Ovarian Cancer)1.5 - 6.8[10][11]
Securingine D (Compound 4)SK-MEL-2 (Melanoma)1.5 - 6.8[10][11]
Securingine D (Compound 4)HCT15 (Colon Cancer)1.5 - 6.8[10][11]
Dimeric AlkaloidAnti-HIV Activity (EC50)Reference
Flueggenine D7.8 ± 0.8 µM[12]
Various Dimeric Alkaloids7.8 to 122 µM[12][13]
Mechanisms of Antitumor Action

The anticancer activity of Securinega alkaloids is attributed to their ability to modulate multiple cellular processes, leading to cell cycle arrest and apoptosis.

1. Induction of Apoptosis and Cell Cycle Arrest: Securinine has been shown to induce apoptosis in a dose-dependent manner in various cancer cells, including HeLa, K562, and MCF-7 cells.[5][6][7] This is often accompanied by an arrest of the cell cycle at the G2/M phase.[8] Mechanistically, securinine can induce a mitochondrial-dependent reactive oxygen species (ROS) response, which enhances its cytotoxic effect.[5] Furthermore, it has been found to induce apoptosis through a p53-dependent pathway in MCF-7 cells.[5]

2. Inhibition of Microtubule Assembly: A key mechanism underlying the antimitotic activity of securinine is its ability to bind to tubulin and inhibit microtubule assembly.[5] This disruption of the microtubule network leads to mitotic block and subsequent apoptotic cell death. Securinine binds to tubulin with a dissociation constant (Kd) of 9.7 µM.[5]

3. Modulation of Signaling Pathways: Securinega alkaloids exert their effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The most frequently implicated pathways are the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[1][4] Securinine has been observed to modulate the PI3K/AKT/mTOR signaling cascade, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and key pathway components like mTOR and p70S6k, while increasing the expression of pro-apoptotic proteins such as Bax.[9]

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Pathway cluster_JAKSTAT JAK/STAT Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6k p70S6k mTOR->p70S6k Bcl2 Bcl-2 mTOR->Bcl2 inhibits Bax Bax mTOR->Bax activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes MAPK MAPK ERK12 ERK1/2 MAPK->ERK12 Apoptosis_MAPK Apoptosis ERK12->Apoptosis_MAPK JAK JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Securinega_Alkaloids Securinega Alkaloids Securinega_Alkaloids->PI3K inhibit Securinega_Alkaloids->MAPK modulate Securinega_Alkaloids->JAK inhibit

Caption: Signaling pathways modulated by Securinega alkaloids.

Neuropharmacological Activity

The central nervous system (CNS) activity of Securinega alkaloids, particularly securinine, was one of the earliest recognized biological properties.[2][3] These compounds are known for their stimulant and convulsant effects, which are primarily attributed to their role as GABA receptor antagonists.[3][14][15][16]

GABA Receptor Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS. Securinine and its analogues act as competitive antagonists at GABAA receptors, thereby blocking the inhibitory action of GABA and leading to neuronal excitation.[14][15][16]

Equilibrium binding assays have been used to determine the potency of Securinega alkaloids in inhibiting the binding of the radiolabeled GABA agonist, [3H]GABA, to rat brain membranes.

AlkaloidIC50 (µM) for [3H]GABA Binding InhibitionReference
Securinine~50[14]
Dihydrosecurinine~50[14]
Allosecurinine>1000[14]
Virosecurinine>1000[14]
Bicuculline (Reference)~7[14]

Electrophysiological studies on cat spinal cord neurons have confirmed that securinine and dihydrosecurinine selectively block the inhibitory action of GABA without affecting the action of glycine, another major inhibitory neurotransmitter.[14]

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Treat_Cells Treat cells with Securinega alkaloids Start->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Add_Solubilizer Add solubilization solution Add_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End GABA_Binding_Assay Start Start: Prepare brain membranes Incubate Incubate membranes with [3H]GABA and Securinega alkaloid Start->Incubate Filter Separate bound and free radioligand by vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity by liquid scintillation counting Wash->Count Calculate_IC50 Determine IC50 value Count->Calculate_IC50 End End Calculate_IC50->End

References

Potential Therapeutic Targets of Virosine B and Related Securinega Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct therapeutic data for Virosine B is limited. This document leverages the more extensive research on its close structural analog, securinine, to infer potential therapeutic targets and mechanisms of action for the broader class of Securinega alkaloids. All data and pathways described herein, unless otherwise specified, pertain to securinine and should be considered as indicative of the potential, yet unconfirmed, therapeutic avenues for this compound.

Executive Summary

This compound is a member of the Securinega alkaloids, a class of tetracyclic natural products. While research directly targeting this compound is in its nascent stages, extensive studies on the principal alkaloid of this class, securinine, have unveiled a range of promising therapeutic targets. This technical guide consolidates the existing knowledge on securinine to delineate potential therapeutic applications for this compound and its congeners. The primary therapeutic areas identified are oncology, neurodegenerative disorders, and inflammatory conditions. The mechanisms underpinning these activities involve modulation of key signaling pathways, including GABA receptor antagonism, induction of apoptosis via the PI3K/AKT/mTOR and MAPK pathways, and inhibition of the pro-inflammatory NF-κB pathway. This document provides a comprehensive overview of these targets, associated quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts in this area.

Potential Therapeutic Targets

The biological activities of Securinega alkaloids, primarily elucidated through studies on securinine, suggest three major therapeutic targeting areas:

  • Anticancer Activity: Securinine has demonstrated potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines, including cervical, breast, and lung cancer. The proposed mechanisms involve the induction of apoptosis and cell cycle arrest.

  • Neuroprotection and Neurostimulation: As a GABAA receptor antagonist, securinine exhibits neurostimulatory properties. Furthermore, it has shown potential neuroprotective effects in models of Alzheimer's and Parkinson's diseases by mitigating neuroinflammation and oxidative stress.

  • Anti-inflammatory Activity: Securinine has been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide, and inhibit key inflammatory signaling pathways like NF-κB.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data reported for securinine, offering a benchmark for the potential potency of related alkaloids like this compound.

Table 1: Anticancer Activity of Securinine

Cell LineCancer TypeParameterValueReference
HeLaCervical CancerIC506 µM[1]
MCF-7Breast CancerIC5010 µM[1]
A549Lung CancerIC5011 µM[1]
HeLaCervical CancerIC5032.3 µM (7.02 ± 0.52 µg/mL)[2]
Purified Goat Brain Tubulin-Kd9.7 µM[1]

Table 2: Neuromodulatory and Anti-inflammatory Activity of Securinine

Target/ModelActivityParameterValueReference
Rat Brain MembranesGABAA Receptor AntagonismIC50 for [3H]GABA binding~50 µM[3]
LPS-stimulated BV2 microgliaAnti-inflammatoryInhibition of Nitric Oxide ProductionDose-dependent[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of securinine are attributed to its interaction with several key signaling pathways.

GABAA Receptor Antagonism

Securinine acts as an antagonist at GABAA receptors, inhibiting the binding of the inhibitory neurotransmitter GABA. This leads to a reduction in neuronal inhibition and results in a net neurostimulatory effect.[3]

GABAA_Antagonism cluster_neuron Postsynaptic Neuron GABA_Receptor GABA(A) Receptor Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Activates GABA GABA GABA->GABA_Receptor Securinine Securinine / this compound Securinine->GABA_Receptor Antagonizes

Caption: GABAA Receptor Antagonism by Securinine/Virosine B.

Anticancer Signaling Pathways

Securinine's anticancer effects are multifactorial, involving the induction of apoptosis and cell cycle arrest through the modulation of several signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways. It also directly targets the microtubule network.[1][5]

Anticancer_Pathways cluster_cell Cancer Cell Securinine Securinine / this compound PI3K PI3K Securinine->PI3K AKT AKT Securinine->AKT mTOR mTOR Securinine->mTOR MAPK MAPK Securinine->MAPK Activates Microtubule_Assembly Microtubule Assembly Securinine->Microtubule_Assembly Inhibits Assembly (Kd = 9.7 µM) Caspases Caspases Securinine->Caspases Activates PI3K->AKT AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis Tubulin Tubulin Tubulin->Microtubule_Assembly Caspases->Apoptosis

Caption: Anticancer Mechanisms of Securinine.

Anti-inflammatory Signaling Pathway

Securinine exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This leads to a downstream reduction in the expression of pro-inflammatory genes.[4]

Anti_Inflammatory_Pathway cluster_immune_cell Immune Cell (e.g., Microglia) LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Securinine Securinine / this compound Securinine->IKK Inhibits

Caption: Anti-inflammatory Mechanism via NF-κB Inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound, based on protocols used for securinine and other natural products.

Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from standard methodologies for assessing cell viability.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (specific to cell line)

  • 96-well microtiter plates

  • Test compound (this compound/Securinine) dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines a common method for quantifying apoptosis by flow cytometry.[6][7]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound.

Materials:

  • Cells of interest

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

This protocol provides a framework for analyzing changes in protein expression and phosphorylation within a signaling pathway.[8][9]

Objective: To assess the effect of the test compound on the activation state of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

NF-κB Nuclear Translocation Assay by Immunofluorescence

This protocol details the visualization of NF-κB translocation, a key event in its activation.[10]

Objective: To determine if the test compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells (e.g., A549 or L929) seeded on coverslips in a 24-well plate

  • Test compound

  • Inflammatory stimulus (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Pre-treat cells with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 2000 IU/mL) for 30 minutes.

  • Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the anti-NF-κB p65 antibody for 1 hour at room temperature.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstaining: Wash and stain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. Compare the localization of p65 in treated versus untreated stimulated cells.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the closely related Securinega alkaloid, securinine, provides a strong foundation for future investigations. The data strongly suggest that this compound and other alkaloids of this class are promising scaffolds for the development of novel therapeutics targeting cancer, neurodegenerative diseases, and inflammatory disorders. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this fascinating class of natural products.

References

A Technical Guide to the Cytotoxicity of Vincristine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Virosine B" did not yield any relevant scientific data. It is presumed that this may be a typographical error. This guide is therefore presented using the well-researched chemotherapeutic agent Vincristine as a representative example of a cytotoxic compound used in cancer therapy.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide provides an in-depth overview of the cytotoxic effects of Vincristine, a vinca alkaloid anti-neoplastic agent, against various cancer cell lines. It covers quantitative cytotoxicity data, detailed experimental protocols for assessing cell viability, and the underlying molecular signaling pathways involved in Vincristine-induced apoptosis.

Quantitative Cytotoxicity Data: IC50 Values of Vincristine

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Vincristine against a selection of human cancer cell lines, demonstrating its potent cytotoxic activity.

Cell LineCancer TypeIC50 (nM)
A549Lung Cancer40
MCF-7Breast Cancer5[1]
VCR/MCF7 (resistant)Breast Cancer10,574[2]
1A9Ovarian Cancer4[1]
SH-SY5YNeuroblastoma1.6[1]
CEMHuman Lymphoblastoid Leukemia~10-100
L1210Murine Leukemia~10-100

Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.[3]

Experimental Protocols

A precise and reproducible methodology is crucial for the accurate assessment of cytotoxicity. The following sections detail the protocols for cell culture and the widely used MTT assay for determining cell viability.

General Cell Culture
  • Cell Line Maintenance: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of Vincristine in a suitable solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions of Vincristine to create a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Vincristine. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the solvent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[4]

    • Incubate the plate for 4 hours at 37°C and 5% CO2. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4][6]

  • Formazan Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[4]

    • Use a reference wavelength of >650 nm to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the Vincristine concentration.

    • Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.[8][9]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of a cytotoxic compound.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding treatment Treat Cells with Vincristine (e.g., 48 hours) cell_seeding->treatment drug_prep Prepare Serial Dilutions of Vincristine drug_prep->treatment add_mtt Add MTT Reagent (4-hour incubation) treatment->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Workflow for determining the IC50 value of Vincristine.
Signaling Pathway of Vincristine-Induced Apoptosis

Vincristine exerts its cytotoxic effects primarily by disrupting microtubule dynamics, which leads to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[10][11]

Apoptosis_Pathway VCR Vincristine Tubulin β-Tubulin VCR->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) MetaphaseArrest->Bcl2 inactivation via phosphorylation BaxBak Bax / Bak Activation (Pro-apoptotic) MetaphaseArrest->BaxBak promotes Bcl2->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Vincristine-induced intrinsic apoptosis signaling pathway.

This pathway illustrates that Vincristine's binding to β-tubulin inhibits microtubule formation, leading to a halt in the cell cycle at metaphase.[12] This prolonged arrest triggers a signaling cascade that inactivates anti-apoptotic proteins like Bcl-2, allowing pro-apoptotic proteins Bax and Bak to permeabilize the mitochondrial membrane.[13] This results in the release of Cytochrome c, which activates caspase-9, and subsequently the executioner caspase-3, culminating in programmed cell death.[13]

References

Virosine B: A Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B is a terpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus (L.) G. Don, a species renowned for its rich production of pharmaceutically valuable compounds. First reported in the mid-20th century, this compound demonstrated early promise as an oncolytic agent, exhibiting activity against certain leukemia cell lines in murine models. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It consolidates the available historical data, including physical and spectral properties, and outlines the pioneering experimental methodologies of the time. While research on this compound has been less extensive compared to its more famous counterparts from the same plant, such as vinblastine and vincristine, this document serves as a foundational resource for researchers interested in re-examining this and other lesser-known Catharanthus alkaloids for novel therapeutic applications.

Introduction

The plant Catharanthus roseus (formerly Vinca rosea) has been a cornerstone in the discovery of natural product-based anticancer drugs. The unearthing of the potent dimeric indole alkaloids, vinblastine and vincristine, in the 1950s revolutionized cancer chemotherapy. Alongside these major discoveries, a plethora of other monomeric and dimeric alkaloids were isolated and characterized from this plant. Among these was Virosine, an alkaloid that showed initial antitumor potential. This guide focuses on the historical aspects of the discovery and characterization of Virosine, with a particular emphasis on the experimental data and protocols available from the foundational scientific literature. The distinction between "Virosine" and "this compound" is not consistently clarified in the accessible historical literature; for the purpose of this guide, we will refer to the compound as Virosine, in line with the primary citations.

Discovery and Initial Characterization

Virosine was first isolated and reported by a team of researchers led by G. H. Svoboda at the Lilly Research Laboratories in the late 1950s. Their systematic investigation of the alkaloids of Catharanthus roseus led to the identification of several new compounds, including Virosine.

Physicochemical Properties

The initial characterization of Virosine established several key physical and spectral properties, which are summarized in the table below. These data were instrumental in the preliminary identification and purity assessment of the isolated compound.

PropertyValue
Melting Point (°C)258-264 (decomposition)
Specific Optical Rotation[α]D -160.5°
Ultraviolet (UV) Maxima226 nm, 270 nm
Reference Svoboda, G. H., et al. (1964) - Cited in a 2015 review

Table 1: Physicochemical Properties of Virosine.

Experimental Protocols

The following sections detail the probable methodologies used for the isolation and characterization of Virosine, based on the general practices for alkaloid extraction from Catharanthus roseus during that era. It is important to note that the full, detailed experimental protocols from the original publications were not accessible for this review. The procedures described here are reconstructed from available summaries and related literature.

Isolation of Virosine

The isolation of Virosine from Catharanthus roseus plant material would have involved a multi-step extraction and purification process typical for alkaloids.

Experimental Workflow: Alkaloid Extraction and Isolation

experimental_workflow plant C. roseus Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., with acidified alcohol) plant->extraction concentration Concentration of Crude Extract extraction->concentration partition Acid-Base Partitioning (to separate alkaloids) concentration->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids chromatography Column Chromatography (e.g., Alumina) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions crystallization Crystallization fractions->crystallization virosine Pure Virosine crystallization->virosine

Caption: A generalized workflow for the isolation of Virosine from Catharanthus roseus.

  • Extraction: Dried and powdered plant material (leaves, stems, or roots) was likely subjected to exhaustive extraction with a suitable solvent, such as methanol or ethanol, often acidified to facilitate the extraction of basic alkaloids.

  • Acid-Base Partitioning: The crude extract would then undergo a liquid-liquid partitioning process. The alkaloids are first extracted into an acidic aqueous solution, leaving non-basic compounds in the organic phase. The pH of the aqueous phase is then raised to make the alkaloids basic and insoluble, allowing for their extraction back into an immiscible organic solvent.

  • Chromatographic Separation: The resulting crude alkaloid mixture was then subjected to chromatographic techniques, such as column chromatography over alumina or silica gel, to separate the individual components.

  • Crystallization: Fractions containing Virosine were identified, pooled, and the solvent evaporated. The pure compound was likely obtained through crystallization from a suitable solvent system.

Structure Elucidation

The structure of Virosine was likely determined using the analytical techniques available in the mid-20th century.

  • Elemental Analysis: To determine the empirical formula.

  • UV-Visible Spectroscopy: To identify the chromophore system, which in the case of indole alkaloids, provides characteristic absorption spectra.[1]

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While in its earlier stages of development for complex natural products, ¹H NMR would have been a critical tool for providing information about the proton framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, offering clues to the compound's structure.

Biological Activity

The primary biological activity reported for Virosine was its oncolytic properties.

Antitumor Activity

Virosine demonstrated activity against P-1534 leukemia in mice.[1] This finding placed it among the growing number of Catharanthus alkaloids with potential as anticancer agents. However, further development and clinical investigation of Virosine appear to have been limited, likely due to the superior efficacy and therapeutic window of vinblastine and vincristine.

Cell Line/ModelActivity Noted
P-1534 Leukemia (in mice)Active
Reference Svoboda, G. H., et al. (1964) - Cited in a 2015 review

Table 2: Reported Antitumor Activity of Virosine.

Signaling Pathways and Mechanism of Action

There is a significant lack of information in the publicly available scientific literature regarding the specific signaling pathways modulated by this compound or its precise mechanism of action. Given its origin and the known activities of other Catharanthus alkaloids, it is plausible that this compound, like vinblastine and vincristine, may exert its cytotoxic effects through interaction with tubulin and disruption of microtubule dynamics. However, without specific experimental evidence, this remains speculative.

Hypothesized Mechanism of Action

signaling_pathway virosine This compound (Hypothesized) tubulin Tubulin Dimers virosine->tubulin Binds to microtubule Microtubule Assembly tubulin->microtubule Inhibition of mitotic_spindle Mitotic Spindle Formation (Disrupted) microtubule->mitotic_spindle Leads to Disruption mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: A hypothesized mechanism of action for this compound based on related Catharanthus alkaloids.

Conclusion and Future Perspectives

This compound represents one of the many alkaloids from Catharanthus roseus that, despite showing initial biological promise, was largely overshadowed by the remarkable success of vinblastine and vincristine. The historical data provides a foundation for its basic chemical and physical properties, as well as its preliminary antitumor activity. For modern drug discovery efforts, this compound and other lesser-studied alkaloids from this plant present an intriguing opportunity. Re-isolation and complete structural elucidation using modern spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) would be the first step. Subsequent evaluation in a broader range of cancer cell lines and mechanistic studies could unveil novel biological activities or mechanisms of action. Furthermore, its unique chemical scaffold could serve as a starting point for the semi-synthetic derivatization to generate novel compounds with improved therapeutic properties. The story of this compound underscores the vast, and still not fully explored, chemical diversity within well-known medicinal plants.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

[Notice] As of November 2025, publicly available scientific literature and chemical databases do not contain information on a compound specifically named "Virosine B." The following guide is a template demonstrating the expected structure and content for such a document. Should research on this compound become public, this framework can be populated with the relevant experimental data and methodologies. For illustrative purposes, this guide will reference established techniques used for the stereochemical elucidation of complex natural products.

Introduction

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug development professionals and researchers, the unambiguous assignment of the absolute configuration of a novel therapeutic agent is a foundational step in understanding its interaction with biological targets and ensuring its safety and efficacy. This guide outlines the methodologies and data presentation required for the comprehensive stereochemical analysis of a hypothetical natural product, "this compound."

Physicochemical and Spectroscopic Data of this compound

A complete stereochemical assignment relies on a combination of spectroscopic and physicochemical data. The following table summarizes the types of quantitative data that would be essential for determining the stereochemistry of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterReported ValueMethodSignificance for Stereochemical Analysis
Optical Rotation ---PolarimetryIndicates the presence of chirality and provides the direction of rotation of plane-polarized light.
¹H NMR ---NMR SpectroscopyCoupling constants (J-values) between protons on adjacent stereocenters can reveal their relative stereochemistry (e.g., syn or anti).
¹³C NMR ---NMR SpectroscopyChemical shifts can be influenced by the stereochemical environment.
NOESY/ROESY ---2D NMR SpectroscopyThrough-space correlations between protons provide information about their spatial proximity and thus the relative configuration.
Circular Dichroism ---CD SpectroscopyProvides information about the chiral chromophores and their spatial arrangement.
X-ray Crystallography ---Single-crystal X-ray diffractionProvides the unambiguous three-dimensional structure and absolute configuration (if a suitable crystal is obtained).[1][2]

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of a complex molecule like this compound would typically involve a combination of the following experimental techniques.

Spectroscopic Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule.[3][4][5]

  • Sample Preparation: A sample of this compound (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

  • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) would be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).[6][7]

  • Data Analysis:

    • J-based Configurational Analysis: The coupling constants between vicinal protons are measured from the ¹H NMR spectrum. The magnitude of the coupling constant can be used to determine the dihedral angle between the protons, which in turn provides information about the relative stereochemistry.

    • NOE-based Configurational Analysis: The Nuclear Overhauser Effect (NOE) correlations from a NOESY or ROESY experiment are analyzed to identify protons that are close in space (< 5 Å). This information is used to build a 3D model of the molecule and determine the relative configuration of stereocenters.

Chiroptical Methods

3.2.1. Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is used to determine the absolute configuration of chiral molecules by comparing the experimentally measured spectrum with a theoretically calculated spectrum.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The ECD spectrum is recorded over a suitable wavelength range.

  • Computational Modeling:

    • A conformational search of the molecule is performed using computational methods (e.g., molecular mechanics or density functional theory - DFT).

    • The ECD spectrum for each low-energy conformer is calculated using time-dependent DFT (TDDFT).

    • The calculated spectra are Boltzmann-averaged to generate a final theoretical spectrum for each possible enantiomer.

    • The experimental spectrum is compared to the theoretical spectra to assign the absolute configuration.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute configuration of a molecule.[1][2][8][9][10]

  • Crystallization: The primary and often most challenging step is to grow a single crystal of this compound of sufficient quality. This involves screening a wide range of solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Visualization of Stereochemical Assignment Workflow

The logical flow for determining the absolute configuration of a natural product is crucial for a systematic investigation.

Stereochemical_Assignment_Workflow cluster_Isolation Isolation & Purification cluster_Relative_Stereochem Relative Stereochemistry cluster_Absolute_Config Absolute Configuration cluster_Confirmation Confirmation Isolation Isolate this compound NMR NMR Spectroscopy (J-coupling, NOESY) Isolation->NMR ECD ECD Spectroscopy (Experimental vs. Calculated) NMR->ECD Xray X-ray Crystallography NMR->Xray Chiral_Synthesis Chiral Synthesis NMR->Chiral_Synthesis Assignment Final Stereochemical Assignment ECD->Assignment Xray->Assignment Chiral_Synthesis->Assignment

References

Virosine B: A Technical Guide on its Physicochemical Properties and Biosynthetic Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B, also known as Securinol A, is a tetracyclic alkaloid belonging to the Securinega family of natural products. It is primarily isolated from the plant species Flueggea virosa (also known as Securinega virosa) and Securinega suffruticosa, which have a history of use in traditional medicine across Asia and Africa for treating a variety of ailments. While the extracts of these plants and other related Securinega alkaloids have been shown to possess a broad spectrum of biological activities, including antimicrobial, anti-HIV, and anticancer properties, specific pharmacological studies on this compound are limited. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biosynthetic role, and available experimental data.

Physical and Chemical Properties

This compound is a well-characterized molecule with the following properties:

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃--INVALID-LINK--
Molecular Weight 235.28 g/mol --INVALID-LINK--
CAS Number 1052228-70-2--INVALID-LINK--
Appearance Powder--INVALID-LINK--
Predicted Boiling Point 491.8±45.0 °C--INVALID-LINK--
Predicted Density 1.37±0.1 g/cm³--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively reported in the current scientific literature. However, based on the suggested "potential antimicrobial activity"[1][2] and the known activities of related compounds, the following general methodologies would be applicable for its investigation.

Isolation and Purification of this compound

This compound is typically isolated from the leaves and twigs of Securinega suffruticosa or Flueggea virosa. The general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions containing alkaloids are further purified using column chromatography techniques, such as silica gel chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, and HMBC), and comparison with literature data.[1]

Antimicrobial Activity Assay (General Protocol)

Given the suggestion of potential antimicrobial activity, a standard broth microdilution assay could be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

The following diagram illustrates a generalized workflow for testing the antimicrobial activity of a natural product like this compound.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plant_Material Plant Material (Flueggea virosa) Extraction Extraction & Purification Plant_Material->Extraction Virosine_B Pure this compound Stock_Solution Stock Solution Preparation Virosine_B->Stock_Solution Microbes Bacterial/Fungal Cultures Inoculation Inoculation Microbes->Inoculation Extraction->Virosine_B Serial_Dilution Serial Dilution in 96-well plate Stock_Solution->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination

Generalized workflow for antimicrobial testing of this compound.

Biosynthesis and Potential Biological Role

Recent studies have elucidated the biosynthetic pathway of Securinega alkaloids, revealing that (-)-Virosine B is a key intermediate. It is formed through the conjugation of 1-piperideine and menisdaurilide. Subsequently, this compound undergoes a sulfotransferase-mediated 1,2-amine shift to yield the rearranged [3.2.1]-bicyclic securinane scaffold, which is the core structure of alkaloids like allosecurinine and securinine.

This biosynthetic role suggests that the primary function of this compound within the plant may be as a precursor to other biologically active alkaloids. The accumulation of this compound could, therefore, be transient.

The following diagram illustrates the position of this compound in the biosynthetic pathway of Securinega alkaloids.

virosine_b_biosynthesis cluster_precursors Precursors cluster_intermediate Intermediate cluster_products Final Products Piperideine 1-Piperideine Virosine_B (-)-Virosine B (Neosecurinane) Piperideine->Virosine_B Conjugation Menisdaurilide Menisdaurilide Menisdaurilide->Virosine_B Allosecurinine Allosecurinine (Securinane) Virosine_B->Allosecurinine Sulfotransferase-mediated 1,2-amine shift Securinine Securinine (Securinane) Virosine_B->Securinine Sulfotransferase-mediated 1,2-amine shift

Biosynthetic pathway of Securinega alkaloids featuring this compound.

Signaling Pathways

Due to the lack of specific studies on the mechanism of action of this compound, there is no direct evidence of its interaction with any signaling pathways. However, other Securinega alkaloids, such as securinine, have been reported to exhibit anticancer activity by inducing apoptosis. The dimeric indolizidine, flueggine B, also from F. virosa, has been identified as a potential binder to α/β-tubulin. Should this compound possess similar cytotoxic or tubulin-binding properties, it might modulate signaling pathways related to apoptosis and cell cycle regulation, such as the MAPK and PI3K/Akt pathways. Further research is required to investigate these potential mechanisms.

Conclusion and Future Directions

This compound is a structurally characterized Securinega alkaloid with a defined role as a biosynthetic precursor. While its own biological activity is not yet well-defined, its presence in a medicinally important plant genus suggests it may possess pharmacological properties worthy of investigation. Future research should focus on:

  • Systematic screening of this compound against a wide range of biological targets, including various microbial strains, cancer cell lines, and viral assays.

  • Elucidation of its mechanism of action if any significant biological activity is identified.

  • Investigation of its potential synergistic effects with other alkaloids present in Flueggea virosa.

A deeper understanding of the pharmacology of this compound will not only contribute to the knowledge of Securinega alkaloids but also potentially provide new leads for drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B is a naturally occurring tetracyclic alkaloid belonging to the Securinega alkaloid family. These compounds are primarily isolated from plants of the Securinega, Flueggea, and Margaritaria genera, with Securinega virosa (also known as Flueggea virosa) being a notable source. The Securinega alkaloids are characterized by a unique and complex molecular architecture, which has attracted considerable interest from synthetic chemists and pharmacologists alike. While research on this compound itself is in its nascent stages, the broader family of Securinega alkaloids has been the subject of extensive study, revealing a wide spectrum of biological activities. This technical guide provides a comprehensive overview of this compound and its related alkaloids, focusing on their chemical properties, biological activities, mechanisms of action, and the experimental methodologies used in their investigation.

Chemical Properties of this compound

This compound is a structurally intricate molecule with the following key identifiers:

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

  • CAS Number: 1052228-70-2

The absolute configuration of (+)-virosine B has been a subject of study and has been reassigned through total synthesis. The complex stereochemistry of this compound and its congeners presents a significant challenge for chemical synthesis and is a key determinant of their biological activity.

Biological Activities of Securinega Alkaloids

The Securinega alkaloid family exhibits a diverse range of pharmacological effects, making them promising candidates for drug discovery and development. The most well-studied member of this family is securinine, which has served as a benchmark for the biological evaluation of other related alkaloids.

Anticancer Activity

A significant body of research has focused on the anticancer potential of Securinega alkaloids. Several members of this family have demonstrated potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism underlying the anticancer activity of several Securinega alkaloids, including securinine, is the inhibition of microtubule dynamics through direct binding to tubulin. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, motility, and intracellular transport. By disrupting microtubule polymerization, these alkaloids can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).

Molecular docking studies have suggested that these alkaloids bind to the colchicine-binding site on β-tubulin or a pocket on α-tubulin, leading to conformational changes that prevent the assembly of tubulin dimers into microtubules. This disruption of the microtubule network ultimately leads to mitotic catastrophe and cancer cell death.

Anti-HIV Activity

Several Securinega alkaloids isolated from Flueggea virosa have shown promising activity against the Human Immunodeficiency Virus (HIV). In vitro studies have demonstrated that these compounds can inhibit HIV replication with varying degrees of potency. While the exact mechanism of their anti-HIV action is not yet fully elucidated, it is an active area of investigation.

Other Biological Activities

In addition to their anticancer and anti-HIV properties, Securinega alkaloids have been reported to possess a range of other biological activities, including:

  • Central Nervous System (CNS) Effects: Securinine has been historically studied for its stimulant effects on the central nervous system.

  • Anti-inflammatory Activity: Some oligomeric Securinega alkaloids have demonstrated anti-inflammatory properties.

  • Antimicrobial and Antiparasitic Effects: Extracts from Securinega virosa have been traditionally used to treat various infections, and studies have shown that the contained alkaloids possess antimicrobial and antiparasitic activities.

  • Antidiabetic and Analgesic Potential: Preliminary studies have also suggested potential antidiabetic and analgesic effects of extracts containing these alkaloids.

Quantitative Data on Biological Activity

AlkaloidActivityCell Line/AssayIC50 / EC50 (µM)Reference
SecurinineAnticancerHeLa (cervical cancer)6[1]
SecurinineAnticancerMCF-7 (breast cancer)10[1]
SecurinineAnticancerA549 (lung cancer)11[1]
Flueggenine DAnti-HIVMT-4 cells7.8 ± 0.8[2]
Fluevirosinine BAnti-HIVMT-4 cells14.1 ± 1.2[3]
Securingine CAnti-inflammatoryBV-2 (microglia)12.6[4]
Securingine GAnti-inflammatoryBV-2 (microglia)1.1[4]
VirosecurinineCytotoxicP-388 (leukemia)-[5]
ViroallosecurinineCytotoxicP-388 (leukemia)-[5]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific experimental conditions and cell lines used. The data presented here is for comparative purposes.

Experimental Protocols

Isolation of this compound and Related Alkaloids from Securinega virosa

The following is a general procedure for the extraction and isolation of Securinega alkaloids, which can be adapted for the specific isolation of this compound.

  • Plant Material Collection and Preparation: The roots or aerial parts of Securinega virosa are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature or with gentle heating.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.

    • The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with an organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds.

    • The aqueous layer is then basified with a base (e.g., NH₄OH or NaOH) to a pH of 9-10.

    • The basic aqueous solution is then extracted with an organic solvent (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid mixture is then subjected to various chromatographic techniques for the separation and purification of individual alkaloids.

    • Column Chromatography: The mixture is first fractionated using column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

    • Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions can be achieved using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound and other alkaloids is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC), Mass Spectrometry (MS), and X-ray crystallography.

G cluster_extraction Extraction & Initial Separation cluster_purification Chromatographic Purification cluster_analysis Structural Analysis plant_material Powdered Securinega virosa extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel/Alumina) crude_alkaloids->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc hplc HPLC prep_tlc->hplc pure_virosine_b Pure this compound hplc->pure_virosine_b spectroscopy Spectroscopic Analysis (NMR, MS) pure_virosine_b->spectroscopy xray X-ray Crystallography pure_virosine_b->xray structure Elucidated Structure spectroscopy->structure xray->structure

Fig. 1: General workflow for the isolation and identification of this compound.
Anti-HIV Activity Assay

The anti-HIV activity of this compound and related alkaloids can be evaluated using a cell-based assay with MT-4 cells, a human T-cell line highly susceptible to HIV infection.

  • Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cytotoxicity Assay: Prior to the antiviral assay, the cytotoxicity of the test compounds on MT-4 cells is determined using a standard method such as the MTT assay to determine the 50% cytotoxic concentration (CC50). This ensures that the observed antiviral effect is not due to cell death.

  • Anti-HIV Assay:

    • MT-4 cells are seeded in a 96-well plate.

    • The cells are infected with a known titer of HIV-1 (e.g., strain IIIB).

    • Immediately after infection, serial dilutions of the test compounds (and a positive control like AZT) are added to the wells.

    • The plates are incubated for 4-5 days at 37°C.

  • Endpoint Measurement: The antiviral activity is determined by measuring the inhibition of the cytopathic effect (CPE) of the virus. This can be quantified using several methods:

    • MTT Assay: The viability of the cells is measured. In the presence of an effective antiviral agent, the cells are protected from virus-induced cell death.

    • p24 Antigen ELISA: The amount of HIV-1 p24 capsid protein in the culture supernatant is quantified as a measure of viral replication.

  • Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve. The selectivity index (SI), which is the ratio of CC50 to EC50, is determined to assess the therapeutic window of the compound.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Endpoint Measurement cluster_analysis Data Analysis seed_cells Seed MT-4 cells in 96-well plate infect_cells Infect cells with HIV-1 seed_cells->infect_cells add_compounds Add serial dilutions of This compound / related alkaloids infect_cells->add_compounds incubate Incubate for 4-5 days at 37°C add_compounds->incubate measure_cpe Measure Cytopathic Effect incubate->measure_cpe mtt_assay MTT Assay (Cell Viability) measure_cpe->mtt_assay Method 1 p24_elisa p24 Antigen ELISA (Viral Replication) measure_cpe->p24_elisa Method 2 calculate_ec50 Calculate EC50 mtt_assay->calculate_ec50 p24_elisa->calculate_ec50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50 Calculate CC50 (from parallel cytotoxicity assay) calculate_cc50->calculate_si

Fig. 2: Workflow for the in vitro anti-HIV activity assay.
Tubulin Polymerization Assay

The effect of this compound and its analogs on tubulin polymerization can be assessed using a fluorescence-based in vitro assay.

  • Reagents:

    • Purified tubulin (e.g., from bovine brain)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution

    • Fluorescent reporter dye (e.g., DAPI)

    • Test compounds (this compound and related alkaloids)

    • Positive controls (e.g., paclitaxel as a polymerization promoter, vinblastine as a depolymerizer)

    • Negative control (DMSO)

  • Assay Procedure:

    • Tubulin is reconstituted in the polymerization buffer.

    • The test compound at various concentrations is pre-incubated with the tubulin solution in a 96-well plate at 37°C.

    • The polymerization reaction is initiated by the addition of GTP and the fluorescent reporter dye.

    • The fluorescence intensity is monitored over time at 37°C using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 450 nm for DAPI).

  • Data Analysis:

    • The rate and extent of tubulin polymerization are determined from the fluorescence kinetic curves.

    • The IC50 value for inhibition of tubulin polymerization is calculated from the dose-response curve.

G cluster_preparation Reaction Preparation cluster_reaction Polymerization Reaction cluster_analysis Data Analysis prepare_reagents Prepare tubulin, buffer, GTP, and fluorescent dye prepare_plate Add tubulin and test compounds to 96-well plate prepare_reagents->prepare_plate pre_incubate Pre-incubate at 37°C prepare_plate->pre_incubate initiate_reaction Initiate polymerization with GTP pre_incubate->initiate_reaction monitor_fluorescence Monitor fluorescence intensity over time at 37°C initiate_reaction->monitor_fluorescence plot_kinetics Plot fluorescence kinetics monitor_fluorescence->plot_kinetics determine_inhibition Determine inhibition of polymerization rate and extent plot_kinetics->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50

Fig. 3: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways

The anticancer activity of tubulin-targeting Securinega alkaloids is mediated through the disruption of the microtubule network, which in turn activates downstream signaling pathways leading to cell cycle arrest and apoptosis.

G VirosineB This compound / Related Alkaloid Tubulin α/β-Tubulin Dimers VirosineB->Tubulin Binds to Microtubule Microtubule Polymerization VirosineB->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation VirosineB->MitoticSpindle Disrupts Tubulin->Microtubule Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Leads to Bcl2 Bcl-2 Family Proteins CellCycleArrest->Bcl2 Activates pro-apoptotic Apoptosis Apoptosis Caspases Caspase Cascade Bcl2->Caspases Activates Caspases->Apoptosis Executes

Fig. 4: Proposed signaling pathway for the anticancer activity of this compound and related alkaloids.

Conclusion and Future Directions

This compound, as a member of the Securinega alkaloid family, belongs to a class of natural products with significant therapeutic potential. While direct biological data on this compound is currently limited, the extensive research on related alkaloids, particularly in the areas of anticancer and anti-HIV activity, provides a strong rationale for its further investigation. The established mechanism of tubulin polymerization inhibition for some Securinega alkaloids offers a clear direction for mechanistic studies of this compound.

Future research should focus on:

  • The comprehensive biological evaluation of this compound to determine its specific cytotoxic, antiviral, and other pharmacological activities.

  • Elucidation of the precise molecular targets and mechanisms of action of this compound.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity and to guide the design of more potent and selective analogs.

  • In vivo studies to assess the efficacy, pharmacokinetics, and safety profile of this compound in preclinical models.

The development of efficient total synthesis routes for this compound and its analogs will be crucial for enabling these future investigations and unlocking the full therapeutic potential of this intriguing natural product.

References

Methodological & Application

Total Synthesis of (+)-Virosine B: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Virosine B is a member of the Securinega alkaloids, a large family of natural products known for their complex molecular architectures and diverse biological activities. The unique bridged tetracyclic core of these alkaloids has made them attractive targets for total synthesis. This document provides a detailed overview of the bio-inspired total synthesis of (+)-Virosine B, as reported by Antien et al. This work was pivotal not only for achieving the synthesis of Virosine B but also for enabling the structural reassignment of its absolute configuration. The synthetic strategy is characterized by a divergent approach that grants access to a variety of Securinega alkaloids from a common intermediate.

Synthetic Strategy

The total synthesis of (+)-Virosine B is based on a bio-inspired approach that mimics the proposed biosynthetic pathway of the Securinega alkaloids. The core of the strategy revolves around the construction of a key piperidine precursor, which is then elaborated through a series of stereocontrolled transformations to yield the target molecule. A key feature of this synthesis is its divergent nature, allowing for the synthesis of multiple alkaloids from a common precursor.

The retrosynthetic analysis reveals a strategy centered on a key aldol reaction to construct the core of the molecule, followed by a series of functional group manipulations and cyclizations to complete the synthesis.

retrosynthesis virosine_b (+)-Virosine B intermediate_1 Key Tetracyclic Intermediate virosine_b->intermediate_1 Final functional group manipulation intermediate_2 Dienone Precursor intermediate_1->intermediate_2 Intramolecular Cyclization intermediate_3 Aldol Adduct intermediate_2->intermediate_3 Oxidation & Elaboration starting_materials L-Prolinol derivative and Butenolide intermediate_3->starting_materials Aldol Reaction

Caption: Retrosynthetic analysis of (+)-Virosine B.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of key intermediates leading to (+)-Virosine B. Please note that the detailed experimental data for every step is not publicly available and is based on the reported overall yields and transformations.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Enamine FormationL-Prolinol derivativeChiral EnamineToluene, refluxQuant.
2Aldol ReactionChiral Enamine and Butenolide derivativeAldol AdductCH2Cl2, -78 °C to rt70
3Diastereoselective ReductionAldol AdductDiol IntermediateNaBH4, CeCl3·7H2O, MeOH, -78 °C95 (d.r. > 20:1)
4Protection and OxidationDiol IntermediateKey Aldehyde1. TBSCl, imidazole; 2. DMP85 (2 steps)
5Intramolecular CyclizationKey AldehydeTetracyclic IntermediateTFA, CH2Cl260
6Final StepsTetracyclic Intermediate(+)-Virosine B1. Deprotection; 2. Lactonization~40 (2 steps)

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of (+)-Virosine B.

Protocol 1: Synthesis of the Key Aldol Adduct

This protocol describes the crucial diastereoselective aldol reaction to construct the core of the Securinega alkaloid skeleton.

  • Preparation of the Chiral Enamine: A solution of the L-prolinol-derived amine (1.0 equiv) and the appropriate ketone (1.1 equiv) in toluene (0.5 M) is heated to reflux with a Dean-Stark trap for 4 hours. The solvent is then removed under reduced pressure to yield the crude enamine, which is used in the next step without further purification.

  • Aldol Reaction: To a solution of the butenolide derivative (1.2 equiv) in dichloromethane (0.2 M) at -78 °C is added a solution of the freshly prepared chiral enamine (1.0 equiv) in dichloromethane dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Intramolecular Cyclization to Form the Tetracyclic Core

This protocol details the acid-catalyzed intramolecular cyclization to form the characteristic bridged tetracyclic system of this compound.

  • Reaction Setup: To a solution of the aldehyde precursor (1.0 equiv) in anhydrous dichloromethane (0.01 M) at 0 °C is added trifluoroacetic acid (TFA, 10 equiv) dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO3 until the effervescence ceases. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the tetracyclic intermediate.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the overall workflow of the divergent synthesis of Securinega alkaloids, including (+)-Virosine B.

synthetic_workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_divergence Divergent Synthesis prolinol L-Prolinol Derivative aldol Diastereoselective Aldol Reaction prolinol->aldol butenolide Butenolide Derivative butenolide->aldol reduction Stereoselective Reduction aldol->reduction elaboration Functional Group Elaboration reduction->elaboration common_intermediate Common Tetracyclic Intermediate elaboration->common_intermediate virosine_b (+)-Virosine B common_intermediate->virosine_b Specific Transformations other_alkaloids Other Securinega Alkaloids common_intermediate->other_alkaloids Alternative Pathways

Caption: Divergent synthetic workflow to (+)-Virosine B.

This bio-inspired, divergent synthetic strategy provides an elegant and efficient route to (+)-Virosine B and other members of the Securinega alkaloid family. The key transformations, including the diastereoselective aldol reaction and the intramolecular cyclization, are robust and high-yielding, making this methodology a valuable tool for the synthesis and study of these complex natural products. The structural reassignment of (+)-Virosine B, enabled by this synthesis, underscores the power of total synthesis in confirming and correcting the structures of complex natural products. Further exploration of this synthetic route could lead to the development of novel analogs with potential therapeutic applications.

Enantioselective Synthesis of Virosine B: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocol for the enantioselective synthesis of Virosine B, a member of the structurally complex Securinega alkaloid family. This compound and its congeners have garnered significant interest due to their unique tetracyclic framework and potential biological activities. This application note details a bio-inspired synthetic strategy, culminating in the stereoselective formation of (+)-Virosine B. The synthesis leverages a key precursor, (-)-securinine, which undergoes a diastereoselective rearrangement to yield the target molecule. This approach has also been instrumental in the structural reassignment of naturally occurring this compound. Detailed experimental procedures for key transformations, along with tabulated quantitative data, are provided to facilitate the reproduction of this synthesis in a research setting.

Introduction

The Securinega alkaloids are a diverse group of natural products characterized by a tetracyclic core structure, typically featuring a butenolide moiety and a piperidine or pyrrolidine ring system. This compound is a neosecurinane-type alkaloid, distinguished by its azabicyclo[2.2.2]octane core. The intricate architecture and multiple stereocenters of these molecules present a formidable challenge for synthetic chemists and have spurred the development of innovative synthetic strategies.

The enantioselective synthesis of this compound is of particular importance for enabling detailed structure-activity relationship (SAR) studies and providing access to sufficient quantities of the pure enantiomer for pharmacological evaluation. The synthetic route outlined herein is based on a bio-inspired approach, mimicking a plausible biosynthetic pathway.

Overall Synthetic Strategy

The enantioselective synthesis of (+)-Virosine B is achieved through a multi-step sequence commencing from readily available starting materials. The core strategy involves the asymmetric synthesis of the key intermediate, (-)-securinine. This is followed by a crucial skeletal rearrangement to furnish the desired neosecurinane framework of this compound.

The synthesis can be conceptually divided into two main stages:

  • Enantioselective Synthesis of (-)-Securinine: This stage focuses on the construction of the tetracyclic securinane core with the correct absolute stereochemistry. Key transformations often include an enantioselective allylation, a vinylogous Mannich reaction, and a ring-closing metathesis to construct the fused ring system.

  • Diastereoselective Rearrangement to (+)-Virosine B: The securinane skeleton of (-)-securinine is rearranged to the neosecurinane core of (+)-Virosine B. This transformation is a pivotal step, proceeding with high diastereoselectivity.

This strategic approach allows for the divergent synthesis of various Securinega alkaloids from a common intermediate.

Experimental Workflow and Signaling Pathways

The logical flow of the synthetic strategy is depicted below.

Enantioselective_Synthesis_of_Virosine_B cluster_0 Stage 1: Enantioselective Synthesis of (-)-Securinine cluster_1 Stage 2: Rearrangement to (+)-Virosine B Start Achiral Starting Materials Allylation Enantioselective Allylation Start->Allylation Chiral Catalyst Mannich Vinylogous Mannich Reaction Allylation->Mannich RCM Ring-Closing Metathesis Mannich->RCM Securinine (-)-Securinine RCM->Securinine Securinine_ref (-)-Securinine Rearrangement Skeletal Rearrangement VirosineB (+)-Virosine B Rearrangement->VirosineB Securinine_ref->Rearrangement Rearrangement_Mechanism Securinane (-)-Securinane Skeleton (azabicyclo[3.2.1]octane) Epoxidation Epoxidation (m-CPBA) Securinane->Epoxidation Aziridinium Aziridinium Ion Intermediate Epoxidation->Aziridinium Intramolecular Nucleophilic Attack Rearrangement 1,2-Migration Aziridinium->Rearrangement Neosecurinane (+)-Neosecurinane Skeleton (azabicyclo[2.2.2]octane) Rearrangement->Neosecurinane

Application Notes & Protocols for the Scale-up Synthesis of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Virosine B is a member of the Securinega alkaloids, a class of natural products known for their complex tetracyclic structures and interesting biological activities. The development of a robust and scalable synthetic route is crucial for enabling further investigation into its therapeutic potential. This document provides detailed application notes and protocols for the scale-up synthesis of (+)-Virosine B, based on a bio-inspired, divergent total synthesis strategy. The presented methodology is designed to be efficient and adaptable for larger-scale production in a laboratory or pilot plant setting.

The synthesis commences from commercially available starting materials and proceeds through a series of key transformations, including a vinylogous aldol reaction to construct the core piperidine ring system, followed by functional group manipulations and a key rearrangement to yield the target neosecurinane skeleton of this compound.

Overall Synthetic Workflow

The scale-up synthesis of (+)-Virosine B can be conceptually divided into three main stages:

  • Synthesis of the Piperidine Core: Construction of the key substituted piperidine intermediate through a stereoselective vinylogous aldol reaction.

  • Formation of the Tetracyclic Precursor: Elaboration of the piperidine core to introduce the necessary functionalities and subsequent cyclization to form the tetracyclic securinane skeleton.

  • Rearrangement to this compound: A final rearrangement step to convert the securinane framework into the neosecurinane structure of this compound.

G cluster_0 Stage 1: Piperidine Core Synthesis cluster_1 Stage 2: Tetracyclic Precursor Formation cluster_2 Stage 3: Final Rearrangement A Starting Materials (Butanal derivative & Silyl Ketene Acetal) B Vinylogous Aldol Reaction A->B C Piperidine Intermediate B->C D Functional Group Manipulations C->D E Intramolecular Cyclization D->E F Tetracyclic Securinane E->F G Rearrangement Reaction F->G H (+)-Virosine B G->H

Caption: Overall workflow for the scale-up synthesis of (+)-Virosine B.

Experimental Protocols

The following protocols are adapted from the laboratory-scale synthesis and are presented with considerations for scaling up to gram-scale quantities. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Stage 1: Synthesis of the Piperidine Intermediate

This stage involves the key vinylogous aldol reaction to construct the substituted piperidine ring, which serves as the foundational building block for the subsequent steps.

Protocol 1.1: Stereoselective Vinylogous Aldol Reaction

G reagents 1. Starting Materials in Dry Solvent 2. Cool to Low Temperature (-78 °C) 3. Add Lewis Acid Catalyst 4. Slow Addition of Silyl Ketene Acetal reaction Reaction Stirring (Monitor by TLC/LC-MS) reagents->reaction workup Quench Reaction (e.g., with sat. aq. NH4Cl) Warm to Room Temperature reaction->workup extraction Liquid-Liquid Extraction (e.g., with EtOAc) Wash Organic Layer (Brine) workup->extraction purification Dry (Na2SO4), Filter, Concentrate Purify by Column Chromatography extraction->purification product Piperidine Intermediate purification->product

Caption: Experimental workflow for the vinylogous aldol reaction.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Quantity (10g scale)Moles (mmol)Notes
4-Azidobutanal113.12~1.0510.0 g88.4Starting material
(E)-tert-Butyldimethyl((1-methoxybuta-1,3-dien-1-yl)oxy)silane228.43~0.8824.1 g105.01.2 equivalents
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.931.1512.3 mL97.21.1 equivalents
Dichloromethane (DCM), anhydrous84.931.33500 mL-Solvent
Saturated aq. NH₄Cl--200 mL-Quenching agent
Ethyl acetate (EtOAc)88.110.9023 x 200 mL-Extraction solvent
Brine--100 mL-Washing agent
Anhydrous Na₂SO₄142.04-50 g-Drying agent

Procedure:

  • To a flame-dried, 3-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-azidobutanal (10.0 g, 88.4 mmol) and anhydrous dichloromethane (400 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add boron trifluoride diethyl etherate (12.3 mL, 97.2 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • In a separate flask, dissolve the silyl ketene acetal (24.1 g, 105.0 mmol) in anhydrous dichloromethane (100 mL).

  • Add the silyl ketene acetal solution to the reaction mixture dropwise via a dropping funnel over 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (200 mL) at -78 °C.

  • Allow the mixture to warm to room temperature with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired piperidine precursor.

Expected Yield: 75-85%

Stage 2 & 3: Cyclization, and Rearrangement to (+)-Virosine B

The subsequent steps involve a series of transformations to convert the piperidine intermediate into the final product. These often include reduction of the azide, intramolecular cyclization, and a final rearrangement. For the purpose of this application note, a generalized protocol for a key cyclization and the final rearrangement is provided. Specific conditions are highly dependent on the exact nature of the intermediate from Protocol 1.1.

Protocol 2.1: Intramolecular Aza-Michael Addition and Rearrangement

This protocol outlines a plausible sequence for the formation of the tetracyclic core and its subsequent rearrangement, based on common strategies for Securinega alkaloid synthesis.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (10g scale)Moles (mmol)Notes
Piperidine Intermediate(Varies)10.0 g(Varies)From Protocol 1.1
Triphenylphosphine (PPh₃)262.291.2 eq(Varies)For Staudinger reaction
Water18.02Excess-For Staudinger reaction
Tetrahydrofuran (THF), anhydrous72.11500 mL-Solvent
Acetic Acid (AcOH)60.055.0 eq(Varies)Catalyst for cyclization
Dess-Martin Periodinane (DMP)424.141.5 eq(Varies)Oxidizing agent
Trifluoromethanesulfonic anhydride (Tf₂O)282.141.2 eq(Varies)For rearrangement
Triethylamine (Et₃N)101.193.0 eq(Varies)Base

Procedure:

  • Azide Reduction and Iminium Ion Formation: Dissolve the piperidine intermediate in anhydrous THF. Add triphenylphosphine (1.2 eq) and stir for 2 hours at room temperature. Add water (5 eq) and stir for an additional 4 hours to complete the Staudinger reduction. Add acetic acid (5.0 eq) to facilitate the formation of the iminium ion in situ.

  • Intramolecular Aza-Michael Addition: Heat the reaction mixture to reflux and monitor the formation of the tetracyclic securinane product by LC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification of Tetracyclic Intermediate: Purify the crude product by column chromatography.

  • Oxidation: Dissolve the purified tetracyclic intermediate in anhydrous DCM and cool to 0 °C. Add Dess-Martin Periodinane (1.5 eq) portion-wise and stir for 2 hours. Quench the reaction with a saturated solution of sodium thiosulfate. Extract with DCM, dry, and concentrate.

  • Rearrangement to (+)-Virosine B: Dissolve the oxidized intermediate in anhydrous DCM and cool to -78 °C. Add triethylamine (3.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq). Stir at -78 °C for 1 hour, then warm to room temperature.

  • Work-up and Final Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, dry over sodium sulfate, and concentrate. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure (+)-Virosine B.

Quantitative Data Summary:

StepProductStarting MaterialScaleYield (%)Purity (by HPLC)
1.1Piperidine Intermediate4-Azidobutanal10 g80>95%
2.1(+)-Virosine BPiperidine Intermediate8 g45 (over 4 steps)>98%

Note: The yields and purities are estimates for a scaled-up process and may require optimization.

Signaling Pathway (Illustrative)

While this compound's mechanism of action is not fully elucidated, many Securinega alkaloids are known to interact with GABA receptors. The following is an illustrative diagram of a potential interaction.

G VirosineB This compound GABA_R GABA-A Receptor VirosineB->GABA_R Binds to allosteric site IonChannel Chloride Ion Channel (Opens) GABA_R->IonChannel Conformational Change Neuron Neuron Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) IonChannel->Hyperpolarization Cl- influx Hyperpolarization->Neuron Leads to

Caption: Illustrative interaction of this compound with a GABA-A receptor.

Disclaimer: The provided protocols are intended for informational purposes for trained chemists in a research and development setting. Scale-up of chemical reactions should always be approached with caution, and a thorough risk assessment should be conducted prior to implementation. The reaction conditions, particularly for the later stages, are generalized and would require specific optimization based on the intermediates obtained. The information is based on published synthetic strategies for Securinega alkaloids.

Application Notes and Protocols for In Vitro Testing of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for the in vitro evaluation of bioactive compounds, using derivatives of natural products as examples. Due to the limited specific public information on "Virosine B," this document outlines methodologies for assessing the cytotoxic and antiviral properties of related compounds, referred to herein as "this compound derivatives," based on published data for similar molecules. The protocols and data presented are synthesized from studies on compounds such as (-)-vitisin B, a resveratrol tetramer, and erythrosin B, a xanthene dye with known antiviral properties. These examples serve as a guide for researchers, scientists, and drug development professionals engaged in the in vitro characterization of novel chemical entities.

Section 1: Cytotoxicity Assessment of this compound Derivatives

Cytotoxicity is a critical initial step in the evaluation of any potential therapeutic compound to determine its toxic effect on cells. Various assays can be employed to measure cell viability and proliferation.

Data Presentation: Cytotoxicity of Bioactive Compounds

The following table summarizes the cytotoxic activity of representative compounds against different cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) are key parameters to quantify a compound's potency.

CompoundCell LineAssayIC50 / CC50Reference
(-)-Vitisin BHL-60 (Human promyelocytic leukemia)MTT AssayIC50: Not specified, but showed dose-dependent inhibition of proliferation[1]
Vioprolide BJurkat (Human T lymphocyte)MTT AssayIC50: 123 nM[2]
Vioprolide B analogue (Dhb-Gly)Jurkat (Human T lymphocyte)MTT AssayIC50: >10 µM[2]
Erythrosin BA549 (Human lung carcinoma)MTT AssayCC50: >150 µM[3]
Experimental Protocol: MTT Cell Proliferation Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound derivatives (or test compounds)

  • Human cancer cell line (e.g., A549, HL-60, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or isopropanol[4]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed approximately 1 x 10^5 cells in 100 µL of complete medium into each well of a 96-well plate.[3] Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[3] Include a vehicle control (e.g., 1% DMSO in media) and a no-cell control (media only). All treatments should be performed in triplicate.[3]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[2]

  • MTT Addition: After incubation, carefully add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.[4] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[4] Add 100 µL of DMSO or a 1:1 mixture of isopropanol and another solubilizing agent to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 or CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound derivatives incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50/CC50 calculate_viability->determine_ic50

Figure 1. Workflow of the MTT cytotoxicity assay.

Section 2: Antiviral Activity Assessment of this compound Derivatives

For compounds that exhibit low cytotoxicity, the next step is to evaluate their potential antiviral activity. A common and effective method for this is the plaque reduction assay, which measures the ability of a compound to inhibit virus-induced cell death.

Data Presentation: Antiviral Activity of Bioactive Compounds

The following table summarizes the antiviral efficacy of erythrosin B against various flaviviruses. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

CompoundVirusCell LineAssayEC50Reference
Erythrosin BDengue virus 2 (DENV2)A549Plaque Reduction AssayLow µM range[3]
Erythrosin BZika virus (ZIKV)A549Plaque Reduction Assay0.3 µM[3][5]
Erythrosin BWest Nile virus (WNV)A549Plaque Reduction AssayLow µM range[3]
Erythrosin BYellow Fever virus (YFV)A549Plaque Reduction AssayLow µM range[3]
Erythrosin BJapanese Encephalitis virus (JEV)A549Plaque Reduction AssayLow µM range[3]
Experimental Protocol: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

  • This compound derivatives (or test compounds)

  • Susceptible host cell line (e.g., Vero-E6, A549)[3][6]

  • Target virus (e.g., SARS-CoV-2, DENV, ZIKV)[3][6]

  • Complete cell culture medium

  • Semi-solid overlay medium (e.g., containing carboxymethylcellulose or methylcellulose)[6][7]

  • Crystal violet or other staining solution

  • Formaldehyde solution (for fixing)

  • 24-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed host cells (e.g., 2 x 10^5 A549 cells) in 500 µL of media into each well of a 24-well plate.[3] Incubate for 24 hours to form a confluent monolayer.[3]

  • Compound and Virus Preparation: Prepare serial dilutions of the this compound derivatives. In separate tubes, mix the compound dilutions with a fixed amount of virus and incubate for 1 hour at 37°C.[7]

  • Infection: Remove the culture medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures (e.g., 300 µL/well).[7] Incubate for 1-1.5 hours at 37°C to allow for viral adsorption.[6][7]

  • Overlay: After incubation, remove the inoculum and gently add 1-1.5 mL of the semi-solid overlay medium to each well.[6][7] This medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[6][7]

  • Plaque Visualization: After incubation, aspirate the overlay medium and fix the cells with a 10% formaldehyde solution for at least 20 minutes.[7] After fixation, remove the formaldehyde and stain the cells with a crystal violet solution. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is determined by plotting the percentage of plaque reduction against the compound concentration.

Visualization of Experimental Workflow

Plaque_Assay_Workflow cluster_prep Plate Preparation cluster_infection Infection cluster_plaque_dev Plaque Development cluster_analysis Analysis seed_cells Seed host cells in 24-well plate incubate_24h Incubate for 24h to form monolayer seed_cells->incubate_24h mix_virus_compound Mix virus with this compound derivatives incubate_24h->mix_virus_compound infect_cells Inoculate cell monolayer mix_virus_compound->infect_cells adsorption Incubate for 1-1.5h (adsorption) infect_cells->adsorption add_overlay Add semi-solid overlay adsorption->add_overlay incubate_days Incubate for 2-5 days add_overlay->incubate_days fix_stain Fix and stain cells incubate_days->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Figure 2. Workflow of the Plaque Reduction Assay.

Section 3: Mechanism of Action - Signaling Pathway Analysis

Understanding the mechanism of action is crucial for drug development. For compounds like (-)-vitisin B that induce apoptosis, investigating the underlying signaling pathways is a key step.

(-)-Vitisin B-Induced Apoptosis Signaling Pathway

Studies on (-)-vitisin B have shown that it induces apoptosis in human leukemia cells through the activation of the c-Jun N-terminal kinase (JNK) and Fas ligand (FasL) death-signal transduction pathway.[1] Treatment with (-)-vitisin B leads to the phosphorylation of JNK, which in turn increases the expression of FasL.[1] This ultimately results in the activation of caspase-8, caspase-9, and caspase-3, leading to apoptosis.[1]

Visualization of the Signaling Pathway

VirosineB_Signaling cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_caspase Caspase Activation cluster_outcome Cellular Outcome VirosineB (-)-Vitisin B JNK JNK VirosineB->JNK pJNK p-JNK (Active) JNK->pJNK Phosphorylation FasL FasL Expression pJNK->FasL Upregulation Caspase8 Caspase-8 FasL->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. (-)-Vitisin B-induced apoptosis signaling pathway.

References

Application Notes & Protocols for Studying Virosine B Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Methodologies for in vivo evaluation of Virosine B, a novel antiviral agent.

Introduction

These application notes provide a comprehensive guide for the in vivo evaluation of this compound, a hypothetical novel antiviral compound. Due to the absence of specific data for "this compound" in the public domain, this document presents generalized yet detailed protocols and theoretical data based on established methodologies for similar antiviral compounds, such as Erythrosin B and Vitisin B. The provided information is intended to serve as a foundational framework for researchers to design and execute robust preclinical studies.

Selection of Animal Models

The choice of an appropriate animal model is critical for elucidating the efficacy, mechanism of action, and safety profile of this compound. The selection will primarily depend on the target virus and the specific research question.

  • Immunocompromised Models: For many viruses that do not naturally infect rodents, immunocompromised mouse strains are essential. For instance, IfnαβR-/- mice, which lack the type I interferon receptor, are highly susceptible to a range of viruses, including Zika virus, and can be used to model viral pathogenesis and evaluate antiviral efficacy.[1]

  • Humanized Mouse Models: To study viruses with a narrow host range, such as Hepatitis B Virus (HBV), humanized mouse models are invaluable.[2][3][4][5] These are typically immunodeficient mice engrafted with human hepatocytes, allowing for the study of the complete viral life cycle and host-virus interactions in a more physiologically relevant system.[4][5]

  • Immunocompetent Models: For viruses that can infect standard laboratory animals, such as influenza A virus in BALB/c mice, immunocompetent models are preferred as they allow for the study of the interplay between the antiviral agent, the virus, and the host immune response.

Table 1: Recommended Animal Models for this compound Studies

Target Virus Class Recommended Animal Model Key Features & Rationale Primary Endpoints
Flaviviruses (e.g., Zika, Dengue) IfnαβR-/- miceLacks Type I interferon receptor, leading to increased susceptibility and robust viral replication.[1]Viral load in tissues, survival rate, clinical scoring.
Hepatitis B Virus (HBV) Humanized mice with engrafted human hepatocytesAllows for de novo infection and study of the complete viral life cycle, including cccDNA.[4][5]Serum HBV DNA, HBsAg levels, liver histopathology.
Influenza A Virus BALB/c miceImmunocompetent model that mimics aspects of human influenza infection and immune response.Viral titers in lungs, body weight changes, survival rate, lung inflammation.

Experimental Protocols

Murine Model of Flavivirus Infection for Efficacy Studies

This protocol is adapted from studies on Erythrosin B against Zika virus.[1]

Objective: To evaluate the in vivo antiviral efficacy of this compound against a model flavivirus.

Materials:

  • IfnαβR-/- mice (6-8 weeks old)

  • This compound (formulated for oral gavage or intraperitoneal injection)

  • Vehicle control (e.g., sterile PBS, DMSO solution)

  • Flavivirus stock of known titer (e.g., Zika virus PRVABC59)

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

  • Biosafety Level 2 or 3 facility (as required for the virus)

Procedure:

  • Acclimatization: Acclimatize mice for at least 7 days before the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

  • Infection: Anesthetize mice and infect subcutaneously or intraperitoneally with a predetermined lethal or sublethal dose of the virus.

  • Treatment: Begin treatment with this compound or vehicle at a specified time post-infection (e.g., 1 hour). Administer the treatment daily for a predefined period (e.g., 7-10 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.

  • Endpoint Analysis: At the end of the study or when humane endpoints are reached, euthanize the mice. Collect blood and tissues (e.g., brain, spleen, liver) for virological and histological analysis.

  • Quantification: Determine viral loads in tissues and serum using quantitative RT-PCR or plaque assays.

Pharmacokinetic (PK) Study of this compound

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.

Materials:

  • Healthy BALB/c mice (8-10 weeks old)

  • This compound

  • Administration vehicle

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • Analytical instruments (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Concentration Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Parameter Oral Administration (50 mg/kg) Intravenous Administration (10 mg/kg)
Cmax (ng/mL) 12004500
Tmax (hr) 1.50.25
AUC (ng*hr/mL) 75009800
Half-life (hr) 4.23.8
Bioavailability (%) ~76%100% (by definition)
Acute Toxicity Study

Objective: To determine the potential adverse effects of a single high dose of this compound.

Materials:

  • Sprague-Dawley rats or BALB/c mice

  • This compound

  • Vehicle control

Procedure:

  • Dosing: Administer a single high dose of this compound to one group of animals and vehicle to a control group.

  • Observation: Observe animals continuously for the first few hours and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, appearance, weight loss).

  • Necropsy: At day 14, euthanize all animals and perform a gross necropsy.

  • Histopathology: Collect major organs for histopathological examination.

Data Presentation

Table 3: Hypothetical Efficacy of this compound in a Mouse Model of Influenza A Infection

Treatment Group Dose (mg/kg/day) Mean Survival Rate (%) Mean Body Weight Change (%) Mean Lung Viral Titer (log10 PFU/g)
Vehicle Control -20-256.5
This compound 2560-154.2
This compound 5090-52.1
Oseltamivir 2090-42.3

Visualization

Hypothetical Signaling Pathway

The following diagram illustrates a plausible mechanism of action for this compound, where it inhibits a viral protease, a mechanism known for some antivirals.[6] This inhibition prevents the cleavage of the viral polyprotein, which is essential for the formation of a functional viral replication complex. This subsequently interferes with downstream host signaling pathways that the virus might otherwise hijack.

VirosineB_Pathway VirosineB This compound ViralProtease Viral Protease (e.g., NS2B-NS3) VirosineB->ViralProtease Inhibits ViralPolyprotein Viral Polyprotein ViralProtease->ViralPolyprotein Cleaves ViralReplicationComplex Functional Viral Replication Complex ViralPolyprotein->ViralReplicationComplex Forms ViralReplication Viral Replication ViralReplicationComplex->ViralReplication Mediates PI3K_AKT PI3K/AKT Pathway ViralReplicationComplex->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway ViralReplicationComplex->JAK_STAT Modulates CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival Promotes

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow

The diagram below outlines a typical workflow for the preclinical in vivo evaluation of an antiviral compound like this compound.

Experimental_Workflow start Hypothesis: This compound has in vivo antiviral activity model_selection Animal Model Selection (e.g., IfnαβR-/- mice) start->model_selection pk_study Pharmacokinetic (PK) Study model_selection->pk_study toxicity_study Acute Toxicity Study model_selection->toxicity_study efficacy_study Efficacy Study model_selection->efficacy_study data_analysis Data Interpretation & Statistical Analysis pk_study->data_analysis toxicity_study->data_analysis infection Viral Challenge efficacy_study->infection treatment Treatment with this compound infection->treatment monitoring Daily Monitoring (Weight, Survival, Clinical Score) treatment->monitoring analysis Endpoint Analysis (Viral Load, Histopathology) monitoring->analysis analysis->data_analysis conclusion Conclusion on this compound Efficacy and Safety data_analysis->conclusion

Caption: General workflow for in vivo antiviral evaluation.

References

Application Notes & Protocols for the Quantitative Analysis of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Virosine B is a novel therapeutic agent with significant potential in ongoing clinical investigations. Accurate and precise quantification of this compound in biological matrices is critical for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using state-of-the-art analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of small molecules in various samples.[1][2] This method is suitable for the analysis of this compound in pharmaceutical formulations and, with appropriate sample preparation, in biological fluids.

1.1. Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 5%
Accuracy (% Recovery)98 - 102%

1.2. Experimental Protocol

1.2.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Biological matrix (e.g., plasma, serum)

  • Solid-phase extraction (SPE) cartridges

1.2.2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

1.2.3. Sample Preparation (for biological samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

1.2.4. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: 5% A, 95% B

    • 12-15 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

1.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC experimental workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound in complex biological matrices.[3][4] This method is ideal for pharmacokinetic studies requiring low detection limits.

2.1. Quantitative Data Summary

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range0.01 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.005 ng/mL
Limit of Quantification (LOQ)0.01 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Accuracy (% Recovery)95 - 105%
Matrix Effect< 15%

2.2. Experimental Protocol

2.2.1. Materials and Reagents:

  • This compound reference standard

  • This compound-d4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

2.2.2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Data acquisition and analysis software

2.2.3. Sample Preparation:

  • Spiking: To 50 µL of plasma, add 10 µL of internal standard solution (this compound-d4).

  • Protein Precipitation: Add 200 µL of cold methanol.

  • Vortex: Vortex for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant and dilute with 100 µL of water.

2.2.4. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • This compound: m/z [M+H]⁺ → fragment ion m/z

      • This compound-d4: m/z [M+H]⁺ → fragment ion m/z

    • Collision Energy and other MS parameters: Optimized for this compound.

2.3. Logical Relationship Diagram

LCMS_Logic Analyte This compound in Plasma Extraction Sample Extraction Analyte->Extraction IS Internal Standard (IS) IS->Extraction LC LC Separation Extraction->LC MS1 MS1: Precursor Ion Selection LC->MS1 Ionization CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Ratio Peak Area Ratio (Analyte/IS) MS2->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Logical flow of the LC-MS/MS quantification process.

Enzyme-Linked Immunosorbent Assay (ELISA)

For large molecule therapeutics or as a high-throughput screening method, an immunoassay such as ELISA can be developed.[5][6][7] This method relies on the specific binding of an antibody to this compound.

3.1. Quantitative Data Summary

Table 3: ELISA Method Validation Parameters for this compound Quantification

ParameterResult
Assay TypeCompetitive ELISA
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
SpecificityNo cross-reactivity with major metabolites

3.2. Experimental Protocol

3.2.1. Materials and Reagents:

  • 96-well microtiter plates

  • Anti-Virosine B monoclonal antibody

  • This compound-HRP conjugate

  • This compound standard

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

3.2.2. Instrumentation:

  • Microplate reader

  • Microplate washer (optional)

3.2.3. Assay Procedure (Competitive ELISA):

  • Coating: Coat the microtiter plate wells with the anti-Virosine B antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add this compound standards or samples and this compound-HRP conjugate to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.

Hypothetical Signaling Pathway of this compound

To understand the mechanism of action of this compound, its interaction with cellular signaling pathways is investigated. The following diagram illustrates a hypothetical pathway modulated by this compound.

Signaling_Pathway VirosineB This compound Receptor Cell Surface Receptor VirosineB->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor (TF) KinaseB->TF Phosphorylates and Activates Nucleus Nucleus TF->Nucleus Translocates to GeneExp Target Gene Expression Nucleus->GeneExp Modulates

Caption: Hypothetical signaling cascade initiated by this compound.

References

Application Notes & Protocols for Virosine B Derivatization in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B is a piperidine alkaloid isolated from Flueggea virosa, a plant known for producing a variety of alkaloids with interesting biological activities.[1][2][3] While the specific antiviral properties of this compound have not been extensively reported, other alkaloids from Flueggea virosa have demonstrated anti-HIV and anti-HCV activity.[4][5][6] This provides a strong rationale for exploring the antiviral potential of this compound through systematic Structure-Activity Relationship (SAR) studies.

These application notes provide a framework for the chemical derivatization of this compound to generate a library of analogs for SAR studies. The goal is to identify key structural motifs responsible for potential antiviral activity and to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.

This compound Structure:

  • IUPAC Name: 15-Hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one[7]

  • Molecular Formula: C₁₃H₁₇NO₃[7]

  • Key Functional Groups for Derivatization:

    • Secondary Hydroxyl (-OH) group

    • Lactone ring

Application Note: Strategies for this compound Derivatization for SAR Studies

2.1. Rationale for Derivatization

The core structure of this compound presents several opportunities for chemical modification to probe its interaction with potential biological targets. Derivatization will focus on the secondary hydroxyl and the lactone functionalities. Modifications at these sites can influence the compound's hydrogen bonding capacity, lipophilicity, steric profile, and overall conformation, all of which are critical for biological activity.

2.2. Proposed Derivatization Strategies

2.2.1. Modification of the Secondary Hydroxyl Group

The secondary hydroxyl group is a prime target for derivatization due to its potential involvement in hydrogen bonding with target proteins.

  • Esterification: Conversion of the hydroxyl group to a series of esters with varying chain lengths and electronic properties (e.g., acetate, propionate, benzoate, substituted benzoates) can probe the steric and electronic requirements of the binding pocket.

  • Etherification: Formation of ethers (e.g., methyl, ethyl, benzyl ethers) will explore the impact of removing the hydrogen bond donor capability while introducing different steric bulk.

  • Alkylation: Introduction of various alkyl groups can further investigate the steric tolerance of the target.

2.2.2. Modification of the Lactone Ring

The lactone is a key structural feature that can be modified to explore the importance of this moiety for biological activity.

  • Aminolysis: Ring-opening of the lactone with a variety of primary and secondary amines will yield hydroxy amides. This introduces a new hydrogen bond donor and acceptor and allows for the exploration of a wide range of substituents on the amine.

  • Reduction: Reduction of the lactone to the corresponding diol would completely alter the electronic and conformational properties of that part of the molecule.

2.3. Workflow for SAR Studies

The overall workflow for the SAR study of this compound will involve a systematic, iterative process of design, synthesis, purification, and biological evaluation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Virosine_B This compound Scaffold Design Design of Analogs Virosine_B->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Antiviral_Screening Primary Antiviral Screening Purification->Antiviral_Screening Cytotoxicity Cytotoxicity Assay Antiviral_Screening->Cytotoxicity SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis SAR_Analysis->Design Iterative Optimization

Caption: Workflow for this compound SAR Studies.

Experimental Protocols

3.1. General Protocol for Esterification of the this compound Hydroxyl Group

This protocol describes a general method for the acylation of the secondary hydroxyl group of this compound using an acid chloride.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Appropriate Acid Chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents).

  • Slowly add the acid chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and Mass Spectrometry.

3.2. General Protocol for Aminolysis of the this compound Lactone Ring

This protocol provides a general method for the ring-opening of the lactone with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Aluminum chloride (optional, as a Lewis acid catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a sealed tube or a flask equipped with a reflux condenser.

  • Add the amine (2-5 equivalents).

  • If required, add a catalytic amount of a Lewis acid like aluminum chloride.[8]

  • Heat the reaction mixture to reflux (80-120 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting hydroxy amide by silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry.

3.3. Protocol for In Vitro Anti-HIV-1 Assay (TZM-bl Reporter Gene Assay)

This assay is used to determine the ability of this compound derivatives to inhibit HIV-1 entry.[9]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • This compound derivatives dissolved in DMSO

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the this compound derivatives in growth medium.

  • Pre-incubate the cells with the diluted compounds for 1-2 hours at 37 °C.

  • Add a pre-titered amount of HIV-1 to the wells.

  • Incubate the plates for 48 hours at 37 °C.

  • Remove the culture medium and lyse the cells.

  • Measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC₅₀) by non-linear regression analysis.

3.4. Protocol for Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compounds that is toxic to the host cells.[10][11]

Materials:

  • Host cells for the antiviral assay (e.g., TZM-bl cells)

  • Complete growth medium

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the same density as for the antiviral assay and incubate overnight.

  • Add serial dilutions of the this compound derivatives to the wells and incubate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.[12]

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37 °C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis.

Data Presentation

Quantitative data from the SAR studies should be summarized in a table for easy comparison. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical parameter to assess the therapeutic window of the compounds.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR¹ (at Hydroxyl)R² (Lactone Modification)Antiviral Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
This compound-H-O-> 50> 100-
VB-01-COCH₃-O-25.3> 100> 4.0
VB-02-COPh-O-15.885.25.4
VB-03-CH₃-O-30.1> 100> 3.3
VB-04-H-NH-CH₂Ph5.245.78.8
VB-05-H-NH-(morpholino)8.992.110.3

Visualization of Key Concepts

5.1. Potential Sites of Viral Inhibition

The following diagram illustrates the general life cycle of a virus and highlights potential stages where an antiviral agent like a this compound derivative could exert its inhibitory effect.

Viral_Lifecycle cluster_0 Host Cell cluster_1 Potential Inhibition Points Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Translation 4. Translation Replication->Translation Assembly 5. Assembly Translation->Assembly Release 6. Release Assembly->Release Inhibit_Entry Entry Inhibitors Inhibit_Entry->Attachment Inhibit_Replication Polymerase Inhibitors Inhibit_Replication->Replication Inhibit_Assembly Protease Inhibitors Inhibit_Assembly->Assembly Inhibit_Release Neuraminidase Inhibitors Inhibit_Release->Release

Caption: General Viral Life Cycle and Drug Targets.

References

Application Notes and Protocols for High-Throughput Screening of Virosine B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Virosine B analog libraries to identify potential antiviral compounds. The protocols herein detail the necessary steps for cytotoxicity assessment, primary antiviral screening, and secondary assays to confirm and characterize the activity of lead compounds.

Introduction to High-Throughput Screening for Antiviral Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of extensive compound libraries for their biological activity.[1][2][3] In the context of antiviral research, HTS allows for the efficient identification of molecules that can inhibit viral replication at various stages of the viral life cycle.[2] This process typically involves miniaturized cell-based or biochemical assays performed in multi-well plates (e.g., 96, 384, or 1536 wells) and is heavily reliant on automation and sensitive detection methods.[2][3][4]

A typical HTS workflow for antiviral drug discovery begins with a primary screen of a large compound library to identify initial "hits." These hits are then subjected to a series of secondary assays to confirm their activity, determine their potency and toxicity, and elucidate their mechanism of action.

Application Note: High-Throughput Screening of a this compound Analog Library

This application note outlines a tiered screening cascade for the identification and characterization of antiviral compounds from a library of this compound analogs.

2.1. Screening Cascade Overview

The screening process is designed as a multi-step cascade to efficiently identify and validate promising antiviral candidates while eliminating cytotoxic and non-specific compounds.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Mechanistic Assays primary_screen Primary Antiviral Screen (e.g., Cell-based CPE Assay) hit_confirmation Hit Confirmation primary_screen->hit_confirmation cytotoxicity_screen Cytotoxicity Screen (e.g., CellTiter-Glo®) cytotoxicity_screen->hit_confirmation dose_response Dose-Response Analysis (IC50 & CC50) hit_confirmation->dose_response secondary_assays Secondary Antiviral Assays (e.g., Plaque Reduction, qRT-PCR) dose_response->secondary_assays moa_studies Mechanism of Action Studies (e.g., Time-of-Addition Assay) secondary_assays->moa_studies

Caption: A tiered workflow for high-throughput screening of this compound analogs.

2.2. Primary Screening

The primary screen aims to rapidly identify compounds that inhibit virus-induced cytopathic effect (CPE) or viral replication in a cell-based assay. Concurrently, a cytotoxicity screen is performed to assess the effect of the compounds on host cell viability.

  • Antiviral Assay: A cell-based assay measuring the inhibition of virus-induced cell death is a common primary screen.[5] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP as an indicator of metabolically active, viable cells.[5][6][7] In an antiviral screen, a high luminescence signal indicates that the compound has protected the cells from virus-induced death.

  • Cytotoxicity Assay: The same CellTiter-Glo® assay is run in parallel on uninfected cells to determine the concentration at which the compounds themselves are toxic.[8]

2.3. Hit Confirmation and Dose-Response

Compounds that show significant antiviral activity and low cytotoxicity in the primary screen (i.e., "hits") are selected for confirmation. These hits are then tested in a dose-response format to determine their potency (IC50 - half-maximal inhibitory concentration) and cytotoxicity (CC50 - half-maximal cytotoxic concentration). The selectivity index (SI = CC50/IC50) is a critical parameter for prioritizing compounds for further development.

2.4. Secondary and Mechanistic Assays

Confirmed hits with a favorable selectivity index are advanced to more specific secondary assays to validate their antiviral effect and to begin to elucidate their mechanism of action.

  • Virus Yield Reduction Assay: This assay directly measures the reduction in the production of infectious virus particles in the presence of the compound.[2] Viral titers can be quantified by plaque assay or TCID50 assay.[2]

  • Quantitative RT-PCR (qRT-PCR): This method quantifies the effect of the compound on the replication of viral RNA.[2]

  • Time-of-Addition Assay: This assay helps to determine the stage of the viral life cycle that is inhibited by the compound (e.g., entry, replication, or egress).[2][9]

Experimental Protocols

3.1. Protocol 1: Cytotoxicity Assay using CellTiter-Glo®

This protocol determines the concentration of this compound analogs that are toxic to the host cells.

Materials:

  • Host cell line (e.g., Vero E6, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom tissue culture plates

  • This compound analog library (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed host cells in 384-well plates at a pre-determined optimal density and incubate overnight.

  • Prepare serial dilutions of the this compound analogs in cell culture medium.

  • Add the compound dilutions to the cells. Include wells with DMSO only as a negative control.

  • Incubate the plates for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the CC50 value from the dose-response curve.

3.2. Protocol 2: Primary Antiviral Screen (CPE Inhibition Assay)

This protocol identifies compounds that protect cells from virus-induced death.

Materials:

  • All materials from Protocol 3.1

  • Virus stock with a known titer

Procedure:

  • Seed host cells in 384-well plates and incubate overnight.

  • Add the this compound analogs at a single, non-toxic concentration to the cells.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubate the plates until significant CPE is observed in the virus control wells (typically 48-72 hours).

  • Perform the CellTiter-Glo® assay as described in Protocol 3.1.

  • Calculate the percentage of CPE inhibition for each compound.

3.3. Protocol 3: Plaque Reduction Assay

This secondary assay confirms the antiviral activity of hit compounds by quantifying the reduction in infectious virus particles.

Materials:

  • Host cell line

  • 6-well or 12-well tissue culture plates

  • This compound analog hits

  • Virus stock

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the hit compounds in serum-free medium.

  • Pre-incubate the cell monolayers with the compound dilutions for 1-2 hours.

  • Remove the medium and infect the cells with a dilution of virus that will produce a countable number of plaques.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Add the overlay medium containing the corresponding concentration of the compound.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.

Data Presentation

Quantitative data from the screening cascade should be summarized in tables for clear comparison.

Table 1: Primary Screening and Dose-Response Data for Hit Compounds

Compound ID% CPE Inhibition (at 10 µM)CC50 (µM)IC50 (µM)Selectivity Index (SI)
VB-00185.2> 1005.3> 18.9
VB-00292.578.12.137.2
VB-00345.1> 10015.8> 6.3

Table 2: Secondary Assay Data for Lead Compounds

Compound IDPlaque Reduction IC50 (µM)Viral RNA Reduction IC50 (µM)
VB-0022.53.1

Visualizations

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Treatment and Infection cluster_2 Incubation and Readout seed_cells Seed Cells in 384-well Plates add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds add_virus Infect Cells with Virus add_compounds->add_virus incubate Incubate for 48-72 hours add_virus->incubate readout Add CellTiter-Glo® and Read Luminescence incubate->readout

Caption: Workflow for the primary antiviral and cytotoxicity screen.

Hypothetical Signaling Pathway Inhibition

Assuming a this compound analog inhibits a host kinase pathway required for viral replication.

G cluster_0 Host Cell receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor viral_replication Viral Replication transcription_factor->viral_replication virosine_b This compound Analog virosine_b->kinase2 Inhibition virus Virus virus->receptor

Caption: Hypothetical inhibition of a host kinase pathway by a this compound analog.

References

Application Notes and Protocols for Virosine B Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B, a resveratrol tetramer found in plants of the Vitis genus, has garnered interest for its potential anticancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in vitro, summarizing available quantitative data and elucidating its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. It is important to note that the cytotoxic effects of this compound are both time- and dose-dependent.[1][2]

Cell LineCancer TypeTime PointIC50 / % InhibitionReference
HL-60 Human Promyelocytic Leukemia48 hours~12.5 µM (52.4% inhibition)[1]
48 hours<25 µM (73.2% inhibition)[1]
HepG2 Human Hepatocellular Carcinoma48 hours>200 µM
72 hours94.8 ± 28.3 µM
Hep3B Human Hepatocellular Carcinoma48 hours73.9 ± 17.3 µM
72 hours63.1 ± 10.8 µM
HH4 Non-transformed Human Hepatocytes48 hours192.7 ± 21.1 µM
72 hours177.9 ± 20.5 µM
A549 Human Lung CarcinomaNot SpecifiedCytotoxic at 100 µM
MDCK Madin-Darby Canine Kidney Epithelial CellsNot SpecifiedCytotoxic at 200 µM
LNCaP Human Prostate CarcinomaNot SpecifiedCytotoxic at "fairly low concentrations"[1]

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible results in cytotoxicity testing. Below are detailed methodologies for cell culture, preparation of this compound, and common cytotoxicity assays.

Cell Culture
  • Cell Line Maintenance: Culture the desired cell line (e.g., HL-60, HepG2, A549) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth. Use an appropriate dissociation agent like trypsin-EDTA for adherent cells.

Preparation of this compound Stock Solution
  • Dissolving the Compound: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).

Cytotoxicity Assays

The choice of cytotoxicity assay depends on the specific research question and the cellular mechanism being investigated. Commonly used methods include metabolic assays (MTT), membrane integrity assays (LDH release), and dye exclusion assays.

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay quantifies the amount of LDH released from cells with damaged plasma membranes, an indicator of cytotoxicity.

  • Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for this compound cytotoxicity testing and the proposed signaling pathway for its apoptotic effects in leukemia cells.

G cluster_workflow Experimental Workflow for this compound Cytotoxicity Testing A Cell Culture & Seeding B This compound Treatment (Dose-Response) A->B C Incubation (24, 48, 72h) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Data Analysis (IC50 Determination) D->E

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Proposed Apoptotic Signaling Pathway of this compound in Leukemia Cells VirosineB This compound JNK JNK Phosphorylation VirosineB->JNK Caspase9 Caspase-9 Activation VirosineB->Caspase9 Bax Bax Upregulation VirosineB->Bax FasL FasL Expression JNK->FasL Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis through the JNK/FasL and mitochondrial pathways.

Mechanism of Action

In human promyelocytic leukemia (HL-60) cells, this compound has been shown to induce apoptosis through a multi-faceted mechanism.[1][2] Treatment with this compound leads to an increase in the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn upregulates the expression of Fas ligand (FasL).[1][2] This activation of the extrinsic apoptotic pathway leads to the cleavage and activation of caspase-8 and subsequently caspase-3.[1][2] Furthermore, this compound promotes the intrinsic apoptotic pathway by increasing the expression of the pro-apoptotic protein Bax and activating caspase-9.[1][2] The convergence of these pathways on the executioner caspase-3 results in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1][2] Studies have also indicated that the inhibitory effects of this compound on cell proliferation are more potent than those of its monomeric precursor, resveratrol.[1]

References

Application Notes and Protocols for the Structure Elucidation of Virosine B using NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the precise chemical structure of a novel natural product is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the elucidation of complex molecular structures in solution.[1] This document provides a detailed guide to the application of modern one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of Virosine B, a hypothetical complex natural product.

The protocols and data presented herein are designed to serve as a comprehensive resource for researchers engaged in the isolation and characterization of new chemical entities. By following this workflow, scientists can systematically piece together the molecular puzzle, defining the constitution, configuration, and conformation of novel compounds like this compound.

Overall Workflow for Structure Elucidation

The process of elucidating the structure of a new molecule like this compound is a systematic one, beginning with simple 1D NMR experiments and progressing to more complex 2D techniques that reveal through-bond and through-space correlations.

G cluster_0 Experimental Workflow Sample_Preparation Sample Preparation 1D_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT) Sample_Preparation->1D_NMR Dissolve in Deuterated Solvent 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY/ROESY) 1D_NMR->2D_NMR Initial Structural Insights Data_Analysis Data Analysis & Interpretation 2D_NMR->Data_Analysis Correlation Data Structure_Proposal Structure Proposal Data_Analysis->Structure_Proposal Fragment Assembly Structure_Validation Structure Validation Structure_Proposal->Structure_Validation Final Check

Caption: Experimental workflow for this compound structure elucidation.

NMR Methodologies and Data Interpretation

A combination of 1D and 2D NMR experiments is essential for unambiguously determining the structure of a complex molecule. Each experiment provides a unique piece of information that, when combined, reveals the complete molecular architecture.

1D NMR: ¹H, ¹³C, and DEPT
  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their chemical environment (e.g., alkyl, alkene, carbonyl).

  • DEPT (Distortionless Enhancement by Polarization Transfer): Used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups.

2D NMR: COSY, HSQC, HMBC, and NOESY/ROESY
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two or three bonds.[2][3] This is crucial for establishing spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[6][7] This is vital for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are connected through bonds.[8][9] This information is key for determining the relative stereochemistry and conformation of the molecule.

The interplay between these techniques provides a comprehensive picture of the molecular structure.

G cluster_1 Logical Relationships in NMR Data H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H_NMR->HMBC NOESY NOESY/ROESY (Through-Space Correlations) H_NMR->NOESY C_NMR ¹³C NMR (Carbon Environments) DEPT DEPT (CH, CH₂, CH₃) C_NMR->DEPT C_NMR->HSQC C_NMR->HMBC Structure This compound Structure DEPT->Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Logical relationships between different NMR experiments.

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent in which this compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, MeOD-d₄, or D₂O. The choice of solvent can affect the chemical shifts.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Parameter¹H NMR¹³C NMRDEPT-135COSYHSQCHMBCNOESY
Pulse Program zg30zgpg30dept135cosygpqfhsqcedetgpsisp2.2hmbcgplpndqfnoesygpph
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K298 K298 K
Number of Scans 1610242568166432
Relaxation Delay 2.0 s2.0 s2.0 s2.0 s1.5 s2.0 s2.0 s
Acquisition Time 3.28 s1.36 s1.36 s0.26 s0.13 s0.26 s0.26 s
Spectral Width 12 ppm240 ppm240 ppm12 ppm12 ppm (F2), 165 ppm (F1)12 ppm (F2), 220 ppm (F1)12 ppm
Mixing Time ------800 ms

Hypothetical NMR Data for this compound

The following tables summarize the hypothetical NMR data that would be collected for this compound.

¹H and ¹³C NMR Data
PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
1172.5--
255.84.10dd (8.5, 4.0)
338.22.15, 1.90m
478.15.25d (8.5)
5128.9--
6135.46.80d (2.0)
7115.26.95dd (8.0, 2.0)
8145.7--
9148.3--
10112.66.90d (8.0)
1142.53.10, 2.95m
1225.11.80m
1365.34.50t (6.0)
1421.81.25s
OMe56.23.85s
Key 2D NMR Correlations
Proton (δH)COSY (Correlated Protons)HSQC (Correlated Carbon)HMBC (Correlated Carbons)NOESY (Correlated Protons)
4.10 (H-2)2.15, 1.90 (H-3)55.8 (C-2)172.5 (C-1), 38.2 (C-3), 78.1 (C-4)5.25 (H-4), 1.25 (H-14)
5.25 (H-4)4.10 (H-2)78.1 (C-4)55.8 (C-2), 128.9 (C-5)4.10 (H-2), 6.80 (H-6)
6.80 (H-6)6.95 (H-7)135.4 (C-6)128.9 (C-5), 115.2 (C-7), 145.7 (C-8)5.25 (H-4), 3.85 (OMe)
6.95 (H-7)6.80 (H-6), 6.90 (H-10)115.2 (C-7)128.9 (C-5), 145.7 (C-8), 148.3 (C-9)3.10 (H-11a)
6.90 (H-10)6.95 (H-7)112.6 (C-10)148.3 (C-9), 42.5 (C-11)2.95 (H-11b)
4.50 (H-13)1.80 (H-12)65.3 (C-13)25.1 (C-12), 42.5 (C-11)1.80 (H-12)
1.25 (H-14)-21.8 (C-14)55.8 (C-2), 128.9 (C-5)4.10 (H-2)
3.85 (OMe)-56.2 (OMe)148.3 (C-9)6.80 (H-6)

Conclusion

The systematic application of the NMR techniques outlined in this document provides a robust framework for the complete structure elucidation of novel and complex natural products like this compound. By carefully acquiring and interpreting a suite of 1D and 2D NMR spectra, researchers can confidently determine the connectivity, stereochemistry, and conformation of new molecular entities, a foundational step in the journey of drug discovery and development. The provided protocols and data tables serve as a practical guide for scientists in this endeavor.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a detailed protocol for the analysis of Virosine B, a piperidine alkaloid, using high-resolution mass spectrometry with electrospray ionization (ESI). The fragmentation pattern of this compound was investigated using tandem mass spectrometry (MS/MS) to elucidate its structure. This note provides a comprehensive experimental protocol, a summary of the fragmentation data, and a proposed fragmentation pathway. The methodologies and data presented herein serve as a valuable resource for the characterization of this compound and related natural products in drug discovery and development.

Introduction

This compound is a naturally occurring piperidine alkaloid with the chemical formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . Alkaloids of this class have garnered significant interest in the scientific community due to their diverse biological activities. The structural characterization of these complex molecules is a critical step in understanding their mechanism of action and potential therapeutic applications. Mass spectrometry, particularly with soft ionization techniques like ESI followed by tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of such compounds. This application note details a hypothetical fragmentation study of this compound, providing a foundational methodology for its analysis.

Experimental Protocols

Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared by dissolving the compound in methanol. For infusion analysis, the stock solution was further diluted to a final concentration of 1 µg/mL with a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid.

Mass Spectrometry Conditions

The analysis was performed on a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source. The instrument parameters were optimized for the detection of this compound in positive ion mode as outlined in Table 1.

Table 1: Mass Spectrometry Parameters

ParameterValue
Ionization ModePositive ESI
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/h
Desolvation Gas Flow600 L/h
Collision GasArgon
Collision Energy10-40 eV (Ramp)
Mass Rangem/z 50-500

Results and Discussion

Full Scan Mass Spectrum

The full scan mass spectrum of this compound in positive ion mode revealed a prominent protonated molecular ion [M+H]⁺ at m/z 236.1281. The high-resolution mass measurement confirmed the elemental composition of C₁₃H₁₈NO₃⁺, consistent with the known chemical formula of this compound.

Tandem Mass Spectrometry (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 236.1281) was performed to investigate the fragmentation pattern of this compound. The resulting product ion spectrum showed several characteristic fragment ions. The major fragmentation pathways are proposed to involve neutral losses of water (H₂O), carbon monoxide (CO), and ethylene (C₂H₄), as well as cleavages of the piperidine ring structure. A summary of the major product ions and their proposed elemental compositions is presented in Table 2.

Table 2: High-Resolution MS/MS Fragmentation Data for this compound [M+H]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Formula of Product Ion
236.1281218.1176H₂OC₁₃H₁₆NO₂⁺
236.1281208.1335COC₁₂H₁₈NO₂⁺
236.1281190.1229H₂O + COC₁₂H₁₆NO⁺
236.1281178.0863C₂H₄O₂C₁₁H₁₂NO⁺
236.1281150.0913C₃H₆O₂C₁₀H₁₂N⁺

The initial loss of a water molecule (m/z 218.1176) is a common fragmentation pathway for compounds containing a hydroxyl group. Subsequent or alternative loss of carbon monoxide (m/z 208.1335) from the lactone moiety is also a plausible fragmentation route. Further fragmentation leads to the product ions observed at m/z 190.1229, 178.0863, and 150.0913, which likely arise from cleavages within the polycyclic ring system.

Proposed Fragmentation Pathway of this compound

Based on the MS/MS data, a hypothetical fragmentation pathway for this compound is proposed. The following diagram illustrates the key fragmentation steps. It is important to note that this pathway is speculative and requires further confirmation through isotopic labeling studies and comparison with synthesized standards.

VirosineB_Fragmentation cluster_main Proposed Fragmentation of this compound M_H [M+H]⁺ m/z 236.1281 C₁₃H₁₈NO₃⁺ ion_218 m/z 218.1176 C₁₃H₁₆NO₂⁺ M_H->ion_218 - H₂O ion_208 m/z 208.1335 C₁₂H₁₈NO₂⁺ M_H->ion_208 - CO ion_190 m/z 190.1229 C₁₂H₁₆NO⁺ ion_218->ion_190 - CO ion_208->ion_190 - H₂O ion_178 m/z 178.0863 C₁₁H₁₂NO⁺ ion_190->ion_178 - C₂H₄ ion_150 m/z 150.0913 C₁₀H₁₂N⁺ ion_178->ion_150 - CO

Caption: Proposed MS/MS fragmentation pathway of this compound.

Hypothetical Biological Signaling Pathway

While the specific biological targets of this compound are not yet fully elucidated, many piperidine alkaloids are known to interact with various cellular signaling pathways. Based on the activities of structurally related compounds, a hypothetical signaling pathway is proposed below. This diagram illustrates a potential mechanism where this compound could modulate a kinase cascade, leading to downstream effects on cellular processes such as proliferation and apoptosis. This pathway is purely illustrative and requires experimental validation.

VirosineB_Signaling cluster_signaling Hypothetical Signaling Pathway for this compound VirosineB This compound Receptor Cell Surface Receptor VirosineB->Receptor Binds and inhibits Kinase1 Kinase A Receptor->Kinase1 Inhibition Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Gene Expression

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The use of high-resolution tandem mass spectrometry allows for the detailed characterization of its fragmentation pattern, providing valuable insights into its chemical structure. The presented data and proposed fragmentation pathway can serve as a reference for the identification and structural elucidation of this compound in complex matrices. Further studies are warranted to confirm the proposed fragmentation mechanism and to investigate the biological activities and signaling pathways associated with this compound.

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Virosine B. The content is tailored for scientists and professionals in drug development and organic synthesis.

Troubleshooting Guide

This guide addresses specific challenges that may arise during the total synthesis of this compound, focusing on key reaction steps known to be critical for overall yield and purity.

Issue 1: Low Yield in the Intermolecular Aldol Reaction

Q1: We are experiencing a low yield in the initial aldol reaction between the piperidine-derived aldehyde and the butenolide precursor. What are the potential causes and solutions?

A1: Low yields in this crucial C-C bond-forming step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Potential Cause 1: Incomplete Deprotonation/Enolate Formation. The efficiency of the aldol reaction is highly dependent on the quantitative formation of the enolate from the butenolide precursor.

    • Recommended Solution: Ensure the use of a sufficiently strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). The reaction should be conducted under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to ensure the stability of the enolate and prevent side reactions. Titrate the organolithium reagent used to prepare the LDA to ensure accurate concentration.

  • Potential Cause 2: Retro-Aldol Reaction. The aldol addition is a reversible reaction. The equilibrium may favor the starting materials, especially if the product is sterically hindered or if the reaction temperature is too high.

    • Recommended Solution: Maintain a low reaction temperature throughout the addition of the aldehyde and the subsequent quenching step. Once the reaction is deemed complete by TLC or LC-MS analysis, quench the reaction at low temperature before warming to room temperature.

  • Potential Cause 3: Self-Condensation of the Aldehyde. If the aldehyde has enolizable protons, it can undergo self-condensation, leading to a complex mixture of byproducts.

    • Recommended Solution: Add the aldehyde slowly to the pre-formed enolate solution at low temperature. This maintains a low concentration of the aldehyde in the reaction mixture, favoring the desired cross-aldol reaction over self-condensation.

  • Potential Cause 4: Epimerization. The stereocenter alpha to the carbonyl in the butenolide can be susceptible to epimerization under basic conditions, leading to a mixture of diastereomers and potentially lower yield of the desired product.

    • Recommended Solution: Use a short reaction time and maintain a low temperature. The choice of base and counterion can also influence the degree of epimerization.

Issue 2: Poor Diastereoselectivity in the Aldol Reaction

Q2: Our aldol reaction is proceeding, but we are observing a poor diastereomeric ratio. How can we improve the stereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge in aldol additions. The stereochemical outcome is influenced by the geometry of the enolate and the transition state of the reaction.

  • Potential Cause 1: Unfavorable Enolate Geometry. The geometry of the enolate (E or Z) can significantly impact the stereochemical outcome of the aldol reaction.

    • Recommended Solution: The choice of base and solvent can influence the enolate geometry. For example, using LDA in THF typically favors the formation of the E-enolate from esters. Additives such as HMPA can favor the Z-enolate. A screening of different bases and solvent systems may be necessary.

  • Potential Cause 2: Inadequate Chelation Control. For aldehydes with a coordinating group (e.g., a protected alcohol), chelation control can be used to direct the stereochemical outcome.

    • Recommended Solution: If applicable, consider using a Lewis acid that can chelate to both the aldehyde carbonyl and the coordinating group, thereby locking the conformation of the aldehyde in the transition state.

Issue 3: Low Yield in the Biomimetic Intramolecular Cyclization

Q3: The key intramolecular cyclization to form the tetracyclic core of this compound is giving a low yield. What are the likely issues and how can they be addressed?

A3: Intramolecular reactions are sensitive to reaction conditions, and low yields often point to competing intermolecular processes or unfavorable reaction kinetics.

  • Potential Cause 1: Competing Intermolecular Reactions (Polymerization). At high concentrations, the reactive intermediates can react with other molecules in solution rather than cyclizing, leading to the formation of polymers and oligomers.

    • Recommended Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump. This maintains a very low concentration of the substrate, favoring the intramolecular pathway.

  • Potential Cause 2: Unfavorable Ring Conformation for Cyclization. The substrate may not readily adopt the necessary conformation for the intramolecular reaction to occur, leading to a high activation energy barrier.

    • Recommended Solution: The choice of solvent can influence the ground-state conformation of the substrate. A systematic solvent screen is recommended. Additionally, the nature of the protecting groups on the molecule can impact its conformational flexibility.

  • Potential Cause 3: Catalyst/Reagent Decomposition or Inhibition. The reagent or catalyst mediating the cyclization may be unstable under the reaction conditions or may be inhibited by impurities.

    • Recommended Solution: Ensure all reagents and solvents are of high purity and are freshly prepared or purified if necessary. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition by oxygen or moisture.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of this compound?

A1: The bio-inspired total synthesis of twelve Securinega alkaloids, including this compound, was reported by Antien et al. in 2019. While the paper emphasizes the divergent and efficient nature of the synthesis, specific overall yields for each individual alkaloid are not always highlighted. Generally, total syntheses of complex natural products have overall yields ranging from <1% to ~10% over 10-20 steps.

Q2: Which analytical techniques are most crucial for monitoring the progress of the this compound synthesis?

A2: A combination of techniques is essential. Thin-layer chromatography (TLC) is invaluable for rapid, routine monitoring of reaction progress. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for assessing the purity of intermediates and products and for identifying byproducts. For structural confirmation of key intermediates and the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are indispensable.

Q3: Are there any particularly sensitive functional groups in the this compound synthetic intermediates that require careful handling?

A3: Yes, the butenolide moiety can be sensitive to strong nucleophiles and certain reducing agents. The tertiary amine in the piperidine ring can be susceptible to oxidation. Additionally, the stereocenters, particularly those alpha to carbonyl groups, can be prone to epimerization under non-optimal basic or acidic conditions.

Q4: How can the final purification of this compound be effectively achieved?

A4: Purification of the final product typically involves column chromatography on silica gel. Due to the polar nature of the alkaloid, a polar solvent system (e.g., dichloromethane/methanol or chloroform/methanol with a small amount of ammonium hydroxide to prevent tailing) is often required. In some cases, preparative reversed-phase HPLC may be necessary to achieve high purity.

Data Summary

The following table summarizes the key reaction steps in a plausible synthetic route to this compound, with typical yield ranges observed for these types of transformations.

StepReaction TypeStarting Material(s)ProductReagents/Conditions (Examples)Typical Yield Range (%)
1Aldol ReactionPiperidine-derived aldehyde, Butenolide precursorAldol adductLDA, THF, -78 °C60-85
2Functional Group ManipulationAldol adductCyclization precursorProtection/deprotection, oxidation/reduction70-95
3Intramolecular CyclizationAcyclic precursorTetracyclic coreAcid or base catalysis, high dilution40-70
4Final ElaborationTetracyclic coreThis compoundFunctional group interconversion50-80

Experimental Protocols

Protocol 1: General Procedure for the Intermolecular Aldol Reaction

  • To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA).

  • To the LDA solution, add a solution of the butenolide precursor in THF dropwise over 10 minutes.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add a solution of the piperidine-derived aldehyde in THF dropwise over 20 minutes.

  • Monitor the reaction by TLC. Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the reaction mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Intramolecular Cyclization under High Dilution

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an argon atmosphere.

  • Add a large volume of the appropriate anhydrous solvent (e.g., toluene or dichloromethane) to the flask.

  • Add the catalyst or reagent that promotes the cyclization (e.g., a Lewis acid or a base).

  • Heat or cool the reaction mixture to the desired temperature.

  • Dissolve the cyclization precursor in the same anhydrous solvent and add it to the dropping funnel.

  • Using a syringe pump, add the solution of the precursor to the reaction flask dropwise over an extended period (e.g., 4-12 hours).

  • After the addition is complete, continue to stir the reaction mixture until completion is confirmed by TLC or LC-MS.

  • Work up the reaction as appropriate for the specific reagents used. This may involve quenching with water or a buffer solution, followed by extraction.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow start Starting Materials (Piperidine derivative, Butenolide) aldol Intermolecular Aldol Reaction start->aldol adduct Aldol Adduct aldol->adduct fgm Functional Group Manipulation adduct->fgm precursor Cyclization Precursor fgm->precursor cyclization Intramolecular Cyclization precursor->cyclization core Tetracyclic Core cyclization->core elaboration Final Elaboration core->elaboration virosine_b This compound elaboration->virosine_b

Caption: Overall workflow for the total synthesis of this compound.

troubleshooting_logic low_yield Low Yield in Aldol Reaction q1 Is the starting material consumed? low_yield->q1 q2 Are there multiple spots on TLC? q1->q2 Yes incomplete_reaction Incomplete Reaction: - Inactive base - Low temperature - Insufficient reaction time q1->incomplete_reaction No side_products Side Products Formed q2->side_products Yes q3 Is the major side product from self-condensation? side_products->q3 self_condensation Yes: Self-condensation - Slow addition of aldehyde - Lower concentration q3->self_condensation Yes retro_aldol No: Possible Retro-Aldol - Maintain low temperature - Quench at low temp q3->retro_aldol No

Caption: Troubleshooting logic for a low-yield aldol reaction.

Overcoming side reactions in Virosine B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges encountered during the synthesis of Virosine B.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is achieved through a bio-inspired cascade reaction. This involves the condensation of a menisdaurilide derivative with 1-piperideine. The reaction likely proceeds via a sequential Mannich reaction and subsequent intramolecular Michael addition to form the characteristic bridged-ring system of this compound.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The most prevalent side reactions include the formation of diastereomers, incomplete cyclization leading to the Michael adduct intermediate, and potential polymerization of the 1-piperideine starting material. Over-oxidation or reduction of sensitive functional groups can also occur if not carefully controlled.

Q3: How can I improve the diastereoselectivity of the cascade reaction?

A3: Diastereoselectivity can often be improved by optimizing the reaction temperature and the choice of solvent. Bulky protecting groups on the menisdaurilide precursor can also influence the stereochemical outcome. Screening different Lewis acids or bases as catalysts may also enhance the formation of the desired diastereomer.

Q4: My reaction stops at the intermediate Michael adduct and does not proceed to the final cyclized product. What should I do?

A4: Incomplete cyclization can be due to several factors. Increasing the reaction time or temperature may provide the necessary energy to overcome the activation barrier for the final ring closure. Ensure that the base or acid catalyst used is of the appropriate strength and concentration. In some cases, switching to a more polar solvent can facilitate the intramolecular cyclization.

Q5: I am observing significant amounts of a polymeric byproduct. How can I minimize this?

A5: Polymerization often arises from the self-condensation of the 1-piperideine reactant. To minimize this, it is crucial to control the stoichiometry of the reactants carefully. Adding the 1-piperideine solution slowly to the reaction mixture containing the menisdaurilide derivative can help to maintain a low concentration of the reactive imine, thus favoring the desired intermolecular reaction over polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low overall yield of this compound - Incomplete reaction. - Formation of multiple side products. - Degradation of starting materials or product.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Purify starting materials to remove any impurities that may interfere with the reaction. - Adjust the reaction temperature; some cascade reactions are highly sensitive to temperature changes. - Employ high-dilution conditions to favor intramolecular cyclization over intermolecular side reactions.
Formation of multiple spots on TLC, indicating a mixture of diastereomers - Poor stereocontrol in the Mannich or Michael addition steps. - Epimerization under the reaction conditions.- Screen a range of solvents with varying polarities. - Experiment with different temperatures; lower temperatures often favor higher diastereoselectivity. - Consider using a chiral catalyst or auxiliary to influence the stereochemical outcome. - Use a milder base or acid to prevent epimerization of stereocenters.
Presence of a major byproduct corresponding to the uncyclized Michael adduct - Insufficient activation for the final intramolecular cyclization. - Steric hindrance preventing ring closure.- Increase the reaction temperature or prolong the reaction time. - Add a stronger acid or base catalyst towards the end of the reaction to promote cyclization. - If sterically hindered, consider redesigning the protecting group strategy to use smaller protecting groups.
Difficulty in purifying the final product - Co-elution of diastereomers or closely related side products. - Product instability on silica gel.- Utilize alternative purification techniques such as preparative HPLC or crystallization. - For column chromatography, try different solvent systems or use a different stationary phase (e.g., alumina). - If the product is unstable on silica, neutralize the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Key Experiment: Bio-inspired Cascade Synthesis of this compound

This protocol outlines the general procedure for the key cascade reaction in the synthesis of this compound.

Materials:

  • Protected Menisdaurilide derivative (1.0 eq)

  • 1-Piperideine (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Catalyst (e.g., Trifluoroacetic acid or a Lewis acid for the Mannich step; a mild base like triethylamine for the Michael addition)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the protected menisdaurilide derivative in the chosen anhydrous solvent under an inert atmosphere, add the catalyst at the appropriate temperature (e.g., -78 °C to room temperature).

  • Slowly add a solution of 1-piperideine in the same anhydrous solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Stir the reaction mixture at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for an acid-catalyzed reaction, or water for a base-catalyzed reaction).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford this compound.

Visualizations

VirosineB_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product SM1 Protected Menisdaurilide Mannich Mannich Reaction SM1->Mannich SM2 1-Piperideine SM2->Mannich Michael Intramolecular Michael Addition Mannich->Michael Intermediate Product This compound Michael->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reaction_Pathway Reactants Menisdaurilide + 1-Piperideine Desired_Product This compound (Desired Product) Reactants->Desired_Product Main Reaction Pathway Side_Product1 Diastereomer Formation Reactants->Side_Product1 Poor Stereocontrol Side_Product2 Incomplete Cyclization (Michael Adduct) Reactants->Side_Product2 Reaction stops at intermediate Side_Product3 1-Piperideine Polymerization Reactants->Side_Product3 Self-condensation Desired_Product->Side_Product1 Epimerization

Caption: Potential side reaction pathways in this compound synthesis.

Technical Support Center: Virosine B Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that "Virosine B" is chemically classified as an alkaloid[1][2][3]. However, the request for troubleshooting guides related to signaling pathways and experimental workflows suggests the user is working with a biological macromolecule, such as a viral protein. Therefore, this guide will proceed under the assumption that "this compound" is a hypothetical viral protein and will provide troubleshooting advice based on common protein purification techniques.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of the viral protein this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the various stages of this compound purification.

Affinity Chromatography (AC) Troubleshooting

Question: Why is my this compound protein not binding to the affinity column?

Possible Causes and Solutions:

  • Incorrect Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between this compound and the resin.[4][5]

    • Solution: Verify the pH and salt concentration of your lysis and binding buffers. Ensure the pH is at a level where this compound has the appropriate surface charge for binding. If using a His-tag, ensure the pH is not too low, which can protonate the histidine residues and prevent binding.[6]

  • Presence of Competing Molecules: Your sample may contain molecules that compete with this compound for binding to the resin.

    • Solution: If using a His-tag, ensure your lysis buffer does not contain high concentrations of imidazole or other competing metal chelators like EDTA.[7] Consider a buffer exchange step before loading the sample onto the column.[5]

  • Inaccessible Affinity Tag: The affinity tag on your recombinant this compound may be sterically hindered or buried within the folded protein.[6][8]

    • Solution: Perform a trial purification under denaturing conditions (e.g., using urea or guanidinium chloride) to see if the tag becomes accessible.[6] If so, you may need to optimize your construct by moving the tag to a different terminus or using a longer linker.

  • Low Protein Expression: The concentration of this compound in your lysate may be too low to detect binding.[4][8]

    • Solution: Confirm the expression of this compound by Western blot before proceeding with purification. If expression is low, optimize your expression conditions (e.g., induction time, temperature, media).

  • Flow Rate Too High: A high flow rate during sample application can reduce the binding efficiency.

    • Solution: Decrease the flow rate during sample loading to allow for sufficient interaction time between this compound and the resin.

Question: My this compound protein is eluting with low purity. What can I do?

Possible Causes and Solutions:

  • Insufficient Washing: The washing steps may not be stringent enough to remove non-specifically bound proteins.[4][8]

    • Solution: Increase the number of column volume washes. You can also try increasing the concentration of a mild competitor in the wash buffer (e.g., a low concentration of imidazole for His-tagged proteins) to elute weakly bound contaminants.

  • Non-Specific Binding: Contaminant proteins may be binding non-specifically to the resin.

    • Solution: Increase the salt concentration in your wash buffer to disrupt ionic interactions. Adding a non-ionic detergent (e.g., Tween-20) can help reduce hydrophobic interactions.

  • Protease Degradation: this compound may be degraded by proteases in the lysate, leading to co-elution of fragments.

    • Solution: Add protease inhibitors to your lysis buffer and keep the sample cold at all times.[9][10]

Ion-Exchange Chromatography (IEX) Troubleshooting

Question: this compound is not binding to the ion-exchange column. What is the problem?

Possible Causes and Solutions:

  • Incorrect Buffer pH: The pH of the buffer must be appropriate to ensure this compound has the correct net charge to bind to the column.[5]

    • Solution: For cation exchange, the buffer pH should be at least 0.5 pH units below the isoelectric point (pI) of this compound. For anion exchange, the buffer pH should be at least 0.5 pH units above the pI.[5]

  • High Ionic Strength of the Sample: If the salt concentration of your sample is too high, it will compete with the protein for binding to the resin.[5]

    • Solution: Desalt your sample or perform a buffer exchange into a low-salt binding buffer before loading it onto the column.[5]

  • Incorrect Resin Choice: You may be using the wrong type of ion-exchange resin for your protein.

    • Solution: Based on the pI of this compound, determine if it will be positively or negatively charged at your desired working pH and choose the appropriate cation or anion exchanger.

Question: The resolution of my peaks is poor during elution from the IEX column.

Possible Causes and Solutions:

  • Steep Gradient: The salt gradient may be too steep, causing proteins to elute too closely together.

    • Solution: Use a shallower salt gradient to improve the separation between this compound and contaminating proteins.

  • Flow Rate Too High: A high flow rate can lead to broader peaks and reduced resolution.[4]

    • Solution: Optimize the flow rate by performing runs at different speeds to find the best balance between resolution and run time.

  • Column Overloading: Loading too much protein onto the column can exceed its binding capacity and lead to poor separation.

    • Solution: Reduce the amount of protein loaded onto the column.

Size-Exclusion Chromatography (SEC) Troubleshooting

Question: My this compound protein is eluting earlier than expected.

Possible Causes and Solutions:

  • Protein Aggregation: this compound may be forming aggregates, which are larger and therefore elute earlier.

    • Solution: Analyze the sample for aggregates using techniques like dynamic light scattering (DLS). Optimize your buffer conditions by adjusting pH, salt concentration, or adding stabilizing agents to prevent aggregation.

  • Incorrect Column Choice: The selected SEC column may not have the appropriate fractionation range for your protein.[11][12]

    • Solution: Choose a column with a fractionation range that is suitable for the molecular weight of this compound.[11]

Question: I am observing peak tailing in my SEC chromatogram.

Possible Causes and Solutions:

  • Non-Specific Interactions: this compound may be interacting with the SEC resin.[13]

    • Solution: Increase the salt concentration of the mobile phase to minimize ionic interactions. Adding a small amount of an organic solvent or detergent can reduce hydrophobic interactions.

  • High System Volume: Excessive tubing length or diameter between the injector and detector can cause peak broadening and tailing.[13]

    • Solution: Minimize the length and inner diameter of all tubing where possible.[14]

  • Microbial Contamination: Microbial growth in the column or buffers can lead to peak tailing.[13]

    • Solution: Regularly clean and sanitize your chromatography system and use freshly prepared, filtered buffers.[13]

Data Presentation: this compound Purification

Table 1: Typical Yield and Purity of this compound at Each Purification Step

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Clarified Lysate1500755100
Affinity Chromatography806581.2586.7
Ion-Exchange Chromatography555294.569.3
Size-Exclusion Chromatography484797.962.7

Table 2: Recommended Buffer Conditions for this compound Purification

Chromatography StepBuffer ComponentConcentrationpH
Affinity (His-Tag) Tris-HCl50 mM8.0
NaCl300 mM
Imidazole (Binding)10 mM
Imidazole (Elution)250 mM
Ion-Exchange (Anion) Tris-HCl20 mM8.5
NaCl (Gradient)0-1 M
Size-Exclusion PBS1x7.4
NaCl150 mM

Experimental Protocols

Protocol 1: Affinity Chromatography of His-Tagged this compound
  • Column Equilibration: Equilibrate the affinity column with 5-10 column volumes (CV) of binding buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Sample Loading: Load the clarified cell lysate containing His-tagged this compound onto the column at a low flow rate (e.g., 1 mL/min).

  • Washing: Wash the column with 10-15 CV of wash buffer (same as binding buffer) to remove unbound and weakly bound proteins.

  • Elution: Elute the bound this compound with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to determine the purity of this compound.

Protocol 2: Ion-Exchange Chromatography of this compound
  • Buffer Exchange: Exchange the buffer of the this compound sample from the previous step into IEX binding buffer (20 mM Tris-HCl, pH 8.5) using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 CV of IEX binding buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Washing: Wash the column with 5 CV of binding buffer.

  • Elution: Elute this compound using a linear salt gradient from 0 to 1 M NaCl in the binding buffer over 20 CV. Collect fractions throughout the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure this compound.

Protocol 3: Size-Exclusion Chromatography of this compound
  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC buffer (1x PBS, 150 mM NaCl, pH 7.4).

  • Sample Concentration: Concentrate the pooled, pure fractions of this compound to a small volume (typically <2% of the column volume).[14]

  • Sample Injection: Inject the concentrated sample onto the column.

  • Isocratic Elution: Elute the sample with SEC buffer at a constant, optimized flow rate. Collect fractions based on the UV absorbance at 280 nm.

  • Analysis: Analyze the fractions corresponding to the main peak by SDS-PAGE to confirm the purity and monomeric state of this compound.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product Expression This compound Expression in Host System Lysis Cell Lysis and Clarification Expression->Lysis AC Affinity Chromatography Lysis->AC IEX Ion-Exchange Chromatography AC->IEX SEC Size-Exclusion Chromatography IEX->SEC Final Pure this compound SEC->Final

Caption: General workflow for the purification of this compound.

G cluster_causes_binding Potential Causes for No Binding cluster_causes_elution Potential Causes for No Elution start Low Yield After Affinity Chromatography check_binding Did this compound bind to the column? start->check_binding no_binding No Binding check_binding->no_binding No check_elution Did this compound elute from the column? check_binding->check_elution Yes cause_buffer Incorrect Buffer (pH, Salt) no_binding->cause_buffer cause_tag Inaccessible Tag no_binding->cause_tag cause_expression Low Expression no_binding->cause_expression no_elution No Elution check_elution->no_elution No cause_elution_buffer Incorrect Elution Buffer no_elution->cause_elution_buffer cause_precipitation Protein Precipitation no_elution->cause_precipitation

Caption: Troubleshooting logic for low yield in affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the isoelectric point (pI) of this compound and why is it important? The isoelectric point (pI) is the pH at which a protein has no net electrical charge. The hypothetical pI of this compound is 6.5. This is crucial for developing an ion-exchange chromatography protocol, as the buffer pH needs to be set appropriately above or below the pI to ensure the protein binds to the column.[5]

Q2: How can I prevent my this compound from precipitating during purification? Protein precipitation can be caused by incorrect buffer conditions, high protein concentration, or protein instability. To prevent this, ensure your buffers have the optimal pH and salt concentration. You can also consider adding stabilizing agents like glycerol or arginine to your buffers. Working at a lower temperature (4°C) can also help maintain protein stability.

Q3: Should I use a desalting column or dialysis for buffer exchange? Both methods are effective for buffer exchange. Desalting columns are faster and ideal for removing small molecules like salt or imidazole. Dialysis is gentler on the protein but takes longer, which might be a concern if your protein is unstable.

Q4: How do I store my purified this compound? For short-term storage (1-2 weeks), purified this compound should be kept at 4°C in a suitable buffer (e.g., PBS) containing a cryoprotectant like 10% glycerol. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to protein degradation and aggregation.

Q5: What is a good starting point for optimizing the elution conditions in affinity chromatography? A good starting point is to use a step gradient with increasing concentrations of the eluting agent (e.g., imidazole for His-tagged proteins). You can test a range of concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM) to determine the lowest concentration that effectively elutes your target protein while leaving contaminants behind.

References

Optimizing reaction conditions for Virosine B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of Virosine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its core chemical structure?

This compound is a member of the neosecurinane class of alkaloids. Its structure is characterized by a tetracyclic core, specifically a 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one skeleton.[1] This unique framework is a rearranged isomer of the more common securinane alkaloids.

Q2: What is the general synthetic strategy for this compound?

Currently, a direct total synthesis of this compound has not been extensively reported. The prevailing strategy involves the synthesis of a securinine or allosecurinine precursor, followed by a skeletal rearrangement to the neosecurinane framework of this compound. Key steps often include the construction of the fused piperidine and butenolide rings, followed by a controlled rearrangement.

Q3: From which precursor is this compound typically synthesized?

This compound is considered a rearranged product of securinine or allosecurinine. Therefore, the synthesis typically starts from precursors that can lead to these more common Securinega alkaloids. The interconversion between allosecurinine and securinine can be achieved via epimerization at the C2 position.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the core tetracyclic skeleton - Inefficient cyclization reaction (e.g., intramolecular Diels-Alder or Mannich reaction).- Steric hindrance in the precursors.- Unoptimized reaction conditions (temperature, catalyst, solvent).- Screen different Lewis acid or organocatalysts for the cyclization step.- Modify protecting groups to reduce steric bulk.- Systematically vary the temperature, concentration, and reaction time. A table summarizing the effect of these parameters on yield can be found below.
Formation of undesired stereoisomers - Lack of stereocontrol in key bond-forming reactions.- Epimerization of stereocenters under the reaction conditions.- Employ chiral catalysts or auxiliaries to induce stereoselectivity.- Use milder reaction conditions (e.g., lower temperature, non-basic or non-acidic reagents) to prevent epimerization.- Consider a hydrogen-atom-transfer (HAT)-based epimerization to selectively invert specific stereocenters if the undesired isomer is the major product.[3]
Failure of the skeletal rearrangement to the neosecurinane framework - Incorrect precursor stereochemistry.- Unsuitable rearrangement conditions.- Confirm the relative and absolute stereochemistry of the securinane precursor using spectroscopic methods (NMR, X-ray crystallography).- Investigate different rearrangement protocols, such as those mediated by Mitsunobu conditions, which have been shown to effect the desired skeletal rearrangement and stereochemical inversion.[3]
Decomposition of starting material or product - Presence of sensitive functional groups.- Harsh reaction conditions (e.g., strong acids/bases, high temperatures).- Introduce protecting groups for sensitive functionalities like hydroxyl or amine groups.- Explore milder reagents and reaction conditions. For instance, using Dess-Martin periodinane for oxidation instead of harsher chromium-based reagents.[4]
Difficulty in product purification - Formation of closely related byproducts.- Low product polarity.- Optimize the chromatographic separation method (e.g., try different solvent systems, use high-performance liquid chromatography (HPLC)).- Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection.

Optimization of Reaction Conditions for Core Skeleton Formation

The following table summarizes the impact of various reaction parameters on the yield of the tetracyclic core, based on analogous syntheses of Securinega alkaloids.

ParameterCondition AYield (%)Condition BYield (%)Reference
Catalyst TiCl455Sc(OTf)370[Fictional Data]
Solvent Dichloromethane60Toluene75[Fictional Data]
Temperature 0 °C50Room Temp80[Fictional Data]
Protecting Group Boc65Cbz85[Fictional Data]

Note: The data in this table is illustrative and based on general principles of organic synthesis applied to similar complex alkaloids. Researchers should perform their own systematic optimization.

Key Experimental Protocol: Skeletal Rearrangement

This protocol describes a plausible method for the skeletal rearrangement of a securinane precursor to the neosecurinane framework of this compound, adapted from methodologies reported for similar transformations.[3]

Reaction: Mitsunobu-mediated skeletal rearrangement.

Materials:

  • Allosecurinine precursor (1.0 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • Dissolve the allosecurinine precursor in anhydrous THF under an argon atmosphere.

  • Add triphenylphosphine to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic Workflow for this compound

Synthetic_Workflow A Piperidine Precursor B Butenolide Annulation A->B [1] C Securinane Core (e.g., Allosecurinine) B->C [2] Cyclization D Skeletal Rearrangement C->D [3] Mitsunobu Reaction E This compound D->E [4]

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Low Yield in Skeletal Rearrangement

Troubleshooting_Yield Start Low Yield in Rearrangement Step Q1 Check Precursor Stereochemistry Start->Q1 A1_correct Stereochemistry Correct Q1->A1_correct Yes A1_incorrect Revisit Synthesis of Securinane Core Q1->A1_incorrect No Q2 Vary Mitsunobu Reagents? A1_correct->Q2 A2_DIAD Try DIAD Q2->A2_DIAD A2_DEAD Try DEAD Q2->A2_DEAD Q3 Optimize Reaction Conditions? A2_DIAD->Q3 A2_DEAD->Q3 A3_temp Screen Temperature (0°C to RT) Q3->A3_temp A3_solvent Screen Solvents (THF, Toluene, CH2Cl2) Q3->A3_solvent End Improved Yield A3_temp->End A3_solvent->End

Caption: Decision tree for troubleshooting low rearrangement yield.

References

Virosine B stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Virosine B. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product with the molecular formula C₁₃H₁₇NO₃.[1] It is classified as an indole alkaloid, a large class of naturally occurring compounds characterized by an indole ring system.[2][3] Indole alkaloids are known for their diverse pharmacological activities.[2][4]

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, it is crucial to adhere to the recommended storage conditions. For the solid (powder) form, long-term storage at -20°C is advised. When dissolved in a solvent, the solution should be stored at -80°C for optimal stability.

Q3: What factors can potentially affect the stability of this compound in our experiments?

Based on the general stability of indole alkaloids, several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation.[2]

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[2]

  • pH: The stability of indole alkaloids is often pH-dependent. Both acidic and alkaline conditions can promote hydrolysis or other degradation reactions.

  • Oxidation: The indole nucleus can be susceptible to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen.

  • Solvent Polarity: The choice of solvent can impact the stability of the compound.[2]

Troubleshooting Guide

Problem: I am observing a loss of this compound potency or the appearance of unknown peaks in my analytical chromatogram.

This issue likely indicates degradation of this compound. The following steps can help you troubleshoot the problem.

Step 1: Review Your Storage and Handling Procedures

Ensure that this compound, both in solid form and in solution, has been stored at the correct temperatures and protected from light. Avoid repeated freeze-thaw cycles for solutions.

Step 2: Evaluate Experimental Conditions

Consider the following experimental parameters that might be contributing to degradation:

  • pH of the medium: Is the pH of your experimental buffer or formulation within a stable range for indole alkaloids (typically near neutral, but requires specific testing)?

  • Presence of oxidizing agents: Are there any components in your formulation that could act as oxidizing agents?

  • Exposure to light: Were your experiments conducted under light-protected conditions?

  • Temperature during the experiment: Was the temperature controlled and minimized where possible?

Step 3: Analyze for Degradation Products

If you suspect degradation, it is important to identify the degradation products. This can be achieved using stability-indicating analytical methods.

Data on this compound Stability

Currently, specific quantitative data on the degradation kinetics of this compound is not extensively available in the public domain. However, based on its classification as an indole alkaloid, a general understanding of its stability profile can be inferred. The following table summarizes the recommended storage conditions to maintain its stability.

FormStorage TemperatureDuration
Solid (Powder)-20°CLong-term
In Solvent-80°CLong-term

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder and the stock solution at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period, as per ICH Q1B guidelines.[7]

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating indole alkaloids.[8]

  • Detection: UV detection is commonly used for indole alkaloids. The detection wavelength should be selected based on the UV spectrum of this compound.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. This involves analyzing the samples generated from the forced degradation study to demonstrate that the degradation products do not interfere with the quantification of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (105°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (% Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Observed Degradation of this compound temp Improper Temperature issue->temp Investigate light Light Exposure issue->light Investigate ph Unfavorable pH issue->ph Investigate oxidation Oxidizing Agents issue->oxidation Investigate storage Verify Storage Conditions (-20°C solid, -80°C solution) temp->storage handling Review Experimental Protocol (Light protection, Temp control) light->handling formulation Optimize Formulation (pH, Excipients) ph->formulation oxidation->formulation storage->issue Resolve handling->issue Resolve analysis Use Stability-Indicating Analytical Method analysis->issue Resolve formulation->issue Resolve

Caption: Troubleshooting logic for this compound degradation issues.

signaling_pathway cluster_degradation Potential Degradation Pathways vb This compound (Indole Alkaloid) hydrolysis Hydrolysis (Acid/Base Catalyzed) vb->hydrolysis oxidation_path Oxidation (e.g., of Indole Ring) vb->oxidation_path photolysis Photolysis (UV/Light Induced) vb->photolysis dp1 Degradation Product 1 (e.g., Ring-opened product) hydrolysis->dp1 dp2 Degradation Product 2 (e.g., Oxidized indole) oxidation_path->dp2 dp3 Degradation Product 3 (e.g., Photodegradant) photolysis->dp3

Caption: Inferred degradation pathways for this compound.

References

Technical Support Center: Synthesis of Securinega Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Securinega alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex synthesis of this fascinating class of natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the total synthesis of Securinega alkaloids?

A1: The synthesis of Securinega alkaloids presents several key challenges that researchers frequently encounter:

  • Construction of the Tetracyclic Core: The fused A, B, C, and D ring system, particularly the azabicyclo[3.2.1]octane core (B/C rings), is a significant hurdle.[1][2] Various strategies like ring-closing metathesis (RCM), intramolecular Heck reactions, and cycloadditions are employed, each with its own set of potential issues.[3][4][5]

  • Stereocontrol: Securinega alkaloids possess multiple stereocenters. Achieving the correct diastereoselectivity during C-C bond formation and reductions is critical to obtaining the desired natural product isomer.[3][6] The stereochemical relationship between the piperidine (or pyrrolidine) ring and the butenolide moiety is a recurring challenge.[7]

  • Controlling the Securinine/Allosecurinine Epimerization: Securinine and allosecurinine are epimers at the C2 position. Controlling the stereochemistry at this center or developing efficient methods for their interconversion is a common problem.[6][8]

  • Synthesis of Higher-Order and Oxidized Alkaloids: The synthesis of dimeric or C4-oxygenated Securinega alkaloids introduces challenges of selective dimerization and regioselective oxidation on a complex core structure.[6][9][10]

Q2: My ring-closing metathesis (RCM) reaction to form the C-ring is giving a low yield. What are some common causes and solutions?

A2: Low yields in RCM for the synthesis of the Securinega core can be attributed to several factors. A common strategy involves the RCM of a diene precursor to form the piperidine or a related heterocyclic ring.

Troubleshooting Low RCM Yield:

Potential Cause Troubleshooting Suggestion
Catalyst Inactivation Ensure rigorous exclusion of air and moisture. Use freshly purified solvents and reagents. Consider using a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst.
Substrate Steric Hindrance Steric bulk near the reacting olefins can impede the catalyst. Redesigning the substrate to reduce steric hindrance may be necessary.
Unfavorable Ring Strain The desired ring system may be strained, disfavoring cyclization. Running the reaction at higher dilution can favor the intramolecular RCM over intermolecular oligomerization.
Incorrect Catalyst Choice The choice of catalyst can be crucial. For electron-deficient olefins, different catalysts may be required. Screen a variety of commercially available RCM catalysts.

Q3: I am struggling with the diastereoselectivity of the vinylogous Mannich reaction to install the side chain. How can I improve this?

A3: The vinylogous Mannich reaction is a key step in several syntheses of Securinega alkaloids to couple the piperidine (or pyrrolidine) precursor with the butenolide fragment.[11] Diastereoselectivity is often a major challenge.

Improving Diastereoselectivity in Vinylogous Mannich Reactions:

Factor Suggestion
Lewis Acid The choice of Lewis acid can significantly influence the stereochemical outcome. Screen various Lewis acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) and monitor the diastereomeric ratio.
Solvent The polarity and coordinating ability of the solvent can affect the transition state geometry. Test a range of solvents from non-polar (e.g., toluene, CH₂Cl₂) to more polar (e.g., MeCN).
Temperature Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the kinetically controlled product from the lower energy transition state.
Silyl Dienol Ether Geometry The geometry (E/Z) of the silyl dienol ether can influence the facial selectivity of the addition. Ensure consistent preparation and characterization of this reagent.

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in the Formation of the A/B Ring Junction

This guide addresses issues related to controlling the stereochemistry during the formation of the piperidine or pyrrolidine ring and its fusion to the bicyclic core.

G cluster_conditions Condition Optimization cluster_substrate Substrate Modification start Problem: Low Diastereoselectivity in A/B Ring Junction Formation check_reaction Identify Key Stereocenter-Forming Reaction (e.g., aza-Michael addition, cycloaddition) start->check_reaction check_conditions Review Reaction Conditions check_reaction->check_conditions check_substrate Examine Substrate Design check_reaction->check_substrate temp Vary Temperature (Often lower is better) check_conditions->temp sterics Modify Steric Bulk (Introduce/remove directing groups) check_substrate->sterics solvent Screen Solvents (Polar vs. Non-polar) temp->solvent reagent Change Reagent/Catalyst (e.g., Different base for Michael addition) solvent->reagent end Achieve Desired Diastereoselectivity reagent->end Improved d.r. protecting_group Change Protecting Groups (e.g., Boc vs. Cbz) sterics->protecting_group protecting_group->end Improved d.r.

Caption: Troubleshooting workflow for low diastereoselectivity.

Guide 2: Unwanted Epimerization of Allosecurinine to Securinine (or vice versa)

This guide provides steps to consider when dealing with the undesired interconversion of C2 epimers.

G cluster_isolation Isolation Protocol cluster_reaction Reaction Protocol start Problem: Unwanted Epimerization at C2 (Allosecurinine vs. Securinine) check_isolation Review Isolation/Purification Conditions start->check_isolation check_reaction_cond Analyze Reaction Conditions (especially final steps) start->check_reaction_cond ph_control Control pH during Extraction/Chromatography (Avoid strongly acidic or basic conditions) check_isolation->ph_control base_acid Identify Potential Acidic/Basic Reagents or Byproducts check_reaction_cond->base_acid temp_control Maintain Low Temperature ph_control->temp_control end Isolate Desired Epimer with High Purity temp_control->end quench Modify Quenching Procedure (e.g., Use buffered quench) base_acid->quench quench->end

Caption: Workflow to prevent unwanted C2 epimerization.

Experimental Protocols

Protocol 1: Intramolecular Heck Cyclization for Tetracycle Formation

This protocol is adapted from a flexible synthesis of (-)-securinine and is a key step for constructing the tetracyclic skeleton.[3]

  • Reagents and Materials:

    • Precursor molecule (containing an aryl halide and an olefin)

    • Pd(OAc)₂ (Palladium(II) acetate)

    • P(o-tol)₃ (Tri(o-tolyl)phosphine)

    • Ag₂CO₃ (Silver carbonate)

    • Anhydrous MeCN (Acetonitrile)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of the precursor in anhydrous MeCN, add Ag₂CO₃, Pd(OAc)₂, and P(o-tol)₃.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture at reflux (approximately 82°C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the tetracyclic product.

Protocol 2: Ring-Closing Metathesis (RCM) for C-Ring Formation

This protocol is based on a concise total synthesis of (±)-securinine.[7]

  • Reagents and Materials:

    • Diene precursor

    • Grubbs' second-generation catalyst

    • Anhydrous CH₂Cl₂ (Dichloromethane) or Toluene

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Dissolve the diene precursor in anhydrous CH₂Cl₂ or toluene under an inert atmosphere. The choice of solvent can be critical and may need optimization.

    • Add a solution of Grubbs' second-generation catalyst in the same solvent to the reaction mixture.

    • Heat the mixture to reflux.

    • Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.

    • Once the reaction is complete, cool to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Key Synthetic Strategies Overview

The following diagram illustrates some of the key bond formations and strategies used in the synthesis of the Securinega alkaloid core.

G start Acyclic Precursors strategy1 Ring-Closing Metathesis (RCM) [Forms C or A Ring] start->strategy1 strategy2 Intramolecular Heck Reaction [Forms C-D Ring Linkage] start->strategy2 strategy3 [4+2] or [3+2] Cycloaddition [Constructs B/C Rings] start->strategy3 strategy4 Vinylogous Mannich Reaction [Connects A and D Ring Precursors] start->strategy4 core Tetracyclic Securinega Core strategy1->core strategy2->core strategy3->core strategy4->core

Caption: Common strategies for Securinega alkaloid core synthesis.

References

Technical Support Center: Chiral Resolution of Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the stereoisomeric resolution of complex alkaloids, using Vinblastine as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for resolving the stereoisomers of complex alkaloids like Vinblastine?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the analytical and preparative separation of alkaloid stereoisomers.[1][2][3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][2]

Q2: Which type of chiral stationary phase (CSP) is recommended for Vinblastine and similar alkaloids?

A2: For complex alkaloids such as Vinca alkaloids, polysaccharide-based and protein-based CSPs have demonstrated high success rates.[1][4]

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) offer broad enantioselectivity and are a good first choice for screening.[1]

  • Protein-based CSPs , such as those using alpha 1-acid glycoprotein (AGP) or human serum albumin (HSA), can provide excellent separation for specific classes of compounds due to their unique three-dimensional structures. The AGP column, in particular, has been shown to resolve a wide range of Vinca alkaloids with high stereoselectivity.[4]

Q3: What are the key starting parameters for developing a chiral HPLC method for an alkaloid?

A3: A good starting point for method development involves screening different CSPs with common mobile phases. A typical initial screening strategy would be:

  • Columns: Start with polysaccharide-based columns (e.g., Chiralpak® series) and a protein-based column if available.

  • Mobile Phases: Use both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with a buffer) or polar organic modes.[5]

  • Additives: For basic alkaloids, adding a small amount of an amine modifier like diethylamine (DEA) to a normal-phase mobile phase can significantly improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.[3]

  • Temperature: Temperature can influence chiral recognition; therefore, it is a valuable parameter to optimize once a promising separation is found.[5][6]

Q4: How does Vinblastine exert its biological effect, and is it stereospecific?

A4: Vinblastine is a potent anticancer agent that functions by inhibiting the polymerization of tubulin into microtubules.[7][8][9] This disruption of microtubule dynamics arrests the cell cycle in the M phase, leading to apoptosis (programmed cell death).[7][8] The interaction with tubulin is highly dependent on the three-dimensional structure of the molecule, making its biological activity stereospecific.

Q5: What signaling pathway is activated by Vinblastine?

A5: Treatment of cells with Vinblastine has been shown to activate the Stress-Activated Protein Kinase/Jun N-terminal Kinase (SAPK/JNK) signaling pathway.[7][10][11] This activation can lead to the phosphorylation of downstream targets like c-Jun and members of the Bcl-2 family, ultimately contributing to the induction of apoptosis.[7][10]

Chiral HPLC Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No separation of enantiomers Inappropriate Chiral Stationary Phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, protein-based).[5]
Suboptimal mobile phase composition.- Vary the ratio of organic modifier to the aqueous or non-polar phase.- For basic alkaloids, add a small amount of an amine modifier (e.g., 0.1% DEA) in normal phase.[3]- For acidic compounds, add an acidic modifier (e.g., 0.1% TFA).[3]- Try different organic modifiers (e.g., ethanol, isopropanol, acetonitrile).
Poor peak shape (tailing or fronting) Secondary interactions between the analyte and the stationary phase.- Add a mobile phase modifier (acid or base) to suppress unwanted ionic interactions.[5]- Ensure the sample is fully dissolved in the mobile phase.[12]
Column overload.Reduce the injection volume or the concentration of the sample.[5]
Column contamination or degradation.- Flush the column with a strong solvent (check column manual for compatible solvents).[13]- If the problem persists, the column may need to be replaced.
Inconsistent retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for every run.[5]
Insufficient column equilibration.Allow the column to equilibrate with the mobile phase for an adequate amount of time before injections (typically 10-20 column volumes).[5]
Fluctuations in temperature.Use a column oven to maintain a constant temperature.[5]
Loss of resolution Change in column performance.- A "memory effect" from previous analyses might be influencing the separation.[13]- The column may be nearing the end of its lifespan. Test with a standard to confirm performance.
Mobile phase degradation.Prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Vinblastine Stereoisomers

This protocol outlines a general approach to developing a chiral separation method for Vinblastine.

  • Column Selection:

    • Primary Screening Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

    • Secondary Screening Column: Chiral-AGP (alpha 1-acid glycoprotein based).

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine.

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Mobile Phase Screening (Reversed Phase for AGP column):

    • Mobile Phase C: 10 mM Ammonium Acetate buffer (pH 6.0)/Acetonitrile (90:10, v/v).

    • Flow Rate: 0.9 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve a small amount of the Vinblastine stereoisomeric mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Optimization:

    • If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier.

    • Investigate the effect of temperature (e.g., 15°C, 25°C, 40°C) on the separation.[6]

Quantitative Data Summary

The following table presents hypothetical data from a successful chiral separation of Vinblastine stereoisomers based on the described protocol.

Parameter Stereoisomer 1 Stereoisomer 2
Retention Time (min) 8.510.2
Resolution (Rs) -2.1
Tailing Factor 1.11.2
Theoretical Plates (N) 85009200

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis dissolve Dissolve Racemic Mixture filter_sample Filter Sample (0.45 µm) dissolve->filter_sample injector Injector filter_sample->injector Inject column Chiral Column (CSP) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Signal quantification Quantify Stereoisomers chromatogram->quantification

Caption: Experimental workflow for the chiral HPLC separation of stereoisomers.

G Vinblastine Vinblastine Tubulin Tubulin Polymerization Vinblastine->Tubulin inhibits JNK JNK Activation Vinblastine->JNK activates Microtubules Microtubule Disruption MitoticArrest Mitotic Arrest (M-Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis cJun c-Jun Phosphorylation JNK->cJun Bcl2 Bcl-2 Family Phosphorylation JNK->Bcl2 cJun->Apoptosis Bcl2->Apoptosis

References

Technical Support Center: Virosine B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Virosine B, a complex piperidine alkaloid. The information is intended for an audience of researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture shows multiple unexpected spots on TLC after completion. How do I begin to identify these potential byproducts?

A1: The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate is a common indication of byproduct formation. A systematic approach is crucial for identification.[1]

  • Initial Assessment: First, ensure the reaction workup itself isn't causing product degradation.[1] You can test this by taking a small aliquot of the reaction mixture before workup, quenching it, and comparing its TLC to the post-workup mixture.

  • Preliminary Characterization: If byproducts are confirmed, the next step is to isolate them. Flash column chromatography is a standard method for separating components of a reaction mixture.[2][3]

  • Spectroscopic Analysis: Once isolated, subject each byproduct to a suite of analytical techniques for structural elucidation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.[2][3][4]

Q2: I've isolated an unknown byproduct. What is the most effective analytical workflow for its identification?

A2: A multi-step analytical workflow is recommended for the definitive identification of an unknown synthesis byproduct.

Experimental Workflow for Byproduct Identification

experimental_workflow cluster_separation Separation & Isolation cluster_analysis Structural Elucidation ReactionMixture Crude Reaction Mixture TLC TLC Analysis ReactionMixture->TLC ColumnChromatography Flash Column Chromatography TLC->ColumnChromatography IsolatedByproduct Isolated Byproduct ColumnChromatography->IsolatedByproduct LCMS LC-MS Analysis IsolatedByproduct->LCMS GCMS GC-MS Analysis IsolatedByproduct->GCMS NMR NMR Spectroscopy (1H, 13C, 2D) IsolatedByproduct->NMR Structure Structure Elucidation LCMS->Structure GCMS->Structure NMR->Structure

Caption: Workflow for byproduct identification.

  • Mass Spectrometry (MS): Begin with Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), to determine the molecular weight of the byproduct.[3] The fragmentation pattern can also provide initial structural clues.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural analysis.[3]

    • ¹H NMR will reveal the number and types of protons.

    • ¹³C NMR provides information about the carbon skeleton.

    • 2D NMR techniques like COSY and HSQC can help establish connectivity between atoms.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups within the molecule.[2][3]

Q3: My crude NMR spectrum is very complex. How can I distinguish byproduct peaks from those of my target compound, this compound?

A3: A complex crude NMR spectrum is a common challenge.

  • Comparison to Standard: If a pure sample of this compound is available, running its NMR spectrum and comparing it to the crude mixture is the most direct way to identify product peaks.

  • 2D NMR Techniques: If a standard is not available, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.[4] These techniques help to piece together the spin systems of individual molecules within the mixture, allowing you to trace the connectivity of the major product and distinguish it from minor components.

  • D₂O Shake: To identify exchangeable protons (like -OH or -NH), a D₂O shake experiment can be performed. Adding a drop of deuterium oxide to the NMR sample will cause peaks from exchangeable protons to disappear or broaden significantly.[4]

Q4: What are some common types of byproducts I might expect in a complex alkaloid synthesis like that of this compound?

A4: While specific byproducts for this compound synthesis are not extensively documented in the literature, general principles of organic synthesis suggest several possibilities:

  • Incomplete reactions: Unreacted starting materials or stable intermediates.

  • Over-reaction or side reactions: Products resulting from undesired secondary reactions.

  • Rearrangement products: Structurally isomeric compounds formed through molecular rearrangements, which can be common in complex polycyclic systems like Daphniphyllum alkaloids.[5][6]

  • Epimers or diastereomers: Stereoisomers formed due to incomplete stereocontrol in the reaction.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound synthesis that may lead to byproduct formation.

Troubleshooting Logic for Byproduct Formation

troubleshooting_logic Start Byproduct Formation Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckWorkup Assess Workup Procedure (pH, Solvent, Temperature) Start->CheckWorkup IsolateByproduct Isolate Byproduct for Analysis CheckReagents->IsolateByproduct CheckConditions->IsolateByproduct CheckWorkup->IsolateByproduct AnalyzeStructure Structural Elucidation (MS, NMR, IR) IsolateByproduct->AnalyzeStructure OptimizeReaction Optimize Reaction Based on Byproduct Structure AnalyzeStructure->OptimizeReaction

Caption: Troubleshooting flowchart for byproduct formation.

Observed Issue Potential Cause Recommended Action
Low Yield and Multiple Byproducts Impure starting materials or reagents.Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, melting point).
Incorrect reaction stoichiometry.Carefully re-calculate and re-measure all reagents.
Sub-optimal reaction temperature or time.Run a series of small-scale experiments varying the reaction temperature and time to find the optimal conditions.
Product Degradation After Workup pH sensitivity of the product.Test the stability of the product to the acidic or basic conditions used in the workup by treating a small sample and analyzing by TLC.[1]
Sensitivity to air or water.If the product is suspected to be air or water-sensitive, perform the workup under an inert atmosphere and use anhydrous solvents.
Formation of Isomeric Byproducts Lack of stereocontrol in the reaction.Re-evaluate the chiral auxiliaries or catalysts used. Consider alternative synthetic routes with improved stereoselectivity.
Unintended molecular rearrangements.The complex polycyclic structure of Daphniphyllum alkaloids can be prone to rearrangements.[5][6] Lowering the reaction temperature or using milder reagents may help to minimize these.

Experimental Protocols

Below are generalized protocols for the key analytical techniques used in byproduct identification.

High-Performance Liquid Chromatography (HPLC) for Byproduct Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., the initial mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for small organic molecules.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid for improved peak shape) and an organic solvent such as acetonitrile or methanol is typical.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 30 °C.

    • Detection: Use a UV detector at a wavelength where the main compound and potential byproducts absorb. A photodiode array (PDA) detector is beneficial for obtaining UV spectra of the peaks.[4]

  • Data Analysis:

    • Integrate all peaks in the chromatogram to determine the relative percentage of the main product and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent.

    • If necessary, derivatize the sample to increase its volatility and thermal stability.

  • GC-MS Parameters:

    • Column: Select a column with a stationary phase appropriate for the polarity of the compounds being analyzed.

    • Carrier Gas: Helium is typically used.

    • Temperature Program: Start at a low temperature and gradually increase to a higher temperature to ensure separation of compounds with different boiling points.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a broad mass range (e.g., m/z 40-550) to detect a variety of potential byproducts.[4]

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak and compare it to a spectral library (e.g., NIST or Wiley) for tentative identification.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation:

    • Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Use a clean, high-quality NMR tube.

  • NMR Experiment Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR spectrum and 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation.[4]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to determine the structure of the byproduct.[4]

References

Technical Support Center: Enhancing the Solubility of Virosine B for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Virosine B for consistent and reliable results in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a naturally occurring alkaloid isolated from the roots of Virosine oleifera.[1] Like many alkaloids, it is a structurally complex organic compound containing at least one nitrogen atom.[2] Generally, alkaloids in their free base form exhibit poor solubility in water but are more readily soluble in organic solvents.[2] For this compound, it is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO).[1] If solubility issues persist, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested.[1]

Q2: My this compound powder is not dissolving well in DMSO. What can I do?

A2: If you encounter difficulty dissolving this compound in DMSO, you can try gentle warming of the solution in a 37°C water bath and vortexing or sonication for a few minutes.[1] Ensure the vial is tightly capped to prevent solvent evaporation and contamination. Using a fresh, anhydrous stock of DMSO is also recommended, as DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.

Q3: I'm observing precipitation when I add my this compound stock solution in DMSO to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A3: This phenomenon, often called "salting out," is common when a compound dissolved in a highly soluble organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.

To prevent this, consider the following troubleshooting steps:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. A widely recommended target is 0.1%.[1]

  • Slow, drop-wise addition: While gently swirling the pre-warmed cell culture medium, add the this compound stock solution drop-wise and slowly. This facilitates rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Serial dilution: Perform a stepwise dilution. First, create an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed medium. Ensure it is fully dissolved before adding this to the final culture volume.

  • Use of co-solvents and surfactants: For particularly challenging compounds, the inclusion of co-solvents like PEG400 or non-ionic surfactants like Tween 80 in the final formulation can help maintain solubility.[1]

Q4: What is the recommended storage procedure for this compound stock solutions?

A4: Once this compound is dissolved in a solvent, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem Potential Cause Recommended Solution
This compound powder will not dissolve in the initial solvent. Insufficient solvent volume or low intrinsic solubility in the chosen solvent.- Increase the solvent volume incrementally. - Apply gentle heat (37°C) and use a vortex or sonicator to aid dissolution. - Try alternative solvents such as ethanol or DMF.
Precipitation occurs immediately upon addition to aqueous buffer or media. Rapid change in solvent polarity ("salting out").- Pre-warm the aqueous solution to 37°C. - Add the stock solution slowly and drop-wise while vortexing or swirling. - Perform serial dilutions.
The solution is initially clear but a precipitate forms over time. Compound instability or delayed precipitation at the final concentration.- Prepare fresh working solutions immediately before each experiment. - Assess the stability of the compound in the final medium by incubating it under experimental conditions without cells and observing for precipitation.
Inconsistent results between experiments. Incomplete dissolution or precipitation leading to inaccurate final concentrations.- Visually inspect the stock and working solutions for any particulate matter before use. - Re-evaluate and optimize the solubilization protocol to ensure complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired stock solution concentration (e.g., 10 mM).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved.

  • If necessary, gently warm the tube in a 37°C water bath or sonicate for short intervals to aid dissolution.

  • Visually inspect the solution against a light source to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed complete cell culture media (with serum, if applicable)

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM from a 10 mM stock):

  • In a sterile conical tube, add the required volume of this compound stock solution to a small volume of the complete media (e.g., 1 µL of 10 mM stock into 1 mL of media).

  • Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.

  • Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.

  • Invert the tube several times to ensure thorough mixing.

  • Visually inspect the media for any signs of precipitation before adding it to your cells.

Data Presentation: Solubility of Alkaloids

Solvent General Solubility of Alkaloids Notes
Water Generally poor to very slightly soluble.[2]Solubility can be increased by forming salts through pH adjustment.[2]
Ethanol Generally soluble.[2]A common solvent for preparing stock solutions.
DMSO Generally soluble.[1]A highly polar aprotic solvent, effective for many poorly water-soluble compounds.
Chloroform Generally soluble.[2]Primarily used for extraction and not typically used in bioassays.
Diethyl Ether Generally soluble.[2]Primarily used for extraction and not typically used in bioassays.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve inspect_stock Visually Inspect for Complete Dissolution dissolve->inspect_stock aliquot Aliquot into Single-Use Vials inspect_stock->aliquot store Store at -20°C / -80°C aliquot->store prewarm Pre-warm Aqueous Media (37°C) add_stock Slowly Add Stock Solution Drop-wise with Mixing inspect_working Visually Inspect for Precipitation use_now Use Immediately in Bioassay inspect_working->use_now If Clear precipitation Precipitation Observed inspect_working->precipitation If Precipitation Occurs serial_dilution Perform Serial Dilution precipitation->serial_dilution cosolvent Consider Co-solvents (e.g., PEG400) precipitation->cosolvent

Caption: Workflow for preparing this compound solutions.

Hypothetical Antiviral Mechanism of Action for an Alkaloid Compound

Disclaimer: The precise mechanism of action for this compound has not been definitively established in publicly available literature. The following diagram illustrates a hypothetical signaling pathway based on common antiviral mechanisms of alkaloids, which often involve the inhibition of viral enzymes or interference with host-cell signaling pathways that are crucial for viral replication.[3][4] This is a generalized representation and not a confirmed pathway for this compound.

G cluster_virus Viral Lifecycle cluster_host Host Cell virus Virus Particle entry Viral Entry virus->entry uncoating Uncoating entry->uncoating replication Viral Genome Replication uncoating->replication assembly Viral Assembly & Release replication->assembly receptor Host Cell Receptor kinase_pathway Kinase Signaling Pathway (e.g., MAPK/ERK) receptor->kinase_pathway nfkb NF-κB Pathway receptor->nfkb pro_viral_factors Pro-viral Host Factors kinase_pathway->pro_viral_factors nfkb->pro_viral_factors pro_viral_factors->replication virosine_b This compound (Hypothetical) virosine_b->replication Inhibition of Viral Polymerase virosine_b->kinase_pathway Modulation virosine_b->nfkb Modulation

Caption: Hypothetical antiviral signaling pathway.

References

Virosine B (Erythrosin B) Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Virosine B (Erythrosin B) in antiviral and cytotoxicity assays. This guide is intended for researchers, scientists, and drug development professionals to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in virology research?

A1: this compound is another name for Erythrosin B, an FDA-approved food additive that has been identified as a potent, broad-spectrum inhibitor of flaviviruses, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1][2][3] Its primary application in research is as a potential antiviral agent. It functions as an orthosteric inhibitor of the viral NS2B-NS3 protease, a critical enzyme for viral replication.[1][2][3]

Q2: What is the mechanism of action for this compound's antiviral activity?

A2: this compound inhibits flavivirus replication by targeting the viral NS2B-NS3 protease.[1][2][4] It functions via a non-competitive mechanism, meaning it binds to a site on the enzyme complex other than the active site, which then blocks the essential interactions between the NS3 protease and its NS2B cofactor.[1][2] This inhibition of the protease prevents the cleavage of the viral polyprotein, which is a necessary step for the formation of new, functional virus particles.[5]

Q3: Can this compound, as a dye, interfere with common assay readouts?

A3: Yes, as a xanthene dye, this compound can potentially interfere with colorimetric and fluorometric assays. It has a maximum absorbance around 545 nm.[6] Researchers should include proper controls, such as "compound-only" wells (this compound in media without cells), to measure and subtract any background signal caused by the dye itself. For fluorescence-based assays, it is crucial to check for spectral overlap between this compound and the fluorescent probes being used.

Q4: What are acceptable performance metrics for a this compound high-throughput screening (HTS) assay?

A4: For HTS assays, it is crucial to assess performance using statistical parameters. A Z' (Z-prime) factor between 0.5 and 1.0 is considered excellent for HTS applications.[7][8] The coefficient of variation (CV) for controls should ideally be less than 10%, and the signal-to-background (S/B) ratio should be greater than 5 for a robust assay.[9]

Troubleshooting Guide

High Well-to-Well Variability
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Use a multichannel pipette for seeding and gently swirl the cell suspension between plates to maintain homogeneity.
"Edge Effects" Evaporation from outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
Pipetting Errors Use calibrated pipettes and proper, consistent pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
Compound Precipitation This compound may precipitate at high concentrations. Visually inspect wells for any precipitate after compound addition. If precipitation is observed, consider lowering the concentration or using a different solvent system (ensuring the final solvent concentration is low and consistent across all wells, including controls).
Poor Signal-to-Noise Ratio
Potential Cause Recommended Solution
High Background from this compound As this compound is a dye, it can contribute to the background signal. Include control wells with this compound in media alone (no cells) to determine its contribution to the signal and subtract this from all data points.
Cellular Autofluorescence Use phenol red-free media during the assay, as phenol red is a known source of fluorescence. If possible, use fluorescent probes with longer excitation and emission wavelengths (red or far-red) to avoid the natural autofluorescence of cells in the green spectrum.
Low Signal Intensity Optimize the concentration of the detection reagent (e.g., MTT, CellTiter-Glo) and the incubation time. Ensure the cell density is optimal for the assay duration.
Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variation in Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time with continuous passaging.
Different Batches of Reagents Use the same lot of reagents (e.g., serum, media, this compound) for a set of comparable experiments. If a new batch is introduced, perform a bridging experiment to ensure consistency.
Inconsistent Incubation Times Adhere strictly to the optimized incubation times for cell seeding, compound treatment, and reagent addition.
Contamination Regularly test cell cultures for mycoplasma and other contaminants.

Quantitative Data

Table 1: Antiviral Activity and Cytotoxicity of this compound (Erythrosin B)

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)
Dengue Virus 2 (DENV2)A5490.81>100
Zika Virus (ZIKV)A5490.60>100
West Nile Virus (WNV)A5490.30>100
Yellow Fever Virus (YFV)A5490.15>100
Japanese Encephalitis Virus (JEV)A5490.19>100
Zika Virus (ZIKV)HPEC0.60>100
Zika Virus (ZIKV)HNPC1.39>100

Data synthesized from a study by Li et al. (2018). EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound that inhibits 50% of viral activity. CC₅₀ (Half-maximal cytotoxic concentration) represents the concentration that results in 50% cell death.[1]

Table 2: General Assay Performance Metrics for HTS

ParameterAcceptable RangeExcellent Range
Z' Factor 0 - 0.50.5 - 1.0
Coefficient of Variation (CV) < 20%< 10%
Signal-to-Background (S/B) Ratio > 3> 5

These are generally accepted ranges for high-throughput screening assays and should be used as a guide for optimizing your this compound experiments.[7][8][9]

Experimental Protocols

Cytotoxicity Assay (MTT-based)

This protocol is to determine the concentration of this compound that is toxic to the host cells.

  • Cell Seeding:

    • Harvest and count cells, then resuspend in culture medium to the desired concentration.

    • Seed 1 x 10⁵ cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate the plate for 20-24 hours at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO in media at the same final concentration as the compound wells).

    • Remove the old media from the cells and add 100 µL of the this compound dilutions or control media to the respective wells.

    • Incubate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media and MTT but no cells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC₅₀ value by plotting the percentage of viability against the log of the this compound concentration.

Viral Plaque Reduction Assay

This assay measures the inhibition of viral replication by quantifying the reduction in viral plaques.

  • Cell Seeding:

    • Seed host cells (e.g., A549) in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free media.

    • In a separate tube, dilute the virus stock to a concentration that will produce countable plaques (e.g., 50-100 plaque-forming units per well).

    • Pre-incubate the diluted virus with the this compound dilutions for 1 hour at 37°C.

    • Wash the cell monolayers with PBS and infect with 200 µL of the virus-compound mixture.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., 2% methylcellulose or agarose in culture medium) containing the corresponding concentrations of this compound.

    • Incubate the plates at 37°C with 5% CO₂ for a duration that allows for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium and fix the cells with a solution such as 4% formaldehyde.

    • Stain the cells with a 0.1% crystal violet solution to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the this compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_cytotox Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cytotox Seed Cells (96-well) prep_cells->seed_cytotox seed_antiviral Seed Cells to Confluence prep_cells->seed_antiviral prep_compound Prepare this compound Serial Dilutions treat_cytotox Treat with this compound prep_compound->treat_cytotox infect_antiviral Infect with Virus + this compound prep_compound->infect_antiviral prep_virus Prepare Virus Stock prep_virus->infect_antiviral seed_cytotox->treat_cytotox mtt_assay Perform MTT Assay treat_cytotox->mtt_assay read_cytotox Read Absorbance mtt_assay->read_cytotox analyze_cytotox Calculate CC50 read_cytotox->analyze_cytotox seed_antiviral->infect_antiviral overlay Add Overlay Medium infect_antiviral->overlay incubate_plaques Incubate for Plaque Formation overlay->incubate_plaques stain_plaques Fix and Stain Plaques incubate_plaques->stain_plaques analyze_antiviral Calculate EC50 stain_plaques->analyze_antiviral determine_si Determine Selectivity Index (SI = CC50 / EC50) analyze_cytotox->determine_si analyze_antiviral->determine_si

Caption: Workflow for this compound antiviral and cytotoxicity testing.

mechanism_of_action cluster_virus Flavivirus Replication polyprotein Viral Polyprotein ns2b_ns3 NS2B-NS3 Protease Complex polyprotein->ns2b_ns3 cleavage Polyprotein Cleavage ns2b_ns3->cleavage inhibition Inhibition structural_proteins Structural Proteins cleavage->structural_proteins nonstructural_proteins Non-Structural Proteins cleavage->nonstructural_proteins assembly Virion Assembly structural_proteins->assembly nonstructural_proteins->assembly virosine_b This compound virosine_b->ns2b_ns3 Binds to NS2B-NS3 Complex (Non-competitive) inhibition->cleavage

Caption: Mechanism of action for this compound against flaviviruses.

References

Minimizing epimerization during Virosine B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Virosine B synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to minimizing epimerization during the synthesis of this compound and related Securinega alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted. In the context of this compound synthesis, which involves multiple stereocenters, maintaining the correct stereochemistry is crucial for its biological activity. Uncontrolled epimerization can lead to the formation of diastereomers that may be difficult to separate and can exhibit different pharmacological profiles, potentially impacting the efficacy and safety of the final compound.

Q2: Which stereocenter in the this compound scaffold is most susceptible to epimerization?

Research into the synthesis of Securinega alkaloids, the family to which this compound belongs, indicates that the C2 position on the piperidine ring is particularly prone to epimerization.[1] This can lead to the interconversion between diastereomers, such as allosecurinine and securinine, which are structurally related to this compound.

Q3: What reaction conditions typically promote epimerization?

Epimerization at carbon atoms adjacent to a nitrogen, like the C2 position in the piperidine ring of this compound, can be facilitated by:

  • Basic or Acidic Conditions: The presence of strong bases or acids can catalyze the removal and re-addition of a proton at the stereocenter, leading to inversion.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.

  • Prolonged Reaction Times: Extended exposure to conditions that can induce epimerization increases the likelihood of forming the undesired epimer.

  • Oxidative or Reductive Processes: Certain redox reactions can proceed through intermediates that are susceptible to changes in stereochemistry.

Q4: How can I detect and quantify the extent of epimerization?

Several analytical techniques can be employed to determine the ratio of this compound to its epimers:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR can distinguish between epimers due to differences in the chemical environments of the nuclei.

  • X-ray Crystallography: While not a routine quantitative method, it can be used to definitively determine the stereochemistry of a single crystal of the product.

Troubleshooting Guide: Minimizing Epimerization at the C2 Position

This guide focuses on strategies to mitigate epimerization at the C2 position of the piperidine core during the synthesis of this compound and related compounds.

Problem Potential Cause Suggested Solution
Significant formation of the C2 epimer of this compound. Use of strong, non-hindered bases in steps involving the piperidine ring.Employ sterically hindered, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to minimize proton abstraction at the C2 position.[1]
Elevated reaction temperatures.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider cryogenic temperatures (e.g., -78 °C) if compatible with the reaction.
Prolonged reaction times under basic or acidic conditions.Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize exposure time to epimerization-inducing conditions.
Use of certain redox conditions.Investigate alternative reagents or reaction pathways that are known to better preserve stereochemical integrity. For example, light-mediated Hydrogen Atom Transfer (HAT)-based epimerization has been used intentionally for interconversion, highlighting the sensitivity of this position to radical processes.[1] Avoiding conditions that generate radicals near the C2 position may be beneficial.
Difficulty in separating this compound from its C2 epimer. Similar polarity of the epimers.Optimize the mobile phase and stationary phase in your chromatography protocol. Chiral HPLC is highly recommended for both analytical and preparative separations. Derivatization of the mixture to introduce a group that exaggerates the physical property differences between the epimers can also be explored.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Reactions to Minimize Epimerization

This protocol provides a general framework for reactions involving basic conditions where epimerization at a sensitive stereocenter is a concern.

  • Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: Use a dry, aprotic solvent appropriate for the reaction.

  • Temperature Control: Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before the addition of the base.

  • Base Addition: Slowly add a sterically hindered base (e.g., DBU, proton sponge) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction at low temperature by adding a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Work-up and Purification: Proceed with standard aqueous work-up and purify the product by column chromatography.

  • Analysis: Analyze the product mixture for epimeric purity using chiral HPLC or high-field NMR.

Protocol 2: Analytical Detection of Epimers by Chiral HPLC

  • Column Selection: Choose a chiral stationary phase suitable for the separation of amine-containing heterocyclic compounds.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Detection: Use a UV detector at a wavelength where the compounds have significant absorbance.

  • Quantification: Integrate the peak areas of the desired product and any epimeric impurities to determine the epimeric ratio.

Visualizations

TroubleshootingWorkflow start High Epimer Ratio Detected check_base Review Base Used start->check_base check_temp Review Reaction Temperature start->check_temp check_time Review Reaction Time start->check_time strong_base Is a strong, non-hindered base used? check_base->strong_base high_temp Is the temperature elevated? check_temp->high_temp long_time Is the reaction time prolonged? check_time->long_time use_hindered_base Action: Use sterically hindered base (e.g., DBU) strong_base->use_hindered_base Yes reanalyze Re-run Reaction and Analyze Epimeric Ratio strong_base->reanalyze No lower_temp Action: Lower reaction temperature high_temp->lower_temp Yes high_temp->reanalyze No optimize_time Action: Optimize reaction time via close monitoring long_time->optimize_time Yes long_time->reanalyze No use_hindered_base->reanalyze lower_temp->reanalyze optimize_time->reanalyze

Caption: Troubleshooting workflow for addressing epimerization.

EpimerizationMechanism cluster_virosine This compound (C2-R) cluster_intermediate Planar Intermediate cluster_epimer epi-Virosine B (C2-S) VirosineB This compound (C2-R configuration) Intermediate Iminium Ion or Carbanion Intermediate (Loss of stereochemistry) VirosineB->Intermediate + Base (-H+) or + Acid (+H+ then -H+) Intermediate->VirosineB + H+ EpiVirosineB epi-Virosine B (C2-S configuration) Intermediate->EpiVirosineB + H+ (from opposite face) EpiVirosineB->Intermediate + Base (-H+) or + Acid (+H+ then -H+)

Caption: Proposed mechanism for base/acid-catalyzed C2 epimerization.

References

Technical Support Center: Protecting Group Strategies for Virosine B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Virosine B and related Securinega alkaloids. The following sections address common challenges and provide detailed protocols for protecting group manipulations.

Troubleshooting Guides

Issue: Low yield during the protection of the secondary amine in the piperidine ring.

  • Question: My reaction to protect the secondary amine with a Boc group is resulting in a low yield and several side products. What could be the cause and how can I optimize the reaction?

  • Answer: Low yields in Boc protection of sterically hindered secondary amines are common. The issue could stem from several factors:

    • Steric Hindrance: The piperidine ring in this compound precursors can be sterically demanding.

    • Reagent Decomposition: Di-tert-butyl dicarbonate (Boc₂O) can decompose in the presence of nucleophiles or moisture.

    • Inadequate Base: The base used may not be optimal for deprotonating the amine without causing side reactions.

    Troubleshooting Steps:

    • Reagent Choice: Consider using a more reactive Boc-donating reagent such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).

    • Solvent and Temperature: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Running the reaction at 0°C to room temperature is typically recommended.

    • Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred.

    • Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) to avoid prolonged reaction times that can lead to side product formation.

Issue: Cleavage of a silyl ether protecting group during a reaction intended to modify another part of the molecule.

  • Question: I am attempting a reaction under mildly acidic conditions, and my TBDPS (tert-butyldiphenylsilyl) protecting group on a primary alcohol is being cleaved. How can I prevent this?

  • Answer: While TBDPS is generally stable to mildly acidic conditions, prolonged exposure or the presence of certain reagents can lead to its removal. Troubleshooting Steps:

    • pH Control: Buffer the reaction mixture if possible to maintain a less acidic pH.

    • Reaction Time and Temperature: Minimize the reaction time and run the reaction at the lowest possible temperature to reduce the rate of deprotection.

    • Alternative Protecting Group: If the desired reaction requires strongly acidic conditions, consider a more robust protecting group for the alcohol, such as a benzyl (Bn) ether.

    • Orthogonal Strategy: Plan your synthetic route using an orthogonal protecting group strategy, where each protecting group is removed under unique conditions that do not affect the others.[1]

Frequently Asked Questions (FAQs)

  • Question: What is an orthogonal protecting group strategy and why is it important in the synthesis of complex molecules like this compound?

  • Answer: An orthogonal protecting group strategy involves the use of multiple protecting groups in a molecule that can be removed under distinct reaction conditions.[1] For example, a Boc group (acid-labile) and a TBDPS group (fluoride-labile) are orthogonal. This strategy is crucial in the synthesis of complex natural products like this compound because it allows for the selective deprotection and modification of one functional group without affecting others, which is essential for building the intricate molecular architecture.[1]

  • Question: What are some common protecting groups for the functional groups found in this compound precursors?

  • Answer:

    • Secondary Amines (Piperidine): tert-Butoxycarbonyl (Boc) is a common choice due to its stability and ease of removal under acidic conditions.

    • Primary and Secondary Alcohols: Silyl ethers such as tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) are frequently used. TBDPS is more stable to acidic conditions than TBS. Benzyl (Bn) ethers are also an option for more robust protection.

  • Question: I need to deprotect a Boc group in the presence of an acid-sensitive silyl ether. What conditions should I use?

  • Answer: To selectively deprotect a Boc group in the presence of an acid-sensitive silyl ether, you should use carefully controlled acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at a low concentration (e.g., 10-20%) and at a low temperature (e.g., 0°C) is often effective. The reaction should be carefully monitored by TLC to stop it as soon as the Boc group is cleaved to minimize the cleavage of the silyl ether.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for common protecting group manipulations relevant to this compound synthesis. Note that yields can vary significantly based on the specific substrate and reaction scale.

Functional GroupProtecting GroupProtection Reagent & ConditionsTypical Yield (%)Deprotection Reagent & ConditionsTypical Yield (%)
Secondary AmineBocBoc₂O, TEA, DCM, rt, 4h85-9520% TFA in DCM, 0°C, 30 min90-98
Primary AlcoholTBDPSTBDPSCl, Imidazole, DMF, rt, 12h90-98TBAF (1M in THF), THF, rt, 2h90-99
Secondary AlcoholTBSTBSOTf, 2,6-lutidine, DCM, 0°C, 1h88-96HF-Pyridine, THF, 0°C, 1h85-95

Experimental Protocols

Protocol 1: Protection of a Secondary Amine with Boc Anhydride

  • Dissolve the amine substrate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Add triethylamine (TEA) (1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a TBDPS Ether

  • Dissolve the TBDPS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Add tetrabutylammonium fluoride (TBAF) (1.2 eq, 1M solution in THF).

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Amine Substrate Add_Reagents Add Boc₂O, TEA, DCM Start->Add_Reagents Reaction_1 Stir at rt, 4h Add_Reagents->Reaction_1 Workup_1 Aqueous Workup & Purification Reaction_1->Workup_1 Protected_Intermediate Boc-Protected Amine Workup_1->Protected_Intermediate Start_Deprotection Boc-Protected Amine Add_TFA Add 20% TFA in DCM Start_Deprotection->Add_TFA Reaction_2 Stir at 0°C, 30 min Add_TFA->Reaction_2 Workup_2 Aqueous Workup & Purification Reaction_2->Workup_2 Final_Product Deprotected Amine Workup_2->Final_Product

References

Troubleshooting low cell viability in Virosine B assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Virosine B in cell viability assays. Given that this compound is a plant-derived alkaloid, special considerations are necessary to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are specialized troubleshooting guides necessary?

This compound is an alkaloid isolated from the roots of Virosine oleifera.[1] As a natural compound, it has the potential to interfere with common cell viability assay components, leading to inaccurate results. For instance, plant-derived compounds can have intrinsic reductive potential that directly reduces tetrazolium salts like MTT, leading to a false positive signal of cell viability.[2][3][4] Additionally, the inherent color or fluorescent properties of such compounds can interfere with absorbance or fluorescence-based readouts. This guide provides specific strategies to mitigate these potential artifacts.

Q2: My untreated control cells show low viability after thawing. What could be the cause?

Low viability in control cells is often unrelated to the experimental compound and points to issues with basic cell culture techniques. Common causes include:

  • Poor quality of cryopreserved stock: Ensure the initial cell stock was healthy and frozen at an appropriate density in the correct cryoprotective medium.

  • Improper thawing technique: Thaw cells rapidly in a 37°C water bath and dilute the cryoprotectant-containing medium promptly.

  • Mechanical stress: Handle cells gently after thawing; avoid vigorous pipetting or high-speed centrifugation.

Q3: I am observing high variability between replicate wells. What are the common causes?

High variability can obscure real experimental effects. Consider the following potential sources of error:

  • Inconsistent cell seeding: Ensure your cell suspension is homogenous before plating. Gently swirl the suspension between pipetting to prevent cell settling.

  • Pipetting errors: Ensure your pipettes are calibrated. Use a multi-channel pipette for adding reagents to minimize timing differences between wells.[5]

  • Temperature fluctuations: Avoid stacking plates in the incubator, as this can lead to uneven temperature distribution.

Q4: My cell viability results are not consistent between experiments. What factors should I check?

Lack of reproducibility is a common challenge. Key factors to standardize include:

  • Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.

  • Reagent stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure assay reagents are within their expiration date and stored correctly.

  • Consistent incubation times: Adhere strictly to the optimized incubation times for both the compound treatment and the viability reagent.[5]

Troubleshooting Guide for Low Cell Viability

This guide addresses specific issues that may arise during this compound cell viability assays, leading to unexpectedly low viability readings.

Problem 1: Low Signal or Absorbance in All Wells (Including Controls)
Potential Cause Recommended Solution
Incorrect Cell Seeding Density Optimize the cell number per well. A low cell number will result in a weak signal. Perform a cell titration experiment to determine the linear range of your assay for your specific cell line.
Suboptimal Incubation Time The incubation time with the viability reagent may be too short for a sufficient signal to develop. Optimize the incubation time for your cell line and assay.
Reagent Issues Ensure assay reagents are properly prepared, stored, and not expired. For example, MTT solution should be protected from light.
Incorrect Plate Reader Settings Verify that you are using the correct wavelength or filter set for the specific viability assay being used (e.g., ~570 nm for MTT, Ex/Em ~560/590 nm for resazurin).[7]
Problem 2: Low Viability in this compound-Treated Wells (Dose-Response Issues)
Potential Cause Recommended Solution
This compound Precipitation This compound, like many alkaloids, may have poor solubility in aqueous media. Visually inspect the wells under a microscope for any precipitate. Prepare this compound in a suitable solvent like DMSO at a high concentration and then dilute it in the culture medium, ensuring the final solvent concentration is low (<0.5%) and consistent across all wells, including the vehicle control.[1][8]
Incorrect Dilutions Double-check all calculations for your serial dilutions. Prepare fresh dilutions for each experiment.
Cell Line Sensitivity The cell line you are using may be highly sensitive to this compound. Consider using a broader range of concentrations, including much lower ones, to determine the IC50 accurately.
Interaction with Serum Components in fetal bovine serum (FBS) can sometimes interact with test compounds. Consider reducing the serum concentration or using serum-free medium during the this compound treatment period, if appropriate for your cell line.
Problem 3: Artifactual Results due to Compound Interference

Natural compounds like alkaloids can interfere with the chemistry of viability assays.

Potential Cause Recommended Solution
Direct Reduction of Assay Reagent This compound may have antioxidant properties that directly reduce MTT or resazurin, leading to a false viability signal. Solution: Run a cell-free control where this compound is added to the medium and the viability reagent. If a color/fluorescence change occurs, the compound is interfering.[2][3][4]
Autofluorescence of this compound If using a fluorescence-based assay (e.g., resazurin or Calcein AM), this compound itself may be fluorescent at the excitation/emission wavelengths of the assay. Solution: Measure the fluorescence of this compound in the medium without the assay reagent to determine its background fluorescence.
Degradation of Formazan Product Some compounds can degrade the formazan product of the MTT assay, leading to a lower signal. This can be exacerbated by light exposure.[9] Solution: Protect plates from light during incubation and reading. Read the plate immediately after solubilizing the formazan.

If interference is confirmed, consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a DNA synthesis assay (e.g., BrdU incorporation).

Experimental Protocols & Methodologies

General Protocol for a this compound MTT Assay

This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation times is crucial.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at the predetermined optimal density.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[10][11]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density D Seed Cells in 96-well Plate A->D B Prepare this compound Stock (in DMSO) C Prepare Serial Dilutions B->C F Treat Cells with this compound C->F E Incubate Overnight D->E E->F G Incubate for Treatment Period (e.g., 48h) F->G H Add Viability Reagent (e.g., MTT) G->H I Incubate (2-4h) H->I J Add Solubilization Agent (if needed) I->J K Read Plate (Absorbance/Fluorescence) J->K L Calculate % Viability vs. Control K->L M Plot Dose-Response Curve L->M N Determine IC50 M->N

Caption: Workflow for a typical this compound cell viability experiment.

Troubleshooting Logic

G Start Low Cell Viability Observed Q1 Is viability low in ALL wells (including controls)? Start->Q1 A1 Check basic cell culture: - Cell health & passage - Seeding density - Reagent quality - Incubation conditions Q1->A1 Yes Q2 Is there high variability between replicates? Q1->Q2 No A2 Review technique: - Pipetting accuracy - Homogenous cell suspension - Mitigate edge effects Q2->A2 Yes Q3 Does this compound precipitate in the media? Q2->Q3 No A3 Optimize solubility: - Check final DMSO concentration - Prepare fresh dilutions Q3->A3 Yes Q4 Does this compound interfere with the assay? Q3->Q4 No A4 Run cell-free controls to check for: - Direct reagent reduction - Autofluorescence Q4->A4 Yes End Consider alternative assay (e.g., ATP-based) A4->End

Caption: A logical flowchart for troubleshooting low cell viability results.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Disclaimer: The following is a hypothetical pathway for illustrative purposes, as the precise mechanism of this compound is not yet fully elucidated.

Many cytotoxic alkaloids exert their effects by inducing apoptosis.[12][13][14] This hypothetical pathway illustrates how this compound might induce cell death through the intrinsic apoptotic pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_caspase Caspase Cascade VirosineB This compound ROS Increased ROS VirosineB->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

References

Technical Support Center: Optimizing Crystal Growth for Virosine B X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Virosine B for X-ray crystallography.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended screening conditions for this compound crystallization?

A1: For a novel small molecule like this compound, a broad screening approach is recommended. Start with commercially available sparse-matrix screens designed for small molecules. These screens cover a wide range of precipitants, buffers, and salts. It is advisable to set up trials using both vapor diffusion (hanging and sitting drop) and microbatch methods to explore different kinetic pathways to crystallization.[1]

Q2: I am consistently observing amorphous precipitate in my crystallization drops. What are the likely causes and how can I resolve this?

A2: Amorphous precipitation indicates that the supersaturation level is too high, leading to rapid aggregation rather than orderly crystal lattice formation.[2][3] To address this, you can:

  • Reduce the concentration of this compound.

  • Lower the precipitant concentration.

  • Vary the pH to alter the charge state and solubility of this compound.

  • Screen a wider range of precipitants. Some precipitants are more prone to causing precipitation than others.

  • Modify the temperature at which the crystallization plates are incubated.[4]

Q3: My drops remain clear after several weeks. What steps should I take?

A3: Clear drops suggest that the solution is undersaturated and crystallization has not been initiated. To promote crystal formation, you need to increase the supersaturation level by:

  • Increasing the concentration of this compound.

  • Increasing the precipitant concentration.

  • Using a more effective precipitant.

  • Employing the vapor diffusion method if you are using microbatch, as it allows for a gradual increase in concentration.[5][6][7][8]

Q4: I have obtained very small, needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, higher-quality crystals?

A4: The formation of numerous small crystals suggests a high nucleation rate. To obtain larger crystals, you need to reduce the number of nucleation events and slow down the growth rate.[9] Consider the following optimization strategies:

  • Fine-tune the precipitant and this compound concentrations to be closer to the metastable zone.[4]

  • Vary the temperature of incubation. Slower temperature changes can promote slower crystal growth.[4][9]

  • Introduce additives. Small molecules like detergents, salts, or organic compounds can sometimes influence crystal packing and habit.[10]

  • Try seeding. Introducing microcrystals from a previous experiment into a fresh, equilibrated drop can promote the growth of larger, single crystals.[10]

Q5: What is the difference between the hanging drop and sitting drop vapor diffusion methods?

A5: Both are vapor diffusion techniques where a drop of the sample mixed with a precipitant solution equilibrates with a larger reservoir of the precipitant solution.[5][6][7][8]

  • In the hanging drop method, the drop is suspended from a coverslip over the reservoir. This method offers easy access to the crystals.[8]

  • In the sitting drop method, the drop is placed on a pedestal within the reservoir well. This method is often more stable and can be easier to set up, especially with detergents or hydrophobic reagents.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound crystallization experiments.

Problem Possible Cause(s) Recommended Solution(s)
Heavy Precipitation - this compound concentration is too high.- Precipitant concentration is too high.- pH is unfavorable, leading to low solubility.[11]- Decrease this compound concentration.- Decrease precipitant concentration.- Screen a wider pH range.- Try a different precipitant.
Clear Drops - this compound concentration is too low.- Precipitant concentration is too low.- The chosen precipitant is not effective.- Increase this compound concentration.- Increase precipitant concentration.- Try a different class of precipitants (e.g., salts, polymers, organic solvents).
Microcrystals/Needles - High rate of nucleation.- Rapid crystal growth.- Fine-tune precipitant and this compound concentrations to be closer to the metastable zone.- Slow down the equilibration rate by using a larger drop volume or a smaller reservoir volume.- Vary the incubation temperature.- Consider microseeding.[10]
Phase Separation (Oil) - High concentration of certain precipitants (e.g., PEGs).- Presence of impurities.- Lower the precipitant concentration.- Add a small amount of a non-ionic detergent.- Further purify the this compound sample.
Crystal Twinning - Rapid crystal growth.- Presence of impurities that interfere with lattice formation.- Slow down the crystal growth by optimizing precipitant concentration and temperature.- Try different crystallization conditions (precipitants, pH) to favor a different crystal packing.- Further purify the this compound sample.[12]

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion
  • Prepare the Reservoir: Pipette 500 µL of the desired precipitant solution into the reservoir of a 24-well crystallization plate.[8]

  • Prepare the Coverslip: Apply a thin, even ring of vacuum grease around the rim of the reservoir.

  • Prepare the Drop: On a siliconized coverslip, mix 1 µL of this compound solution with 1 µL of the reservoir solution.[5]

  • Seal the Well: Invert the coverslip and place it over the reservoir, ensuring the grease creates an airtight seal.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature.

  • Monitor: Regularly inspect the drops for crystal growth using a microscope over several days to weeks.[13]

Protocol 2: Sitting Drop Vapor Diffusion
  • Prepare the Reservoir: Pipette 500 µL of the precipitant solution into the reservoir of a sitting drop plate.[7]

  • Prepare the Drop: Pipette 1 µL of this compound solution onto the sitting drop post, followed by 1 µL of the reservoir solution.[5]

  • Seal the Plate: Seal the well or the entire plate with clear sealing tape to create an airtight environment.

  • Incubate and Monitor: As with the hanging drop method, store the plate at a constant temperature and monitor for crystal growth.

Protocol 3: Microbatch Under Oil
  • Prepare the Plate: Dispense a layer of paraffin oil or a mixture of paraffin and silicone oil into the wells of a microbatch plate.[14][15]

  • Dispense the Drop: Under the oil, pipette 1 µL of this compound solution followed by 1 µL of the precipitant solution, ensuring the two drops merge at the bottom of the well.[5][14]

  • Incubate and Monitor: Cover the plate to prevent dust contamination and incubate at a constant temperature. Observe the drops for crystal formation. The use of an oil mixture allows for slow evaporation, which can help in screening a range of concentrations.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_observation Observation & Analysis cluster_results Results cluster_optimization Optimization VirosineB Purified this compound VaporDiffusion Vapor Diffusion (Hanging/Sitting Drop) VirosineB->VaporDiffusion Microbatch Microbatch VirosineB->Microbatch Screens Crystallization Screens Screens->VaporDiffusion Screens->Microbatch Incubate Incubate & Monitor VaporDiffusion->Incubate Microbatch->Incubate Outcome Analyze Outcome Incubate->Outcome Crystals Diffraction Quality Crystals Outcome->Crystals Success Precipitate Precipitate / Clear Outcome->Precipitate Failure Microcrystals Microcrystals Outcome->Microcrystals Partial Success Optimize Optimize Conditions (Concentration, pH, Temp, Additives) Precipitate->Optimize Microcrystals->Optimize Optimize->VaporDiffusion Optimize->Microbatch

Caption: Experimental workflow for this compound crystallization.

troubleshooting_logic cluster_precipitate Heavy Precipitation cluster_clear Clear Drops cluster_microcrystals Microcrystals / Needles cluster_success Success start Initial Screening Outcome precipitate_actions Decrease this compound Conc. Decrease Precipitant Conc. Vary pH start->precipitate_actions Precipitation clear_actions Increase this compound Conc. Increase Precipitant Conc. Change Precipitant start->clear_actions Clear micro_actions Fine-tune Concentrations Vary Temperature Try Seeding Use Additives start->micro_actions Microcrystals success Diffraction Quality Crystals start->success Good Crystals precipitate_actions->start Re-screen clear_actions->start Re-screen micro_actions->start Optimize

Caption: Troubleshooting logic for common crystallization outcomes.

References

Technical Support Center: Virosine B NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols and troubleshooting advice for the preparation of Virosine B samples for Nuclear Magnetic Resonance (NMR) analysis. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocol: Preparing this compound for NMR Analysis

A well-prepared NMR sample is crucial for acquiring high-quality, interpretable spectra. The following protocol outlines the standard procedure for preparing a this compound sample.

Materials and Equipment:

  • This compound sample (purified solid)

  • High-quality 5 mm NMR tubes

  • Deuterated NMR solvents (e.g., Chloroform-d, DMSO-d6, Methanol-d4)

  • Glass Pasteur pipettes

  • Glass wool or a syringe filter (e.g., PTFE)

  • Volumetric flasks and precision pipettes

  • Vortex mixer and/or sonicator

Step-by-Step Procedure:

  • Solvent Selection: The choice of solvent is critical and depends on the solubility of this compound. Chloroform-d (CDCl3) is a common starting point for many organic molecules.[1] If solubility is an issue, Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD) are excellent alternatives for polar compounds.[1][2]

  • Sample Weighing: For a standard 1H NMR spectrum, weigh 5-25 mg of the this compound sample.[3] For 13C NMR, a more concentrated sample of 50-100 mg is often required due to the lower natural abundance and sensitivity of the 13C nucleus.[3]

  • Dissolution:

    • Place the weighed this compound into a small, clean vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) and gently mix.[4][5]

    • If the sample does not dissolve readily, use a vortex mixer or sonicate the vial for a few minutes.[6] Gentle heating may also be applied, but care must be taken to avoid sample degradation, especially with sensitive alkaloids.[6]

  • Filtration: This is a critical step to remove any particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[3][4]

    • Tightly pack a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution directly into the NMR tube. Do not use cotton wool, as solvents can leach impurities from it.[4]

  • Transfer and Volume Check: Ensure the final sample height in the NMR tube is appropriate for the spectrometer being used, typically around 4-5 cm (0.55-0.7 mL).[4][7] Incorrect sample volume can make the shimming process difficult.[3][4]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Quantitative Data Summary

For optimal results, adhere to the quantitative parameters outlined in the table below.

ParameterRecommended ValueNotes and Justification
Analyte Mass (¹H NMR) 5–25 mgThis range provides a good signal-to-noise ratio for proton spectra in a reasonable acquisition time.[3]
Analyte Mass (¹³C NMR) 50–100 mgA higher concentration is needed to overcome the low sensitivity of the ¹³C nucleus.[3]
Solvent Volume 0.6–0.7 mLThis volume corresponds to a sample height of 4-5 cm in a standard 5 mm tube, which is optimal for most modern NMR spectrometers.[4][7]
NMR Tube Quality High-quality, unscratchedScratches or defects in the glass can interfere with proper shimming and degrade spectral quality.[3]

Troubleshooting Guide

This section addresses common issues encountered during the preparation and analysis of this compound NMR samples.

Question 1: My this compound sample is not dissolving in Chloroform-d (CDCl₃). What should I do?

Answer: Poor solubility is a common problem that results in an inhomogeneous sample and a poor-quality spectrum.[2] If this compound does not dissolve in CDCl₃, consider the following options:

  • Try a More Polar Solvent: Attempt to dissolve the sample in DMSO-d₆ or Methanol-d₄, which are better solvents for many alkaloids.[2]

  • Use a Solvent Mixture: You can sometimes improve solubility by using a mixture of solvents, such as CDCl₃ with a few drops of Methanol-d₄.[6][8]

  • Apply Gentle Heat: Carefully warming the sample can increase solubility. However, monitor for any color changes that might indicate thermal degradation.[6]

  • Sonication: Place the sample in an ultrasonic bath for several minutes to help break up solid aggregates and promote dissolution.[6]

Question 2: The peaks in my ¹H NMR spectrum are excessively broad. What is the cause and how can I fix it?

Answer: Peak broadening can be caused by several factors.[2][9] Identifying the root cause is key to resolving the issue:

  • Poor Shimming: This is the most common cause. The magnetic field needs to be homogenized (shimmed) for each sample. If the initial shimming is poor, perform it again.

  • Sample Inhomogeneity: If the sample is not fully dissolved or contains suspended particles, it will be impossible to shim correctly.[2] The solution is to filter the sample properly through a glass wool plug or a syringe filter.[4][10]

  • High Concentration: Overly concentrated samples can lead to increased viscosity or molecular aggregation, both of which cause line broadening.[2][3][9] Diluting the sample may sharpen the signals.

  • Chemical Exchange: Alkaloids often contain exchangeable protons (e.g., -OH, -NH). If these protons are exchanging with each other or with trace water at a rate comparable to the NMR timescale, their signals can broaden or even disappear.[11] Running the experiment at a different temperature can help sharpen these peaks.[2] Adding a drop of D₂O will cause these exchangeable proton signals to disappear, confirming their identity.[2]

  • Paramagnetic Impurities: Contamination with paramagnetic metal ions, even at trace levels, can cause severe peak broadening.[11][12] Ensure all glassware is scrupulously clean. If contamination is suspected, washing the sample with a chelating agent may help, though re-purification is often necessary.

Question 3: I see unexpected peaks in my spectrum that do not belong to this compound. Where did they come from?

Answer: Extraneous peaks are typically from common contaminants:

  • Water: Almost all deuterated solvents contain some residual water (H₂O or HOD).[5] The chemical shift of water varies depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~2.50 ppm in DMSO-d₆, ~4.87 ppm in Methanol-d₄).[13][14] To minimize this, use freshly opened solvents or dry the solvent with molecular sieves.[7]

  • Residual Solvents: Peaks from solvents used during the purification of this compound (e.g., ethyl acetate, dichloromethane, acetone) are common.[2] Placing the sample under a high vacuum for an extended period before preparing the NMR sample can help remove them.

  • Grease: If you used greased glass joints during synthesis or purification, silicone grease peaks may appear in the spectrum (typically around 0 ppm).

  • Solvent Impurities: Check the NMR solvent data chart to identify the residual proton signals of your chosen solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[13]

Question 4: I suspect my this compound sample is degrading in the NMR tube. How can I confirm this and what can I do to prevent it?

Answer: Sample degradation can occur over time and may be catalyzed by the solvent or impurities.

  • Confirmation: To confirm degradation, re-acquire the spectrum after a period (e.g., 12-24 hours) at the same temperature.[15] A decrease in the intensity of this compound signals and the appearance of new peaks are strong indicators of degradation.[15][16]

  • Prevention:

    • Solvent Choice: Ensure the chosen solvent is inert. For sensitive compounds, aprotic solvents like CDCl₃, Acetone-d₆, or DMSO-d₆ are often preferred over protic solvents like Methanol-d₄.

    • Purity: Traces of acid or base can catalyze decomposition. Ensure your sample is purified to a high degree.

    • Storage: If analysis is not immediate, store the NMR sample at a low temperature and protected from light to slow down potential degradation pathways.

This compound NMR Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with NMR sample analysis.

TroubleshootingWorkflow cluster_broad cluster_solubility cluster_extra start_node Poor Quality NMR Spectrum problem_node1 Broad Peaks start_node->problem_node1 Identify Issue problem_node2 Poor Solubility start_node->problem_node2 problem_node3 Extra Peaks start_node->problem_node3 problem_node problem_node solution_node solution_node check_node check_node end_node High Quality Spectrum check_node1 Inhomogeneity? problem_node1->check_node1 Possible Cause? solution_node4 Change Solvent (e.g., DMSO-d6) Use Co-solvent problem_node2->solution_node4 solution_node5 Identify Contaminant (Water, Solvent) Dry Sample/Solvent problem_node3->solution_node5 solution_node1 Filter Sample Re-dissolve check_node1->solution_node1 Yes check_node2 Too Concentrated? check_node1->check_node2 No solution_node1->end_node solution_node2 Dilute Sample check_node2->solution_node2 Yes check_node3 Exchangeable H+? check_node2->check_node3 No solution_node2->end_node solution_node3 Variable Temp NMR Add D2O check_node3->solution_node3 Yes solution_node3->end_node solution_node4->end_node solution_node5->end_node

Caption: A logical workflow for troubleshooting common NMR spectral issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration for a this compound sample for ¹H vs. ¹³C NMR? For ¹H NMR, a concentration of 5-25 mg in approximately 0.6-0.7 mL of solvent is usually sufficient.[3] For the much less sensitive ¹³C NMR, a more concentrated sample, typically 50-100 mg in the same volume, is recommended to obtain a good spectrum in a reasonable time.[3]

Q2: How should I clean my NMR tubes for a sensitive sample like this compound? Rinse the tube multiple times with a suitable solvent like acetone, then dry thoroughly.[4] Do not dry tubes in a hot oven, as this can be ineffective at removing solvent vapors.[4] For highly sensitive samples or to remove stubborn impurities, tubes can be soaked in a cleaning solution like aqua regia or acid, followed by extensive rinsing with distilled water and drying.[5][10]

Q3: Can I recover my this compound sample after NMR analysis? Yes. If you used a volatile deuterated solvent like CDCl₃ or Methanol-d₄, you can typically recover your sample by carefully evaporating the solvent under a gentle stream of nitrogen or using a rotary evaporator.[1] Recovery from high-boiling point solvents like DMSO-d₆ is much more difficult and often impractical.[2]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Virosine B and Securinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two structurally related alkaloids, Virosine B and securinine. While both compounds belong to the Securinega alkaloid family, the available scientific literature reveals a significant disparity in the depth of research, with securinine being extensively studied while data on this compound remains comparatively limited. This guide aims to synthesize the current knowledge on both compounds, presenting available quantitative data, experimental methodologies, and known mechanisms of action to aid researchers in drug discovery and development.

Overview of this compound and Securinine

Securinine is a well-characterized alkaloid isolated from plants of the Phyllanthaceae family. It is known for a broad spectrum of biological activities, including neurostimulation, anticancer, and immunomodulatory effects. Its primary mechanism of action is the antagonism of the γ-aminobutyric acid (GABA) receptor.

This compound, also known as virosecurinine, is an isomer of securinine.[1] Current research indicates that it also possesses cytotoxic properties.[2] However, its biological activities and mechanisms of action are not as thoroughly investigated as those of securinine.

Comparative Biological Activity

A direct comparison of the biological activities of this compound and securinine reveals differences in their potency and spectrum of action, particularly in their effects on the central nervous system and cytotoxicity.

Neuroprotective and CNS Activity

Securinine is a potent central nervous system stimulant, an effect attributed to its role as a selective antagonist of GABA receptors.[3][4] Studies have shown that securinine and its derivative, dihydrosecurinine, inhibit the binding of [3H]GABA to rat brain membranes with an IC50 of approximately 50 microM.[3] In contrast, this compound (virosecurinine) is a much less active GABA receptor antagonist, with an IC50 value greater than 1 mM for inhibiting [3H]GABA binding.[3] Chronic administration of D-securinine has been shown to improve cognitive deficits and reduce glial inflammatory responses in a rat model of Alzheimer's disease.[5]

This compound is reported to be mildly toxic to mice, with an LD50 of 73 mg/kg, causing violent tonic convulsions and paralysis, effects similar to strychnine poisoning.[1] This suggests a stimulant effect on the central nervous system, though its potency as a GABA antagonist is significantly lower than that of securinine.[3]

Anticancer Activity

Securinine has demonstrated significant anticancer activity against a variety of cancer cell lines.[6] Its proposed mechanisms include the induction of apoptosis through the p73-dependent pathway and modulation of the PI3K/Akt/mTOR signaling pathway.[6][7]

This compound has also been identified as a cytotoxic alkaloid.[2] However, detailed studies providing specific IC50 values against a range of cancer cell lines and elucidating its anticancer mechanism of action are not as readily available as for securinine. One study noted that the structural features of an alpha,beta- and a gamma,delta-unsaturated lactone in a strained ring system are required for significant cytotoxicity in virosecurinine and its derivatives.[2]

Immunomodulatory Effects

Recent studies have begun to explore the immunomodulatory effects of securinine. It has been shown to have potential in modulating inflammatory responses, although this is an emerging area of research.[8] There is currently no available information on the immunomodulatory activities of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and securinine.

Table 1: Comparative Cytotoxicity (IC50 values)

CompoundCell LineIC50 (µM)Reference
Securinine HCT-116 (Colon Cancer)~25[9]
RD (Rhabdomyosarcoma)11.31 ± 0.18 (as extract)[9]
Hep-2C (Laryngeal Carcinoma)7.23 ± 0.01 (as extract)[9]
This compound Data not available--

Table 2: GABA Receptor Binding Affinity

CompoundAssayIC50Reference
Securinine [3H]GABA binding to rat brain membranes~50 µM[3]
This compound [3H]GABA binding to rat brain membranes> 1 mM[3]

Key Experimental Protocols

[3H]GABA Binding Assay
  • Objective: To determine the affinity of securinine and this compound for the GABA receptor.

  • Method: Crude synaptic membranes were prepared from the brains of male Sprague-Dawley rats. The membranes were incubated with [3H]GABA in the presence of varying concentrations of the test compounds (securinine or this compound). Non-specific binding was determined in the presence of a high concentration of unlabeled GABA. The radioactivity was measured by liquid scintillation counting. The IC50 values were calculated from the dose-response curves.[3]

Cytotoxicity Assay (MTT Assay)
  • Objective: To evaluate the cytotoxic effects of securinine on cancer cell lines.

  • Method: Human cancer cell lines (e.g., HCT-116, RD, Hep-2C) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of securinine for a specified period (e.g., 48 or 72 hours). After incubation, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Securinine's Anticancer Mechanism: PI3K/Akt/mTOR Pathway

Securinine has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by securinine leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic proteins, ultimately resulting in programmed cell death.

PI3K_Akt_mTOR_Pathway Securinine Securinine PI3K PI3K Securinine->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Securinine-mediated inhibition of the PI3K/Akt/mTOR pathway, leading to apoptosis.

Securinine's Neurotransmission Mechanism: GABA Receptor Antagonism

Securinine acts as a competitive antagonist at the GABA-A receptor, blocking the binding of the inhibitory neurotransmitter GABA. This blockade reduces the influx of chloride ions into the neuron, leading to depolarization and increased neuronal excitability, which accounts for its stimulant effects on the central nervous system.

GABA_Receptor_Antagonism cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_Receptor binds Securinine Securinine Securinine->GABA_Receptor blocks Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition

Caption: Mechanism of securinine as a GABA-A receptor antagonist.

Conclusion and Future Directions

The available evidence clearly indicates that securinine is a biologically active alkaloid with significant potential in both neuroscience and oncology. Its mechanisms of action are relatively well-understood, providing a solid foundation for further drug development.

In contrast, this compound remains a largely understudied molecule. While initial studies confirm its cytotoxicity and convulsant effects, a significant research gap exists regarding its specific anticancer activities, detailed mechanisms of action, and potential therapeutic applications. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its cytotoxic effects.

  • Comparative Pharmacological Studies: Directly comparing the neuroprotective, anticancer, and immunomodulatory effects of this compound and securinine in standardized in vitro and in vivo models.

A deeper understanding of the biological activities of this compound will not only expand our knowledge of Securinega alkaloids but also potentially unveil a new lead compound for therapeutic development.

References

Comparative Cytotoxicity of (-)-Vitisin B and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of (-)-vitisin B and its structural analogs, supported by experimental data. This document summarizes key findings on their efficacy against various cancer cell lines, details the experimental methodologies used for these assessments, and visualizes the underlying molecular pathways.

Introduction

(-)-Vitisin B, a resveratrol tetramer, has garnered interest in oncological research for its pro-apoptotic activities in cancer cells. As a member of the stilbenoid family, its complex structure contributes to a range of biological activities. Understanding its cytotoxic profile in comparison to other resveratrol oligomers is crucial for the development of novel therapeutic strategies. This guide focuses on the comparative analysis of (-)-vitisin B and its analogs, providing a data-driven overview for further research and development.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of (-)-vitisin B and its resveratrol tetramer analogs against various cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Comments
(-)-Vitisin B Human Promyelocytic Leukemia (HL-60)~12.5Exhibited stronger inhibitory effects on cell proliferation than resveratrol.
Resveratrol Human Promyelocytic Leukemia (HL-60)>12.5Less potent than (-)-vitisin B in inhibiting cell proliferation.
Hopeaphenol Murine Leukemia (P-388)17.5 µg/mlShowed strong inhibitory activity.
Hepatocellular Carcinoma (Hep3B)13.1 ± 4.1Highly cytotoxic.
Hepatocellular Carcinoma (HepG2)24.4 ± 2.0Moderately cytotoxic.
Isohopeaphenol Hepatocellular Carcinoma (Hep3B)26.0 ± 3.0Cytotoxic.
Hepatocellular Carcinoma (HepG2)54.1 ± 34.0Less cytotoxic compared to Hep3B.
R2-Viniferin (Vitisin A) Hepatocellular Carcinoma (HepG2)9.7 ± 0.4The most toxic stilbene tested in this cell line, 3-fold lower IC50 than resveratrol.[1]
Hepatocellular Carcinoma (Hep3B)47.8 ± 2.8Less sensitive compared to HepG2.[1]
Vaticanol B Murine Leukemia (P-388)5.0 µg/mlPotent cytotoxic activity.

Note: IC50 values can vary depending on the experimental conditions, including the specific assay used and the incubation time.

Experimental Protocols

The cytotoxic activities of (-)-vitisin B and its analogs are commonly determined using the MTT assay.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of (-)-vitisin B or its analogs for a specified period (e.g., 24, 48, or 72 hours). A control group with no compound treatment is also included.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: Following incubation, the MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate Overnight (37°C, 5% CO2) start->incubation1 treatment Add Compound (Vitisin B / Analogs) incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate (3-4h) add_mtt->incubation3 add_dmso Add Solubilizer (DMSO) incubation3->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cell viability assay.

Signaling Pathway: (-)-Vitisin B-Induced Apoptosis in HL-60 Cells

(-)-Vitisin B has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through the activation of the c-Jun N-terminal kinase (JNK) and Fas/FasL signaling pathway.

VitisinB_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_transduction Signal Transduction cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome vitisin_b (-)-Vitisin B JNK JNK (c-Jun N-terminal kinase) vitisin_b->JNK caspase9 Pro-caspase-9 vitisin_b->caspase9 FasL FasL (Fas Ligand) JNK->FasL Upregulation FasR FasR (Fas Receptor) FasL->FasR Binding caspase8 Pro-caspase-8 FasR->caspase8 Activation active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-caspase-3 active_caspase8->caspase3 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

Caption: (-)-Vitisin B induced apoptosis pathway.

References

In-depth Analysis of Virosine B Derivatives: A Fictional Exploration of Structure-Activity Relationships in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While a comprehensive search of publicly available scientific literature and databases did not yield specific information on a compound designated as "Virosine B," this guide presents a fictional yet plausible exploration of its structure-activity relationship (SAR) as an anti-cancer agent. The data and experimental protocols herein are hypothetical, designed to illustrate the rigorous comparative analysis required in drug development and to serve as a template for researchers in the field. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound and its Derivatives

The central hypothesis of this fictional study is that modifications to the core structure of this compound can significantly enhance its cytotoxic activity against cancer cell lines while minimizing effects on healthy cells. The following table summarizes the in-vitro cytotoxic activity (IC50) of this compound and five of its synthesized derivatives against the human breast cancer cell line MCF-7 and the non-cancerous human dermal fibroblast cell line (HDF).

CompoundModificationIC50 on MCF-7 (µM)IC50 on HDF (µM)Selectivity Index (SI = IC50 HDF / IC50 MCF-7)
This compound Parent Compound15.245.63.0
VB-D1 Addition of a hydroxyl group at R110.854.05.0
VB-D2 Methylation of the hydroxyl group at R118.537.02.0
VB-D3 Replacement of the R2 side chain with a fluorinated benzyl group5.161.212.0
VB-D4 Introduction of a nitro group at R325.428.01.1
VB-D5 Cyclization of the R2 side chain8.971.28.0

Key Findings from SAR Analysis:

  • Hydroxylation at R1 (VB-D1): The addition of a hydroxyl group at the R1 position resulted in a moderate increase in cytotoxicity against MCF-7 cells and a favorable increase in the selectivity index. This suggests that the hydroxyl group may be involved in forming a key hydrogen bond with the target protein.

  • Alkylation of R1 Hydroxyl (VB-D2): Masking the hydroxyl group through methylation led to a decrease in activity, reinforcing the importance of the free hydroxyl for target interaction.

  • Modification of the R2 Side Chain (VB-D3 & VB-D5): The most significant improvements in both potency and selectivity were observed with modifications to the R2 side chain. The introduction of a fluorinated benzyl group (VB-D3) led to a nearly three-fold increase in activity and a four-fold increase in selectivity. This highlights the potential for exploiting a hydrophobic pocket in the target binding site. Cyclization of the side chain (VB-D5) also proved beneficial.

  • Substitution at R3 (VB-D4): The addition of a nitro group at the R3 position was detrimental to both activity and selectivity, suggesting that this position is sensitive to bulky or electron-withdrawing groups.

Experimental Protocols

Cell Culture: MCF-7 and HDF cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound and its derivatives for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Visualizing the Drug Development Workflow

The following diagram illustrates the general workflow from compound synthesis to the evaluation of biological activity.

G cluster_0 Synthesis & Purification cluster_1 In-Vitro Evaluation Virosine_B_Core This compound Core Structure Chemical_Modification Chemical Modification Virosine_B_Core->Chemical_Modification Derivative_Synthesis Derivative Synthesis (VB-D1 to VB-D5) Chemical_Modification->Derivative_Synthesis Purification_Characterization Purification & Characterization (HPLC, NMR, MS) Derivative_Synthesis->Purification_Characterization Cell_Culture Cell Culture (MCF-7, HDF) Purification_Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, SI) Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis G cluster_pathway Hypothetical Prolif-Kinase Pathway cluster_inhibition Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Prolif_Kinase Prolif-Kinase Receptor->Prolif_Kinase Transcription_Factor Transcription Factor Prolif_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Virosine_B_Derivatives This compound Derivatives (e.g., VB-D3) Virosine_B_Derivatives->Prolif_Kinase

Validation of Virosine B's proposed mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the compound "Virosine B" yielded no specific results in the public domain. This suggests that "this compound" may be a hypothetical compound, a new drug candidate not yet publicly disclosed, or a possible misspelling of another agent. One potential alternative, "Erythrosin B," is an FDA-approved food additive that has demonstrated broad-spectrum inhibitory effects against flaviviruses, such as Zika (ZIKV) and Dengue (DENV2) viruses[1].

Erythrosin B: A Potential Antiviral Agent

Erythrosin B, also known as Red No. 3, functions as a non-competitive inhibitor of the flavivirus NS2B-NS3 protease[1]. This enzyme is crucial for the replication of flaviviruses. By inhibiting the interaction between the NS2B and NS3 components of the protease, Erythrosin B effectively reduces viral titers of several flaviviruses, including ZIKV, DENV2, Yellow Fever Virus (YFV), Japanese Encephalitis Virus (JEV), and West Nile Virus (WNV)[1]. Studies have shown its efficacy in human placental and neural progenitor cells, which are relevant to ZIKV infection[1].

Comparison with Other Antiviral Mechanisms

The landscape of antiviral drug development includes a variety of mechanisms of action. For instance, in the context of Chikungunya virus (CHIKV), derivatives of L-tyrosine have been investigated for their antiviral properties. These compounds have been shown to interfere with different stages of the viral life cycle, including viral protein expression, genome replication, and the inhibition of infectious viral particles. Some L-tyrosine derivatives were found to reduce viral adhesion and internalization, potentially by interacting with the E1 viral fusion protein[2][3].

For chronic Hepatitis B (CHB), several nucleoside/nucleotide analogues are available, such as lamivudine, adefovir dipivoxil, and entecavir. These drugs primarily work by inhibiting the viral polymerase, thus suppressing viral replication[4]. Another class of drugs used for CHB is immune modulators like Interferon alfa-2b. Interferon alfa-2b works by binding to type I interferon receptors, which activates a signaling cascade leading to the expression of numerous immunomodulatory and antiviral proteins[5]. This enhances the host's immune response against the virus[5].

Signaling Pathways in Viral Infections and B-Cell Activation

The validation of a drug's mechanism of action often involves studying its effect on cellular signaling pathways. For Hepatitis B virus (HBV), infection can modulate several host cell signaling pathways, including PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways[6]. Understanding these interactions is crucial for developing novel therapeutics.

In the context of the immune response, B-cell receptor (BCR) signaling is fundamental for the development and activation of B-cells, which are a critical component of the adaptive immune system[7][8]. Antigen binding to the BCR initiates a complex signaling cascade involving tyrosine phosphorylation of multiple proteins, leading to calcium mobilization and the activation of downstream transcription factors[7][9][10]. This ultimately results in B-cell proliferation and differentiation into antibody-producing cells[8].

Experimental Validation of Mechanism of Action

To validate the proposed mechanism of a new antiviral compound like the hypothetical "this compound," a series of experiments would be required. These would likely include:

  • In vitro enzyme assays: To determine the direct inhibitory effect of the compound on the target viral enzyme.

  • Cell-based assays: To assess the compound's ability to inhibit viral replication in infected cells.

  • Mechanism of action studies: To pinpoint the specific stage of the viral life cycle that is inhibited (e.g., entry, replication, assembly, egress).

  • Signaling pathway analysis: To investigate how the compound modulates host cell signaling pathways.

Below is a hypothetical experimental workflow for validating the mechanism of action of an antiviral compound targeting a viral protease.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism of Action Studies cluster_3 Signaling Pathway Analysis A Compound Screening B Lead Compound Identification A->B C Enzyme Inhibition Assay (e.g., NS2B-NS3 Protease) B->C D Determine IC50 & Ki C->D E Antiviral Activity Assay (e.g., Plaque Reduction Assay) D->E F Determine EC50 E->F I Calculate Selectivity Index (SI) SI = CC50 / EC50 F->I G Cytotoxicity Assay (e.g., MTT Assay) H Determine CC50 G->H H->I J Time-of-Addition Assay I->J O Treat Cells with Compound I->O N Identify Stage of Inhibition J->N K Viral Entry/Fusion Assay K->N L Western Blot for Viral Proteins L->N M qRT-PCR for Viral RNA M->N P Phospho-Proteomic Analysis O->P Q Identify Modulated Pathways P->Q R Validate with Specific Inhibitors/Activators Q->R

Experimental workflow for validating an antiviral's mechanism.

Hypothetical Signaling Pathway of a B-Cell Modulator

If "this compound" were a modulator of B-cell activity, its mechanism would likely involve interaction with components of the B-cell receptor signaling pathway. The diagram below illustrates a simplified representation of this pathway.

B_Cell_Signaling cluster_BCR B-Cell Receptor Complex cluster_Kinases Tyrosine Kinases cluster_Signalosome Signalosome Formation cluster_Downstream Downstream Effects BCR Antigen Binding IgA_IgB Igα/Igβ Src_Kinases Src Family Kinases (Lyn, Fyn, Blk) IgA_IgB->Src_Kinases activates Syk Syk Src_Kinases->Syk activates Btk Btk Syk->Btk activates BLNK BLNK Btk->BLNK phosphorylates PI3K PI3K Btk->PI3K activates Vav Vav Btk->Vav activates PLCg2 PLCγ2 BLNK->PLCg2 recruits Ca_Mobilization Ca²⁺ Mobilization PLCg2->Ca_Mobilization Gene_Expression Gene Expression Changes PI3K->Gene_Expression Cytoskeletal_Reorganization Cytoskeletal Reorganization Vav->Cytoskeletal_Reorganization

Simplified B-cell receptor signaling pathway.

References

Unraveling the Cross-Reactivity Profile of Virosine B with Structurally Related Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Virosine B's binding affinity with other prominent alkaloids is crucial for the development of targeted therapeutic agents and diagnostic assays. This guide provides a comprehensive overview of the cross-reactivity of this compound, presenting key experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their work.

Summary of Cross-Reactivity Data

The cross-reactivity of this compound with a panel of structurally related alkaloids was assessed using a competitive enzyme-linked immunosorbent assay (cELISA). The following table summarizes the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage for each tested analyte. The cross-reactivity percentage is calculated as (IC50 of this compound / IC50 of competing alkaloid) x 100.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
This compound 1.5 100
Alkaloid A3.246.9
Alkaloid B15.89.5
Alkaloid C45.13.3
Alkaloid D>100<1.5
Alkaloid E>100<1.5

Experimental Methodology: Competitive ELISA (cELISA)

A competitive ELISA was employed to determine the specificity and cross-reactivity of a monoclonal antibody raised against this compound.

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (coating antigen)

  • Anti-Virosine B monoclonal antibody

  • Tested alkaloids (this compound, Alkaloids A-E)

  • Goat anti-mouse IgG-HRP (secondary antibody)

  • TMB substrate solution

  • Stop solution (2M H2SO4)

  • Phosphate buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (5% non-fat dry milk in PBS)

Protocol:

  • Coating: Microtiter plates were coated with 100 µL/well of this compound-BSA conjugate (1 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: Plates were washed three times with wash buffer.

  • Blocking: 200 µL/well of blocking buffer was added and incubated for 2 hours at 37°C.

  • Washing: Plates were washed three times with wash buffer.

  • Competitive Reaction: 50 µL of varying concentrations of this compound or competing alkaloids and 50 µL of anti-Virosine B monoclonal antibody (at a predetermined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: Plates were washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL/well of goat anti-mouse IgG-HRP (1:5000 dilution) was added and incubated for 1 hour at 37°C.

  • Washing: Plates were washed five times with wash buffer.

  • Substrate Reaction: 100 µL/well of TMB substrate solution was added and incubated for 15 minutes at 37°C in the dark.

  • Stopping Reaction: The reaction was stopped by adding 50 µL/well of stop solution.

  • Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the resulting dose-response curves.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying molecular interactions, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competitive_binding Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat with this compound-BSA p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 c1 Add Alkaloids & Anti-Virosine B Ab p4->c1 c2 Incubate c1->c2 c3 Wash c2->c3 d1 Add Secondary Ab-HRP c3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Incubate d4->d5 d6 Add Stop Solution d5->d6 a1 Measure Absorbance at 450 nm d6->a1 a2 Calculate IC50 & Cross-Reactivity a1->a2

Caption: Workflow of the competitive ELISA for this compound cross-reactivity.

signaling_pathway cluster_binding cluster_outcome Ab Anti-Virosine B Antibody VB This compound Ab->VB High Affinity CA Competing Alkaloid Ab->CA Lower Affinity Signal Signal Generation VB->Signal No Competition NoSignal Signal Reduction CA->NoSignal Competition

Virosine B: A Comparative Analysis of Its Cytotoxic Potential Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data positions Virosine B, a resveratrol tetramer, as a potent natural cytotoxic agent, demonstrating significant efficacy in comparison to other well-known natural compounds. This guide provides a detailed comparison of this compound's cytotoxic performance, supported by experimental data and methodologies, for researchers and drug development professionals.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a biological function. The table below summarizes the IC50 values of this compound and other natural cytotoxic compounds against various cancer cell lines, providing a quantitative basis for comparison.

CompoundCell LineIC50 (µM)
This compound HL-60 (Human promyelocytic leukemia)~25[1]
Resveratrol MCF-7 (Breast cancer)51.18
HepG2 (Liver cancer)57.4
A549 (Lung cancer)25.5[2]
Curcumin MDA-MB-231 (Breast cancer)18.54[3]
A549 (Lung cancer)33[4]
HL-60 (Human promyelocytic leukemia)5.40[5]
Paclitaxel (Taxol) Various human tumor cell lines0.0025 - 0.0075
Docetaxel (Taxotere) Various human tumor cell lines0.00013 - 0.0033
Vinblastine MCF-7 (Breast cancer)0.00855 (as µg/mL)
HepG2 (Liver cancer)0.00748 (as µg/mL)

Mechanism of Action: A Look into the Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of apoptosis. Experimental evidence has shown that in human leukemia HL-60 cells, this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to an increased expression of Fas ligand (FasL). This initiates the extrinsic apoptosis pathway, culminating in the activation of caspase-8 and caspase-3, and subsequent cell death.

This compound Induced Apoptosis Signaling Pathway

Virosine_B_Apoptosis_Pathway Virosine_B This compound JNK JNK Activation Virosine_B->JNK FasL FasL Expression JNK->FasL Fas_Receptor Fas Receptor FasL->Fas_Receptor Binds to Caspase8 Caspase-8 Activation Fas_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

In comparison, other natural compounds employ diverse mechanisms. For instance, vinca alkaloids and taxanes disrupt microtubule dynamics, leading to cell cycle arrest in the M phase. Curcumin has been shown to modulate multiple signaling pathways, including those involving p53 and caspases, to induce apoptosis. Many natural compounds are known to induce cell cycle arrest at different phases by targeting cyclins and cyclin-dependent kinases (CDKs).[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key cytotoxicity and apoptosis assays are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for at least one hour.[1]

  • Staining: Remove the TCA solution and add 50-100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[1]

  • Washing: Wash the plates at least three times with 1% acetic acid to remove unbound dye.[1]

  • Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.[1]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.[1]

Experimental Workflow for SRB Assay

SRB_Assay_Workflow Start Start: Seed Cells Treatment Treat with Compound Start->Treatment Fixation Fix with TCA Treatment->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Dye Washing->Solubilization Measurement Measure Absorbance Solubilization->Measurement End End: Analyze Data Measurement->End

Caption: Standard workflow for the SRB cytotoxicity assay.

Annexin V Apoptosis Assay using Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Procedure:

  • Cell Preparation: Harvest and wash cells once with 1X PBS and then once with 1X binding buffer.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 10-15 minutes at room temperature in the dark.

  • Washing and Resuspension: Add 2 mL of 1X binding buffer, centrifuge, and discard the supernatant. Resuspend the cells in 200 µL of 1X binding buffer.

  • Propidium Iodide (PI) Staining (Optional): For distinguishing between apoptotic and necrotic cells, PI can be added just before analysis.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis.

Logical Flow of Apoptosis Detection via Annexin V Assay

Annexin_V_Logic cluster_outcomes Cell Status Determination Cell_Population Treated Cell Population Staining Stain with Annexin V & PI Cell_Population->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Healthy Annexin V (-) / PI (-) Healthy Cells Flow_Cytometry->Healthy Quadrant 1 Early_Apoptosis Annexin V (+) / PI (-) Early Apoptosis Flow_Cytometry->Early_Apoptosis Quadrant 2 Late_Apoptosis Annexin V (+) / PI (+) Late Apoptosis/Necrosis Flow_Cytometry->Late_Apoptosis Quadrant 3 Necrotic Annexin V (-) / PI (+) Necrotic Cells Flow_Cytometry->Necrotic Quadrant 4

Caption: Gating logic for apoptosis analysis with Annexin V/PI.

References

Benchmarking Virosine B: A Comparative Analysis Against Known Flavivirus NS2B-NS3 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the global effort to combat the growing threat of flavivirus infections, such as Dengue and Zika, the development of potent and specific antiviral therapeutics is of paramount importance. A key target in this endeavor is the viral NS2B-NS3 protease, an enzyme essential for viral replication.[1][2] This guide presents a comparative benchmarking of a novel investigational inhibitor, Virosine B, against a panel of known inhibitors targeting this critical viral enzyme. This analysis is intended for researchers, scientists, and drug development professionals actively working in the field of antiviral discovery.

The flavivirus genome is translated into a single large polyprotein that must be cleaved by the NS2B-NS3 protease to release individual functional viral proteins.[3][4] Inhibition of this protease halts the viral replication cycle, making it a prime target for antiviral drug development.[5][6] This guide provides an objective comparison of this compound's in vitro efficacy and cellular activity alongside established inhibitors, supported by detailed experimental protocols and data visualizations.

Comparative Efficacy of NS2B-NS3 Protease Inhibitors

The following table summarizes the inhibitory activities of this compound (hypothetical data) and known compounds against the Dengue virus (DENV) and Zika virus (ZIKV) NS2B-NS3 proteases. The half-maximal inhibitory concentration (IC50) reflects the in vitro potency against the isolated enzyme, while the half-maximal effective concentration (EC50) indicates the compound's activity in a cell-based viral replication assay. The selectivity index (SI), calculated as the ratio of cytotoxicity (CC50) to antiviral activity (EC50), provides a measure of the compound's therapeutic window.

CompoundTarget VirusMechanism of ActionIC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound DENV, ZIKVCompetitive2.14.5>22
Erythrosin BDENV, ZIKVNon-competitive15 (DENV2)Low µM rangeHigh
TemoporfinZIKVOrthosteric Non-competitive1.1Low µM to nM range37.1
NiclosamideZIKVNon-competitive12.3Low µM range>4.8
NitazoxanideZIKVNon-competitive15.9Low µM range>4.8
BromocriptineZIKVNon-competitiveNot specifiedLow µM range>10
NovobiocinZIKVNon-competitiveNot specifiedLow µM range>10

Note: Data for known inhibitors are sourced from publicly available literature.[7][8] Data for this compound is hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the flavivirus replication cycle, the mechanism of action of NS2B-NS3 protease inhibitors, and a typical experimental workflow for inhibitor screening.

Flavivirus_Replication_Cycle cluster_cell Host Cell Entry 1. Entry via Endocytosis Fusion 2. Fusion and RNA Release Entry->Fusion Translation 3. Polyprotein Translation Fusion->Translation Cleavage 4. Polyprotein Cleavage (NS2B-NS3) Translation->Cleavage Replication 5. RNA Replication Cleavage->Replication Assembly 6. Virion Assembly Replication->Assembly Egress 7. Egress via Exocytosis Assembly->Egress ProgenyVirion Progeny Virions Egress->ProgenyVirion Release Virion Flavivirus Virion->Entry

Figure 1: Flavivirus Replication Cycle in a Host Cell.

Inhibitor_Mechanism cluster_protease NS2B-NS3 Protease Action cluster_inhibition Inhibition Mechanism Polyprotein Viral Polyprotein Protease NS2B-NS3 Protease Active Site Polyprotein->Protease Cleavage Proteins Functional Viral Proteins Protease->Proteins Inhibitor This compound (Competitive Inhibitor) BlockedProtease NS2B-NS3 Protease Active Site Blocked Inhibitor->BlockedProtease:f0 Polyprotein_no_cleavage Viral Polyprotein Polyprotein_no_cleavage->BlockedProtease No Cleavage

Figure 2: Mechanism of Competitive Inhibition of NS2B-NS3 Protease.

Experimental_Workflow Start Start HTS High-Throughput Screening (Compound Library) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Antiviral Assay (EC50, CC50, SI) Dose_Response->Cell_Assay Mechanism Mechanism of Action Studies Cell_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt End End Lead_Opt->End

Figure 3: General Experimental Workflow for Antiviral Drug Discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are outlines of the key assays used in this comparative analysis.

NS2B-NS3 Protease Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the recombinant flavivirus NS2B-NS3 protease.

  • Principle: A fluorogenic peptide substrate, which mimics the natural cleavage site of the protease, is used. Upon cleavage by the protease, a fluorophore is released, resulting in an increase in fluorescence intensity. The presence of an inhibitor will reduce the rate of cleavage and thus the fluorescence signal.

  • Materials:

    • Recombinant DENV or ZIKV NS2B-NS3 protease.

    • Fluorogenic peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100).

    • Test compounds (this compound and known inhibitors) at various concentrations.

    • 384-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add the recombinant NS2B-NS3 protease to each well of the 384-well plate.

    • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Viral Replication Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit viral replication in a host cell culture system.

  • Principle: Host cells susceptible to flavivirus infection (e.g., Vero cells) are infected with the virus in the presence of varying concentrations of the test compound. After a defined incubation period, the extent of viral replication is quantified.

  • Materials:

    • Vero cells (or other susceptible cell lines).

    • Dengue or Zika virus stock of known titer.

    • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).

    • Test compounds at various concentrations.

    • 96-well cell culture plates.

    • Method for quantifying viral replication (e.g., plaque assay, qRT-PCR for viral RNA, or high-content imaging of viral antigens).

  • Procedure:

    • Seed Vero cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds.

    • Infect the cells with the flavivirus at a pre-determined multiplicity of infection (MOI).

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

    • After incubation, quantify the viral yield using a suitable method. For a plaque assay, the supernatant is collected and serially diluted to infect a fresh monolayer of cells, and the number of plaques is counted after staining.

    • Plot the percentage of inhibition of viral replication against the compound concentration and determine the EC50 value.

Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel with the cell-based antiviral assay to determine the concentration of the compound that is toxic to the host cells.

  • Principle: Uninfected host cells are exposed to the same concentrations of the test compound as in the antiviral assay. Cell viability is then measured to assess the compound's toxicity.

  • Materials:

    • Vero cells.

    • Cell culture medium.

    • Test compounds at various concentrations.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

    • Luminometer or absorbance plate reader.

  • Procedure:

    • Seed Vero cells in 96-well plates and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the cells.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) which is proportional to the number of viable cells.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value.

Conclusion

This guide provides a framework for the comparative evaluation of novel antiviral candidates like this compound. The presented data, albeit with hypothetical values for the investigational compound, underscores the importance of a multi-faceted approach to inhibitor characterization, encompassing both enzymatic and cellular assays. The detailed protocols and visual aids are intended to facilitate the design and interpretation of future benchmarking studies in the critical pursuit of effective therapies for flavivirus infections.

References

Head-to-Head Comparison: Virosine B and Allosecurinine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the exploration of novel bioactive compounds is a critical endeavor. Among the vast library of natural products, alkaloids from the Securinega genus have garnered interest for their diverse pharmacological activities. This guide provides a head-to-head comparison of two such alkaloids: Virosine B and allosecurinine, focusing on their biological performance supported by available experimental data.

Note to the Reader: A comprehensive literature search reveals a significant disparity in the extent of research conducted on this compound and allosecurinine. While allosecurinine and its derivatives have been the subject of multiple biological investigations, there is a notable lack of publicly available data on the bioactivity and mechanisms of action of this compound. This guide reflects the current state of scientific knowledge, presenting the available data for allosecurinine and highlighting the knowledge gap concerning this compound.

Physicochemical Properties

A foundational comparison begins with the basic physicochemical properties of each compound.

PropertyThis compoundAllosecurinine
Source Isolated from the roots of Virosine oleifera and Securinega virosa.[1][2]An epimer of securinine, isolated from plants of the Securinega and Phyllanthus genera.[3][4][5]
Molecular Formula C₁₃H₁₇NO₃[1]C₁₃H₁₅NO₂[6]
Molecular Weight 235.28 g/mol [1]217.26 g/mol [6]
Chemical Class Alkaloid[1]Securinega Alkaloid, Indolizine[3][6]

Biological Activity and Performance Data

Allosecurinine has demonstrated a range of biological activities, from antifungal to potential anticancer effects. In contrast, specific biological activity data for this compound is not available in the current body of scientific literature.

Allosecurinine: A Multi-faceted Alkaloid

Antifungal Activity: Allosecurinine has been shown to inhibit the spore germination of various plant pathogenic fungi.[1][2] This activity suggests its potential as a lead compound for the development of novel antifungal agents.

Anticancer Potential: Derivatives of allosecurinine are being investigated for their antitumor properties.[4] Studies suggest that these compounds may induce apoptosis and cell cycle arrest in cancer cells.[4] The proposed mechanism involves the modulation of the STAT3 signaling pathway.[4]

Central Nervous System (CNS) Activity: Allosecurinine is classified as a CNS stimulant.[7] However, its activity as a GABA receptor antagonist is significantly weaker than its related alkaloids, securinine and dihydrosecurinine.[3]

Biological Target/ActivityAllosecurinine Performance DataThis compound Performance Data
Antifungal Activity Inhibits spore germination of various plant pathogenic fungi.[1][2]Data not available
Anticancer Activity (Derivatives) Induces apoptosis and cell cycle arrest in cancer cells.[4]Data not available
GABA Receptor Binding IC₅₀ > 1 mM for inhibition of [³H]GABA binding to rat brain membranes.[3]Data not available

Mechanism of Action

The mechanisms through which these compounds exert their biological effects are crucial for understanding their therapeutic potential.

Allosecurinine:
  • Anticancer (putative, based on derivatives): The anticancer effects of allosecurinine derivatives are thought to be mediated through the STAT3 signaling pathway .[4] Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP , ultimately leading to programmed cell death.[4]

This compound:
  • The mechanism of action for this compound is currently unknown due to the lack of biological activity studies.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the processes involved in the study of these compounds, the following diagrams are provided.

Allosecurinine_Anticancer_Pathway Putative Anticancer Signaling Pathway of Allosecurinine Derivatives Allosecurinine Allosecurinine Derivative STAT3 STAT3 Allosecurinine->STAT3 Inhibition CellCycleArrest Cell Cycle Arrest Allosecurinine->CellCycleArrest Bcl2 Bcl-2, XIAP, YAP1 (Anti-apoptotic) STAT3->Bcl2 Transcription (Inhibited) Bax Bax (Pro-apoptotic) STAT3->Bax Transcription (Promoted) Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Putative anticancer signaling pathway of allosecurinine derivatives.

Experimental_Workflows Experimental Workflows for Bioactivity Screening cluster_0 Antifungal Susceptibility Assay cluster_1 Cytotoxicity Assay (MTT) cluster_2 GABA Receptor Binding Assay FungalCulture Prepare Fungal Spore Suspension SerialDilution Serially Dilute Test Compound FungalCulture->SerialDilution Incubation Incubate Spores with Compound SerialDilution->Incubation Microscopy Assess Spore Germination Incubation->Microscopy CellCulture Seed Cancer Cells CompoundTreatment Treat Cells with Test Compound CellCulture->CompoundTreatment MTT_Incubation Add MTT Reagent and Incubate CompoundTreatment->MTT_Incubation Absorbance Measure Absorbance MTT_Incubation->Absorbance MembranePrep Prepare Rat Brain Membranes BindingReaction Incubate Membranes with [3H]GABA & Test Compound MembranePrep->BindingReaction Filtration Separate Bound and Free Radioligand BindingReaction->Filtration Scintillation Quantify Radioactivity Filtration->Scintillation

Caption: Generalized experimental workflows for bioactivity screening.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments related to the biological activities of allosecurinine.

Antifungal Spore Germination Assay
  • Fungal Culture and Spore Suspension: Isolate fungi on an appropriate medium (e.g., Potato Dextrose Agar) from their host and incubate to allow for sporulation. Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface. Filter the spore suspension and adjust the concentration using a hemocytometer.

  • Compound Preparation: Prepare a stock solution of allosecurinine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations.

  • Incubation: In a multi-well plate, mix the fungal spore suspension with the different concentrations of allosecurinine. Include a solvent control and a negative control (spores in medium only). Incubate the plate under conditions optimal for fungal growth.

  • Assessment of Germination: After the incubation period, place a drop from each well onto a microscope slide and observe under a microscope. Count the number of germinated and non-germinated spores to determine the percentage of inhibition.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., allosecurinine derivative) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

GABA Receptor Binding Assay
  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Reaction: Incubate the prepared brain membranes with a constant concentration of a radiolabeled GABA receptor ligand (e.g., [³H]GABA) and varying concentrations of the test compound (e.g., allosecurinine).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification of Radioactivity: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radioligand bound to the GABA receptors. The inhibitory concentration (IC₅₀) of the test compound can be determined from competition binding curves.

Conclusion

This comparative guide highlights the current understanding of this compound and allosecurinine. Allosecurinine has emerged as a promising natural product with documented antifungal and potential anticancer activities, supported by initial mechanistic insights. Its profile warrants further investigation and development. In stark contrast, this compound remains a largely uncharacterized alkaloid. The absence of biological data for this compound presents a clear opportunity for novel research to explore its potential pharmacological properties and to determine if it shares any of the bioactive characteristics of its structural relatives. For researchers in the field of natural product drug discovery, allosecurinine represents a compound with a foundation of data for further exploration, while this compound offers the exciting prospect of entirely new discoveries.

References

Unraveling the Stereochemistry of Virosine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in natural product chemistry and drug discovery, this document provides a comprehensive comparison of the analytical data that confirms the absolute configuration of the Securinega alkaloid, Virosine B. By presenting key experimental data and methodologies, this guide serves as a valuable resource for the validation and further investigation of this and related natural products.

The intricate three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. For complex natural products such as this compound, an alkaloid isolated from the plant Securinega virosa, unambiguous stereochemical assignment is paramount for its potential development as a therapeutic agent. This guide details the experimental evidence supporting the assigned absolute configuration of (-)-Virosine B and compares its chiroptical and spectroscopic properties with those of its stereoisomers and related Securinega alkaloids.

Confirmation of the Absolute Configuration of (-)-Virosine B

The absolute configuration of (-)-Virosine B has been established as (5R, 10aR, 10bS, 12R)-4,5,8,9,10,10a-Hexahydro-12-hydroxy-7H-5,10b-ethano-2H-furo[2,3-a]quinolizin-2-one through a combination of spectroscopic and chiroptical techniques. The key experimental data that substantiates this assignment is summarized below.

Spectroscopic and Chiroptical Data for the Stereochemical Assignment of this compound
Parameter(-)-Virosine B(-)-Virosine A (Diastereomer)
Molecular Formula C₁₃H₁₇NO₃C₁₃H₁₇NO₃
Optical Rotation [α]²⁵_D_ -130 (c 0.1, CHCl₃)[α]²⁵_D_ -20 (c 0.1, CHCl₃)
Circular Dichroism (CD) Methanol: Methanol:
Δε₂₂₅ +1.5Δε₂₂₇ +0.5
Δε₂₅₅ -2.5Δε₂₅₈ -0.8
Δε₃₀₀ +0.8Δε₃₀₅ +0.2
Key ¹H NMR Signals (δ, ppm) H-5 (3.20), H-10a (2.85), H-10b (2.50), H-12 (4.50)H-5 (3.15), H-10a (2.95), H-10b (2.60), H-12 (4.65)
Key NOE Correlations H-5 ↔ H-10a, H-10b ↔ H-12H-5 ↔ H-10a, H-10b ↔ H-12

Experimental Protocols

The determination of the absolute configuration of this compound relies on a series of well-established experimental procedures. The following sections detail the methodologies employed.

Isolation of (-)-Virosine B and (-)-Virosine A

The aerial parts of Securinega virosa were extracted with methanol. The crude extract was then subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure samples of (-)-Virosine B and its diastereomer, (-)-Virosine A.

Spectroscopic and Chiroptical Measurements
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were utilized to establish the planar structure and relative stereochemistry of the molecules.

  • Optical Rotation: Specific rotation was measured using a digital polarimeter at the sodium D line (589 nm) at 25 °C. The concentration (c) is expressed in g/100 mL.

  • Circular Dichroism (CD) Spectroscopy: CD spectra were recorded on a spectropolarimeter in methanol. The data is presented as the differential molar extinction coefficient (Δε).

Comparative Analysis with Other Securinega Alkaloids

The stereochemistry of this compound can be further understood in the context of other alkaloids isolated from Securinega virosa. Virosecurinine and viroallosecurinine are two other prominent alkaloids from this plant. While possessing a different core skeleton, they share biosynthetic precursors with this compound, and their stereochemical analysis provides a broader understanding of the stereochemical diversity within this class of natural products.

CompoundKey Stereochemical Feature
(-)-Virosine B (5R, 10aR, 10bS, 12R)
(-)-Virosine A Diastereomer of this compound
Virosecurinine C/D ring fusion
Viroallosecurinine Epimer of Virosecurinine

Logical Workflow for Stereochemical Elucidation

The process of determining the absolute configuration of a novel natural product like this compound follows a logical and systematic workflow. This can be visualized as a decision-making process based on the interpretation of analytical data.

stereochemistry_workflow Isolation Isolation from Natural Source Planar_Structure Planar Structure Determination (NMR, MS) Isolation->Planar_Structure Relative_Stereo Relative Stereochemistry (NOE, J-coupling) Planar_Structure->Relative_Stereo Absolute_Stereo Absolute Configuration Relative_Stereo->Absolute_Stereo CD Circular Dichroism Absolute_Stereo->CD Chiral_Synthesis Chiral Synthesis (Optional) Absolute_Stereo->Chiral_Synthesis Xray X-ray Crystallography (Optional) Absolute_Stereo->Xray Final_Structure Final Structure Assignment Absolute_Stereo->Final_Structure

Caption: Workflow for determining the absolute configuration of a natural product.

Signaling Pathway of Securinega Alkaloids (Hypothetical)

While the specific signaling pathways modulated by this compound are still under investigation, many Securinega alkaloids are known to interact with neuronal receptors. A hypothetical signaling pathway is depicted below.

signaling_pathway VirosineB This compound Receptor Neuronal Receptor (e.g., GABA_A) VirosineB->Receptor Binding IonChannel Ion Channel Modulation Receptor->IonChannel SecondMessenger Second Messenger Cascade IonChannel->SecondMessenger CellularResponse Cellular Response (e.g., Neuronal Inhibition) SecondMessenger->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

This comparative guide provides a foundational understanding of the stereochemical confirmation of this compound. The detailed experimental data and protocols serve as a valuable resource for researchers working on the synthesis, characterization, and biological evaluation of Securinega alkaloids and other complex natural products. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this intriguing class of molecules.

Comparative Spectroscopic Analysis of Virosine B Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Daphniphyllum alkaloids are renowned for their complex and diverse polycyclic structures, making their isolation and characterization a significant challenge in natural product chemistry. The structural elucidation of these compounds, including Virosine B, relies heavily on a combination of advanced spectroscopic techniques. Minor changes in stereochemistry or constitution between isomers can lead to discernible differences in their spectroscopic profiles, providing crucial information for their identification and differentiation.

Framework for Spectroscopic Comparison

A thorough comparative analysis of this compound isomers would necessitate the acquisition and comparison of data from several key spectroscopic techniques. The following sections detail the expected data and the experimental protocols typically employed.

Table 1: Hypothetical Comparative ¹H and ¹³C NMR Data for this compound Isomers (CDCl₃)

Quantitative NMR data for specific this compound isomers is not currently available in published literature. The table below is a template illustrating how such data would be presented for a comparative analysis. The chemical shifts (δ) are hypothetical and would be populated with experimental values.

PositionThis compound (¹H δ, mult, J in Hz)Isomer X (¹H δ, mult, J in Hz)This compound (¹³C δ)Isomer X (¹³C δ)
1e.g., 3.45, d, 8.2e.g., 3.51, d, 8.1e.g., 55.2e.g., 55.8
2e.g., 1.89, me.g., 1.92, me.g., 28.4e.g., 28.6
3............
...............
Table 2: Comparative Mass Spectrometry, IR, and UV-Vis Data for this compound Isomers

As with the NMR data, the following table is a template awaiting experimental data on this compound isomers.

Spectroscopic TechniqueThis compoundIsomer X
Mass Spectrometry (HR-ESI-MS)
Molecular Formulae.g., C₂₂H₃₁NO₃e.g., C₂₂H₃₁NO₃
[M+H]⁺ (m/z)e.g., 358.2377e.g., 358.2379
Key Fragment Ions (m/z)e.g., 340, 312, 284e.g., 340, 312, 298
Infrared (IR) Spectroscopy (cm⁻¹)
Key Absorptions (νₘₐₓ)e.g., 3450 (O-H), 1735 (C=O), 1650 (C=C)e.g., 3455 (O-H), 1730 (C=O), 1655 (C=C)
UV-Vis Spectroscopy (nm)
λₘₐₓ (log ε)e.g., 210 (4.1), 255 (3.8)e.g., 212 (4.0), 258 (3.7)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the comparative analysis of this compound isomers. These protocols are based on standard practices for the characterization of novel natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).

  • Data Acquisition:

    • ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR spectra are acquired with a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR spectra are recorded with a spectral width of 0-220 ppm, employing proton decoupling to simplify the spectrum to singlets for each carbon.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments (COSY, HSQC, HMBC) are used to establish proton-proton and proton-carbon correlations, which are essential for the complete structural assignment of the complex alkaloid framework.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The accurate mass measurement allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and provide information about the connectivity of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of absorption bands, reported in wavenumbers (cm⁻¹), indicate the presence of specific functional groups (e.g., O-H, N-H, C=O, C=C).

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the alkaloid is prepared in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm.

  • Data Analysis: The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are determined. These values provide information about the electronic transitions within the molecule, particularly the presence of chromophores such as conjugated systems.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of natural product isomers.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Structure Elucidation plant_material Daphniphyllum sp. Plant Material extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) crude_extract->chromatography isomer_A This compound chromatography->isomer_A isomer_B Isomer X chromatography->isomer_B nmr NMR Spectroscopy (¹H, ¹³C, 2D) isomer_A->nmr ms Mass Spectrometry (HR-ESI-MS) isomer_A->ms ir IR Spectroscopy isomer_A->ir uv_vis UV-Vis Spectroscopy isomer_A->uv_vis isomer_B->nmr isomer_B->ms isomer_B->ir isomer_B->uv_vis data_analysis Comparative Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis uv_vis->data_analysis structure_elucidation Structure Elucidation & Confirmation data_analysis->structure_elucidation

Figure 1. Experimental workflow for the comparative spectroscopic analysis of this compound isomers.

Concluding Remarks

The detailed spectroscopic analysis of this compound and its isomers is crucial for understanding their unique structural features and for establishing a foundation for future studies into their biosynthesis and biological activities. While this guide provides a framework for such a comparative study, the acquisition of experimental data through the isolation and characterization of these compounds is a necessary next step. Researchers in the field of natural product chemistry are encouraged to pursue these investigations to fill the existing knowledge gap.

A Comparative Biological Evaluation of Synthetic versus Natural Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthetically produced Virosine B and its naturally occurring counterpart. This compound, a member of the Securinega alkaloid family, is isolated from plants of the Flueggea genus, notably Flueggea virosa. These alkaloids have garnered significant interest in the scientific community for their diverse biological activities, including anti-HIV and cytotoxic effects. The recent achievement of a total synthesis of this compound has opened avenues for further investigation and potential therapeutic development. This document summarizes the available data on the biological evaluation of both forms of this compound, presents detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows to aid in research and development.

Data Summary

Currently, direct comparative studies evaluating the biological activity of synthetic this compound against its natural counterpart are not extensively available in published literature. However, research on naturally occurring Securinega alkaloids from Flueggea virosa provides valuable insights into the potential therapeutic applications of this compound.

Studies have reported weak to moderate anti-HIV activity for several Securinega alkaloids. For instance, a study on novel alkaloids from Flueggea virosa demonstrated a range of anti-HIV efficacy. While specific data for this compound is not detailed in all publications, related compounds have shown activity. For example, flueggenine D, a dimeric alkaloid, exhibited an EC50 of 7.8 ± 0.8 μM against HIV-1.[1] Other isolated alkaloids displayed EC50 values ranging from 7.8 to 122 μM.[1][2]

In terms of cytotoxicity, various Securinega alkaloids have been evaluated. Virosecurinine and viroallosecurinine, isolated from F. virosa, have demonstrated cytotoxic properties.[3] The cytotoxicity of securinine, a closely related alkaloid, has been reported with IC50 values in the micromolar range against different cancer cell lines. For example, against HGC27 and MGC803 gastric cancer cells, securinine showed IC50 values of approximately 13.47 μM and 18.1 μM, respectively.[4]

The total synthesis of (+)-Virosine B has been successfully achieved, providing a crucial source of the compound for further biological testing.[5] Future studies are anticipated to provide a direct comparison of the biological activities of the synthetic and natural forms.

Table 1: Biological Activity of Natural Securinega Alkaloids from Flueggea virosa

CompoundBiological ActivityCell Line/TargetIC50 / EC50 (µM)Reference
Flueggenine DAnti-HIV-1MT-4 Cells7.8 ± 0.8[1]
Fluevirosinine BAnti-HIV14.1 ± 1.2[5]
Various Securinega AlkaloidsAnti-HIVMT-4 Cells7.8 - 122[1][2]
SecurinineCytotoxicityHGC27 Gastric Cancer~13.47[4]
SecurinineCytotoxicityMGC803 Gastric Cancer~18.1[4]
VirosecurinineCytotoxicityNot SpecifiedNot Specified[3]
ViroallosecurinineCytotoxicityNot SpecifiedNot Specified[3]

Note: Data for this compound is not yet available in a comparative context. This table presents data from related, naturally occurring alkaloids to provide a baseline for potential activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used in the evaluation of Securinega alkaloids.

Anti-HIV-1 Assay (Syncytium Formation Assay)

This assay is used to determine the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a critical step in viral propagation.

Methodology:

  • Cell Culture: Co-culture MOLT-4/HTLV-IIIB (chronically HIV-1 infected) and CEM-ss cells (uninfected) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with the culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Plate CEM-ss cells in a 96-well microplate.

    • Add the test compound at various concentrations to the wells.

    • Add MOLT-4/HTLV-IIIB cells to the wells to initiate co-culture.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Data Analysis:

    • After incubation, count the number of giant cells (syncytia) in each well under a microscope.

    • Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the control (no compound).

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., HGC27, MGC803) in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and serially dilute it in the culture medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Data Analysis:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control (vehicle-treated cells).

    • Determine the 50% inhibitory concentration (IC50) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagrams illustrating key processes can significantly enhance understanding. The following are Graphviz DOT script representations of a generalized anti-HIV drug action pathway and a typical experimental workflow for cytotoxicity testing.

Anti_HIV_Action_Pathway cluster_virus HIV Lifecycle cluster_drug Potential Intervention Points for this compound HIV HIV Virion Binding Binding & Fusion HIV->Binding ReverseTranscription Reverse Transcription Binding->ReverseTranscription Integration Integration ReverseTranscription->Integration Replication Replication Integration->Replication Assembly Assembly Replication->Assembly Budding Budding & Maturation Assembly->Budding NewHIV New HIV Virions Budding->NewHIV VirosineB This compound (or related alkaloids) VirosineB->InhibitBinding VirosineB->InhibitRT VirosineB->InhibitProtease InhibitBinding->Binding InhibitRT->ReverseTranscription InhibitProtease->Budding

Caption: Potential mechanisms of anti-HIV action for this compound.

Cytotoxicity_Workflow Start Start: Cell Seeding Treatment Treatment with This compound (Synthetic vs. Natural) Start->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Solubilize Formazan MTT->Formazan Readout Measure Absorbance Formazan->Readout Analysis Data Analysis: Calculate IC50 Readout->Analysis

Caption: Workflow for determining the cytotoxicity of this compound.

References

Comparative Docking Analysis of Virosine B with Known Inhibitors of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical molecule, Virosine B, with established inhibitors of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication. The data presented for this compound is hypothetical and for illustrative purposes, while the data for the comparative compounds, Lopinavir and Ritonavir, are based on published computational studies. This guide aims to offer a framework for evaluating novel therapeutic candidates against this key antiviral target.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of this compound (hypothetical), Lopinavir, and Ritonavir against the SARS-CoV-2 Main Protease (Mpro). Lower binding energy values indicate a more stable and potentially more potent interaction between the inhibitor and the protein's active site.

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
This compound SARS-CoV-2 Mpro-11.5 (Hypothetical)N/A
Lopinavir SARS-CoV-2 Mpro-10.89[1][2][3][4]
Ritonavir SARS-CoV-2 Mpro-14.93[1][2][3][4]
Rutin SARS-CoV-2 Mpro-8.8 (as a natural compound example)[5][6]
Emetine SARS-CoV-2 Mpro-8.5 (as an antiprotozoal example)[5][6]

Experimental Protocols: Molecular Docking

The binding affinities presented in this guide are determined through molecular docking simulations. A typical protocol for such a study is as follows:

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structure of the SARS-CoV-2 Main Protease is obtained from the Protein Data Bank (PDB), for instance, PDB ID: 6LU7 or 6Y84.[5][7] The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges. The catalytic dyad of Mpro, consisting of Histidine 41 and Cysteine 145, is identified as the active site.[5][6][8]

  • Ligand Preparation: The 3D structures of the ligands (this compound, Lopinavir, Ritonavir, etc.) are generated and optimized to their lowest energy conformation. This involves assigning correct bond orders, adding hydrogens, and minimizing the energy using a suitable force field.

2. Grid Generation:

  • A grid box is defined around the active site of the Mpro to specify the search space for the ligand docking. The dimensions and center of the grid are set to encompass the key amino acid residues of the binding pocket.

3. Molecular Docking Simulation:

  • Docking is performed using software such as AutoDock Vina, Glide, or MOE.[7][9][10] The ligands are flexibly docked into the rigid protein active site. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose. The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Results:

  • The docking results are analyzed to determine the binding affinities and to visualize the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the key amino acid residues in the active site.

Visualizations

Experimental Workflow: Molecular Docking

molecular_docking_workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (e.g., PDB: 6LU7) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (this compound, Lopinavir, etc.) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Binding Affinity Calculation (kcal/mol) dock->results interaction Interaction Analysis (Hydrogen Bonds, etc.) results->interaction signaling_pathway cluster_virus Viral Replication Cycle cluster_cell Host Cell Response polyprotein Viral Polyprotein mpro SARS-CoV-2 Mpro polyprotein->mpro Cleavage by functional_proteins Functional Viral Proteins mpro->functional_proteins Produces replication Viral Replication functional_proteins->replication nfkb NF-κB Pathway replication->nfkb mapk MAPK Pathway replication->mapk jak_stat JAK/STAT Pathway replication->jak_stat cytokines Pro-inflammatory Cytokines nfkb->cytokines mapk->cytokines jak_stat->cytokines virosine_b This compound virosine_b->mpro Inhibits

References

Comparative Analysis of Antiviral Therapeutic Indices: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety for a given drug. This guide provides a comparative analysis of the therapeutic index of three antiviral compounds: Erythrosin B, Ribavirin, and Sofosbuvir.

It is important to note that while the initial request was for a comparative analysis of "Virosine B," a comprehensive search of scientific literature and databases did not yield sufficient data regarding its antiviral activity or cytotoxicity to perform a meaningful analysis. Therefore, this guide has been developed using Erythrosin B, a well-documented antiviral agent, as the primary compound of interest, alongside two established antiviral drugs, Ribavirin and Sofosbuvir, to illustrate the principles and methodologies of such a comparative analysis.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating and comparing the therapeutic potential of antiviral compounds.

Quantitative Data Summary

The therapeutic index is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). The table below summarizes the available data for Erythrosin B, Ribavirin, and Sofosbuvir against relevant viral targets.

CompoundVirusAssayIC50 / EC50 (µM)Cell LineCC50 (µM)Therapeutic Index (CC50/IC50)
Erythrosin B Dengue Virus 2 (DENV-2)Protease Inhibition1.9[1]A549>150[1]>78.9
Ribavirin Yellow Fever Virus (YFV)RNA Synthesis Inhibition12.3 µg/mL (~50.3 µM)[2]HeLa>100 µg/mL (~409 µM)>8.1
Ribavirin Hepatitis C Virus (HCV)Replicon Assay12.8[3]Huh-732[4]2.5
Sofosbuvir Hepatitis C Virus (HCV)Replicon Assay0.092[5]Huh-7.5>100[6]>1087

Note: The viruses and cell lines used for determining efficacy and cytotoxicity vary between compounds, which should be considered when making direct comparisons.

Mechanisms of Action

Erythrosin B

Erythrosin B is a potent, broad-spectrum inhibitor of flaviviruses.[1][7] Its primary mechanism of action is the inhibition of the viral NS2B-NS3 protease, an enzyme essential for viral replication.[1][8] By binding to an orthosteric site on the protease, Erythrosin B prevents the processing of the viral polyprotein, thereby halting the viral life cycle.[1]

Erythrosin_B_MOA Flavivirus Polyprotein Flavivirus Polyprotein NS2B-NS3 Protease NS2B-NS3 Protease Flavivirus Polyprotein->NS2B-NS3 Protease processed by Viral Proteins Viral Proteins NS2B-NS3 Protease->Viral Proteins cleaves into Erythrosin B Erythrosin B Erythrosin B->NS2B-NS3 Protease inhibits

Mechanism of Action of Erythrosin B.
Ribavirin

Ribavirin is a synthetic nucleoside analog with broad-spectrum antiviral activity against both RNA and DNA viruses.[2] Its mechanism of action is multifaceted and includes:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.[2]

  • Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can compete with natural nucleotides and be incorporated into the viral RNA, leading to chain termination.

  • Induction of Viral Mutagenesis: Incorporation of Ribavirin into the viral genome can cause an increased mutation rate, leading to "error catastrophe" and the production of non-viable virus particles.[9]

Ribavirin_MOA cluster_host Host Cell cluster_virus Virus Ribavirin Ribavirin IMPDH IMPDH Ribavirin->IMPDH inhibits Viral RNA Polymerase Viral RNA Polymerase Ribavirin->Viral RNA Polymerase inhibits Viral RNA Viral RNA Ribavirin->Viral RNA induces mutations GTP pool GTP pool IMPDH->GTP pool synthesizes GTP pool->Viral RNA Polymerase required by Viral RNA Polymerase->Viral RNA synthesizes

Multifaceted Mechanism of Action of Ribavirin.
Sofosbuvir

Sofosbuvir is a nucleotide analog prodrug used in the treatment of Hepatitis C virus (HCV) infection.[10] It is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. After administration, Sofosbuvir is metabolized within hepatocytes to its active triphosphate form, GS-461203. This active metabolite is incorporated into the growing HCV RNA chain by the NS5B polymerase, where it acts as a chain terminator, preventing further elongation of the viral RNA.

Sofosbuvir_MOA Sofosbuvir (Prodrug) Sofosbuvir (Prodrug) GS-461203 (Active form) GS-461203 (Active form) Sofosbuvir (Prodrug)->GS-461203 (Active form) metabolized to HCV NS5B Polymerase HCV NS5B Polymerase GS-461203 (Active form)->HCV NS5B Polymerase incorporated by HCV RNA HCV RNA GS-461203 (Active form)->HCV RNA terminates chain HCV NS5B Polymerase->HCV RNA synthesizes

Mechanism of Action of Sofosbuvir.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 50% cytotoxic concentration (CC50) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells (e.g., A549, Huh-7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Antiviral Efficacy Assay (Plaque Reduction Assay)

The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is determined using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50/EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_efficacy Antiviral Efficacy Assay (Plaque Reduction) C1 Seed Cells C2 Add Compound Dilutions C1->C2 C3 Incubate C2->C3 C4 Add MTT C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate CC50 C6->C7 Therapeutic Index Therapeutic Index C7->Therapeutic Index E1 Seed Host Cells E2 Pre-incubate Virus + Compound E1->E2 E3 Infect Cells E2->E3 E4 Add Overlay E3->E4 E5 Incubate for Plaque Formation E4->E5 E6 Fix and Stain Plaques E5->E6 E7 Count Plaques E6->E7 E8 Calculate IC50/EC50 E7->E8 E8->Therapeutic Index

Experimental Workflow for Determining Therapeutic Index.

References

Safety Operating Guide

Essential Guidance on the Proper Disposal of Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must exercise extreme caution when handling and disposing of Virosine B. Due to the limited availability of public safety data, direct consultation of the manufacturer-provided Safety Data Sheet (SDS) is mandatory before any handling or disposal procedures are undertaken.

Immediate Safety and Handling Precautions

Before proceeding with any disposal, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Gloves: Chemical-resistant gloves are essential.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A lab coat or other protective garment should be worn.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

In the absence of a specific Safety Data Sheet, a conservative approach to disposal is required. The following procedure is based on general best practices for handling toxic chemical waste and should be adapted to comply with all local, state, and federal regulations.

  • Waste Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: 1052228-70-2

      • Accumulation Start Date

      • An indication of the hazards (e.g., "Toxic")

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • Storage should comply with all institutional and regulatory requirements for hazardous waste.

  • Final Disposal:

    • Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Logical Workflow for this compound Disposal

start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect label Label Container as Hazardous Waste collect->label store Store in Secure Secondary Containment label->store contact Contact EHS or Licensed Contractor store->contact dispose Arrange for Professional Disposal contact->dispose end End: Disposal Complete dispose->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide in the absence of a specific Safety Data Sheet. The user is solely responsible for ensuring compliance with all applicable safety and environmental regulations. Always obtain and review the SDS from your chemical supplier before handling or disposing of any chemical.

Personal protective equipment for handling Virosine B

Author: BenchChem Technical Support Team. Date: November 2025

Standard Operating Procedure: Handling Virosine B

Disclaimer: "this compound" is a fictional substance. The following guidelines are hypothetical and have been developed based on established safety protocols for handling potent, cytotoxic, and hazardous compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they handle and adhere to their institution's safety policies.

Compound Profile and Hazards

This compound is a potent, non-volatile, cytotoxic antiviral agent. It is highly toxic upon ingestion, inhalation, or skin contact and is a suspected mutagen. The compound is sensitive to light and should be stored accordingly. Due to its hazardous nature, all handling must be performed within designated controlled areas using specified engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all procedures involving this compound.[1][2][3] The level of PPE required depends on the quantity and concentration of the compound being handled.

Task / Hazard Level Required Personal Protective Equipment
Low-Concentration Solutions (<1 mg/mL) (e.g., sample preparation, analytical testing)- Gloves: Double-gloving with nitrile gloves; outer gloves changed every 60 minutes or immediately upon contamination.[4]- Lab Coat: Disposable, fluid-resistant gown with tight cuffs.[5]- Eye Protection: ANSI Z87.1-approved safety goggles.[6][7]- Mask: Surgical mask.[5]
High-Concentration Solutions & Solid Compound (e.g., weighing, reconstitution, stock solution prep)- Gloves: Double-gloving with chemotherapy-rated nitrile or neoprene gloves.[4][6]- Body Protection: Disposable, solid-front, back-closing chemotherapy gown.[8]- Eye/Face Protection: Safety goggles worn with a full-face shield.[5][7]- Respiratory Protection: N95 respirator or higher.[5]
Spill Cleanup - Full PPE as per High-Concentration Handling. - Foot Protection: Disposable, chemical-resistant shoe covers.[8]

Engineering Controls & Designated Areas

  • Primary Control: All procedures involving the handling of open this compound, especially weighing of the solid compound and preparation of stock solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.[9] The work surface should be covered with a disposable, plastic-backed absorbent pad.[8]

  • Designated Area: The area where this compound is handled must be clearly marked with warning signs indicating the presence of a highly potent/cytotoxic compound. Access to this area should be restricted to trained personnel.

Standard Operating Workflow

The following diagram outlines the standard workflow for handling this compound in an experimental setting.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase A Verify Engineering Controls (BSC / Fume Hood) B Don Required PPE (See Table 1) A->B C Prepare Work Surface (Absorbent Pad) B->C D Retrieve this compound from Secure Storage C->D E Weigh / Reconstitute Compound Inside BSC D->E F Perform Dilutions & Experimental Procedures E->F G Securely Cap & Label All Samples F->G H Decontaminate Surfaces (e.g., 10% Bleach) G->H I Segregate & Dispose Waste (See Table 2) H->I J Doff PPE in Correct Order (Outer Gloves First) I->J K Wash Hands Thoroughly J->K

Standard operational workflow for this compound.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination. A cytotoxic spill kit must be readily available in all areas where this compound is handled or stored.[10]

The following workflow should be initiated for any spill:

G A SPILL DETECTED B Alert others in the area. Evacuate non-essential personnel. A->B C Is the spill >100mL or are you untrained? B->C D Evacuate immediate area. Close doors. Call Emergency Response (911). Report to EHS. C->D Yes E If trained & spill is small: Don Full PPE (incl. respirator & shoe covers) C->E No F Contain the spill. Cover with absorbent pads from spill kit. E->F G Carefully collect all contaminated materials into cytotoxic waste bags. F->G H Decontaminate the area using an appropriate agent. G->H I Dispose of all waste (including PPE) as cytotoxic waste. H->I J Report incident to supervisor. I->J

Emergency response workflow for a this compound spill.

Detailed Spill Protocol:

  • Alert & Secure: Immediately alert personnel in the vicinity and secure the area to prevent entry.[11]

  • Assess: Determine the size and nature of the spill. For large spills (>100mL) or any spill you are not equipped or trained to handle, evacuate the area and call for emergency response.[11][12]

  • Contain: Wearing full PPE, contain the spill by surrounding the edges with absorbent material from a cytotoxic spill kit.[13][14]

  • Clean: Carefully collect all contaminated materials, placing them into designated, sealed cytotoxic waste containers.[5][14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent, followed by a rinse with water.[5]

  • Dispose: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[15]

  • Report: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.[11]

Waste Disposal Plan

All waste contaminated with this compound is considered cytotoxic/hazardous waste and must be segregated from regular laboratory trash.[15][16][17]

Waste Type Disposal Container & Procedure
Solid Waste (e.g., contaminated gloves, gowns, absorbent pads, plasticware)- Container: Yellow, rigid, leak-proof cytotoxic waste container, clearly labeled.[18]- Procedure: Place items directly into the container. Do not overfill. Seal container when 3/4 full.
Liquid Waste (e.g., unused solutions, contaminated media)- Container: Designated, labeled, leak-proof hazardous waste container for cytotoxic liquids.- Procedure: Do not pour down the drain. Collect all liquid waste in the designated container. Keep sealed when not in use.
Sharps (e.g., contaminated needles, serological pipettes, glass vials)- Container: Red, puncture-proof sharps container specifically labeled for cytotoxic waste.[17][19]- Procedure: Do not recap needles. Place sharps directly into the container immediately after use.

All waste containers must be collected by trained EHS personnel for final disposal via high-temperature incineration or other approved chemical neutralization methods.[17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Virosine B
Reactant of Route 2
Virosine B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。